molecular formula C5H4FNO B1172344 Blue 1 lake CAS No. 1341-91-9

Blue 1 lake

Cat. No.: B1172344
CAS No.: 1341-91-9
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Description

Blue 1 lake is a useful research compound. Its molecular formula is C5H4FNO. The purity is usually 95%.
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Properties

CAS No.

1341-91-9

Molecular Formula

C5H4FNO

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Blue 1 Lake for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blue 1 Lake is a synthetic, high-purity pigment widely utilized across the pharmaceutical, cosmetic, and food industries. It is classified as a triphenylmethane dye.[1][2] Unlike its water-soluble counterpart, FD&C Blue No. 1 (Brilliant Blue FCF), this compound is a water-insoluble pigment.[3] This insolubility is achieved by adsorbing the water-soluble dye onto a substrate of alumina hydrate.[4] This key difference renders this compound dispersible in oils and fats, making it an ideal colorant for non-aqueous formulations, tablet coatings, and other applications where color migration is a concern.[3][5] This guide provides an in-depth overview of the core chemical properties, research applications, and relevant experimental protocols for this compound.

Core Chemical and Physical Properties

This compound's functionality is defined by its distinct chemical and physical characteristics, derived from the parent dye, Brilliant Blue FCF.

2.1 Chemical Identity and Structure

The parent dye, Brilliant Blue FCF, is a synthetic organic compound produced from petrochemicals.[1] The lake is formed by precipitating this dye onto an alumina substrate. The typical dye content in the resulting lake pigment is between 11-13%.[2][6]

Table 1: Chemical Identifiers and Properties
Common Name This compound
INCI Name CI 42090[6]
Parent Dye Brilliant Blue FCF (FD&C Blue No. 1)
Chemical Class Triphenylmethane[1][2]
CAS Number (Lake) 68921-42-6[5][6]
Parent Dye CAS Number 3844-45-9[1]
Parent Dye Chemical Formula C₃₇H₃₄N₂Na₂O₉S₃[1][7]
Parent Dye Molecular Weight 792.9 g/mol [7]
Typical Dye Content 11-13%[2][6]

2.2 Physicochemical Characteristics

The transformation from a soluble dye to an insoluble lake fundamentally alters the pigment's behavior in various matrices.

Table 2: Physicochemical Properties
Appearance Blue Powder[6]
Solubility Insoluble in water; dispersible in oils and waxes.[5][6]
Absorption Maximum (λmax) Approximately 628-630 nm (for the parent dye in solution).[1][7]
Light Stability Fair[4]
Oxidation Stability Poor[4]
pH Stability Good[4]
Thermal Stability Formulations should avoid temperatures exceeding 80°C.[8]

Applications in Research and Development

The unique properties of Blue 1 dye and its lake form make them valuable tools in various scientific disciplines.

  • Pharmaceutical Formulation : this compound is extensively used as a colorant in pharmaceutical preparations. Its insolubility makes it ideal for coating drug tablets, preventing the color from bleeding into the tablet core or interacting with active pharmaceutical ingredients (APIs).[3] It is approved by the FDA for use in ingested and externally applied drugs.[9]

  • Environmental Tracer Studies : The parent dye, Brilliant Blue FCF, is widely employed as a water tracer in environmental and hydrological research.[1] Its high color retention over time, low toxicity, and interaction with soil matrices make it effective for tracking water flow paths and studying soil sorption phenomena.[1]

  • Biological Staining : In acidic environments, Brilliant Blue FCF can be used as a biological stain for cell walls, bacteria, and fungal cells without inhibiting microbial growth, offering a simple method for visualization in microbiological studies.[1]

  • Toxicology and Safety Research : As a widely consumed additive, Blue 1 is a subject of toxicological studies. Research indicates it is poorly absorbed from the gastrointestinal tract.[7] However, some studies have explored its potential to cross the blood-brain barrier and its neurobehavioral effects, making it a compound of interest in food dye safety research.[10][11]

B1L This compound & Brilliant Blue FCF Pharma Pharmaceutical Development B1L->Pharma EnvSci Environmental Science B1L->EnvSci BioSci Biological Sciences B1L->BioSci Tox Toxicology Research B1L->Tox P1 Tablet Coatings Pharma->P1 P2 Drug Formulations Pharma->P2 E1 Water Tracing Studies EnvSci->E1 E2 Soil Sorption Analysis EnvSci->E2 B1 Biological Staining BioSci->B1 T1 Neurotoxicity Screening Tox->T1 T2 Absorption & Metabolism Tox->T2

Diagram 1: Key research application pathways for this compound and its parent dye.

Experimental Protocols

Protocol: Quantification of Blue 1 in a Formulation via HPLC-PDA

This protocol outlines a general method for extracting and quantifying the Blue 1 dye from a sample matrix, such as a food or cosmetic product, using High-Performance Liquid Chromatography with a Photodiode Array detector. This method is adapted from established analytical procedures for color additives.[12][13]

Objective: To determine the concentration of Blue 1 dye in a given sample.

Principle: The dye is first extracted from the insoluble lake or sample matrix using an appropriate solvent system. The extract is then purified using Solid-Phase Extraction (SPE) to remove interfering substances. Finally, the purified extract is analyzed by HPLC, where the dye is separated from other components and quantified by its absorbance at its λmax.

Materials and Reagents:

  • Blue 1 certified standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl) or Ammonium hydroxide (for pH adjustment)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or hydrophilic-lipophilic balanced)

  • Vortex mixer, centrifuge, sonicator

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Blue 1 standard (e.g., 500 µg/mL) by dissolving a known amount in deionized water or methanol.[12]

    • From the stock solution, create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction:

    • Accurately weigh a known amount of the homogenized sample containing this compound.

    • Add an extraction solvent. A common solvent system is a mixture of methanol, water, and an acid or base to facilitate dye release (e.g., 1% HCl in methanol).[12]

    • Vortex and/or sonicate the sample for 15-20 minutes to ensure complete extraction of the dye from the lake substrate.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the insoluble matrix components.

    • Carefully collect the supernatant for the cleanup step.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE column according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the sample extract (supernatant) onto the column. The dye will adsorb to the stationary phase.

    • Wash the column with a weak solvent to remove interfering compounds.

    • Elute the purified dye from the column using a strong solvent (e.g., an ammoniated solution containing ethanol).[12]

  • HPLC-PDA Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Ammonium acetate buffer.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A typical gradient runs from a high concentration of aqueous mobile phase to a high concentration of organic mobile phase to elute the dye.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Monitor at the absorption maximum of Blue 1 (~630 nm).[7]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of Blue 1 in the sample extract by comparing its peak area to the calibration curve.

    • Calculate the final concentration of this compound in the original sample based on the initial sample weight and dilution factors.

start_end start_end process process decision decision output output A Sample Preparation (Weighing & Homogenization) B Solvent Extraction (e.g., MeOH/HCl) A->B C Vortex / Sonicate B->C D Centrifuge to Pellet Solids C->D E Collect Supernatant D->E F SPE Cleanup (Load -> Wash -> Elute) E->F G HPLC Injection F->G H PDA Detection (at ~630 nm) G->H I Quantification via Calibration Curve H->I

Diagram 2: General experimental workflow for the quantification of Blue 1 dye.

Safety and Regulatory Profile

This compound is regulated by health authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[5][10] The FDA requires each batch of the color additive to be certified to ensure it meets strict specifications.[6][9]

  • Acceptable Daily Intake (ADI): Regulatory bodies have established ADIs for Blue 1. For example, the FDA and EFSA have set ADIs in the range of 6-12.5 mg per kg of body weight daily.[10]

  • Toxicology: The parent dye, Brilliant Blue FCF, is poorly absorbed by the gastrointestinal tract, with the majority of ingested dye being excreted in the feces.[1][7] While generally considered safe, some studies have investigated potential links to hyperactivity and neurotoxicity, though conclusive evidence in human populations is limited.[10][11] Allergic reactions are rare but can occur in sensitive individuals.[10]

References

Brilliant Blue FCF Lake: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Brilliant Blue FCF lake, a widely used water-insoluble pigment in the pharmaceutical, cosmetic, and food industries. This document details the chemical processes involved in its preparation and the analytical techniques for its thorough characterization, offering valuable insights for formulation development and quality control.

Introduction

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triarylmethane dye known for its vibrant blue color.[1] While the dye itself is water-soluble, its application in solid dosage forms, oil-based formulations, and other products requiring non-bleeding color necessitates its conversion into an insoluble form known as a "lake." Brilliant Blue FCF lake is produced by precipitating the water-soluble dye onto a substrate of aluminum hydroxide.[2] This process renders the colorant insoluble in water and most organic solvents, providing excellent stability and dispersibility in various media.[3][4]

This guide outlines a standard laboratory-scale synthesis protocol for Brilliant Blue FCF aluminum lake and details the key characterization methods used to ensure its quality, purity, and physical properties.

Synthesis of Brilliant Blue FCF Aluminum Lake

The synthesis of Brilliant Blue FCF aluminum lake is a two-stage process. The first stage involves the synthesis of the Brilliant Blue FCF dye, and the second stage is the precipitation of the dye onto an aluminum hydroxide substrate.

Stage 1: Synthesis of Brilliant Blue FCF Dye

The synthesis of the Brilliant Blue FCF dye is achieved through the condensation of 2-formylbenzenesulfonic acid with a suitable aniline derivative, followed by oxidation.

Stage 2: Preparation of Brilliant Blue FCF Aluminum Lake

The laking process involves the precipitation of the Brilliant Blue FCF dye onto a freshly prepared aluminum hydroxide gel.

Experimental Protocol:

A detailed experimental protocol for the preparation of Brilliant Blue FCF aluminum lake is provided below.

Materials:

  • Brilliant Blue FCF dye

  • Aluminum chloride (AlCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Preparation of Aluminum Hydroxide Substrate: A solution of aluminum chloride is treated with a solution of sodium carbonate to precipitate aluminum hydroxide. The precipitate is then thoroughly washed with deionized water to remove any soluble impurities.

  • Dissolution of Brilliant Blue FCF: The Brilliant Blue FCF dye is dissolved in deionized water to create a stock solution.

  • Precipitation of the Lake: The Brilliant Blue FCF solution is added to the aluminum hydroxide slurry with constant stirring. The pH of the mixture is carefully adjusted to the optimal range for precipitation, typically between 4.0 and 5.5.[3]

  • Digestion and Filtration: The mixture is stirred for a specified period to allow for complete adsorption of the dye onto the substrate. The resulting lake is then collected by filtration.

  • Washing and Drying: The filter cake is washed with deionized water to remove any unreacted dye or soluble salts. The washed lake is then dried in an oven at a controlled temperature to obtain a fine powder.

Logical Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Brilliant Blue FCF Dye Synthesis cluster_laking Laking Process A 2-Formylbenzenesulfonic Acid C Condensation A->C B Aniline Derivative B->C D Oxidation C->D E Brilliant Blue FCF Dye D->E J Dissolved Brilliant Blue FCF Dye E->J F Aluminum Chloride H Precipitation F->H G Sodium Carbonate G->H I Aluminum Hydroxide H->I K Laking (Precipitation) I->K J->K L Filtration & Washing K->L M Drying L->M N Brilliant Blue FCF Lake M->N Characterization_Workflow cluster_uvvis UV-Visible Spectroscopy cluster_ftir FTIR Spectroscopy cluster_psa Particle Size Analysis cluster_xrd X-ray Diffraction Start Brilliant Blue FCF Lake Sample UV_Prep Acid Extraction Start->UV_Prep FTIR_Prep Prepare KBr Pellet or use ATR Start->FTIR_Prep PSA_Prep Prepare Dilute Suspension Start->PSA_Prep XRD_Prep Pack Powder Sample Start->XRD_Prep UV_Measure Measure Absorbance (200-800 nm) UV_Prep->UV_Measure UV_Analyze Determine λmax & Concentration UV_Measure->UV_Analyze FTIR_Measure Record Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Measure FTIR_Analyze Identify Functional Groups FTIR_Measure->FTIR_Analyze PSA_Measure DLS Measurement PSA_Prep->PSA_Measure PSA_Analyze Determine Mean Size & PDI PSA_Measure->PSA_Analyze XRD_Measure Record Diffractogram (10-80° 2θ) XRD_Prep->XRD_Measure XRD_Analyze Assess Crystallinity XRD_Measure->XRD_Analyze

References

Spectroscopic Analysis of Acid Blue 9 Aluminum Lake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of Acid Blue 9 aluminum lake. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the methodologies required to characterize this important color additive. This guide covers the principles, experimental protocols, and data interpretation for UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Acid Blue 9 Aluminum Lake

Acid Blue 9, also known by names such as Brilliant Blue FCF and FD&C Blue No. 1, is a synthetic triphenylmethane dye. Its aluminum lake is an insoluble pigment formed by the precipitation of the water-soluble dye onto an alumina substrate. This process renders the colorant insoluble in oil and water, making it suitable for a wide range of applications in pharmaceuticals, cosmetics, and food products where migration of the color is undesirable. The formation of the aluminum lake involves the adsorption of the dye's sulfonic acid groups onto the surface of hydrated alumina, creating a stable, insoluble complex.

The spectroscopic analysis of Acid Blue 9 aluminum lake is crucial for quality control, stability testing, and regulatory compliance. These analytical techniques provide valuable information about the identity, purity, chemical structure, and consistency of the pigment.

Spectroscopic Methodologies and Data

The characterization of Acid Blue 9 aluminum lake relies on a suite of spectroscopic techniques capable of analyzing solid-state samples. Due to the insoluble nature of the lake, specialized methods are required.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Acid Blue 9 aluminum lake is performed using diffuse reflectance spectroscopy (DRS). This technique is ideal for opaque, powdered samples and provides information about the electronic transitions within the dye molecule, which are responsible for its color.

Key Spectroscopic Data:

ParameterValueReference
λmax (in water)~630 nm[1]
λmax (in 0.04 M aqueous ammonium acetate)629 nm
Visual Spectrum λmax (of a rejected sample)630 nm[2]

Experimental Protocol: Diffuse Reflectance UV-Vis Spectroscopy

  • Sample Preparation:

    • The Acid Blue 9 aluminum lake powder should be finely ground to ensure homogeneity and reduce particle size effects.

    • For quantitative analysis, the sample can be mixed with a non-absorbing, highly reflective powder such as barium sulfate (BaSO4) or magnesium oxide (MgO) at a known concentration (e.g., 1-5% w/w). This dilution helps to ensure a linear relationship between reflectance and concentration.

  • Instrumentation:

    • A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere) is required.

    • The instrument should be calibrated using a certified reference material.

  • Data Acquisition:

    • A baseline spectrum is first recorded using the non-absorbing matrix (e.g., BaSO4) as the reference.

    • The prepared sample is then placed in the sample holder, and the diffuse reflectance spectrum is recorded over the desired wavelength range (typically 300-800 nm).

    • The reflectance data (R) is often converted to absorbance-like units using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

  • Data Analysis:

    • The resulting spectrum is analyzed to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye.

    • The intensity of the absorbance can be used for quantitative analysis if proper calibration standards are prepared.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Acid Blue 9 aluminum lake, it can confirm the presence of the dye's characteristic chemical bonds and provide insights into the interaction between the dye and the alumina substrate. Attenuated Total Reflectance (ATR) is the preferred FTIR technique for this insoluble solid.

Expected Key FTIR Bands for Acid Blue 9:

Wavenumber Range (cm⁻¹)Assignment
3400-3200O-H stretching (from adsorbed water on alumina)
3100-2800C-H stretching (aromatic and aliphatic)
1650-1550C=C stretching (aromatic rings)
1350-1300C-N stretching
1200-1100S=O stretching (sulfonate groups)
1100-1000C-O stretching
Below 1000Al-O stretching (from the alumina substrate)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation:

    • A small amount of the finely ground Acid Blue 9 aluminum lake powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation:

    • An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum is collected with a clean, empty ATR crystal.

    • The sample is then brought into firm contact with the crystal using a pressure clamp. Consistent pressure is important for reproducibility.

    • The FTIR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum is analyzed for the presence of characteristic absorption bands of Acid Blue 9.

    • Shifts in the sulfonate (S=O) stretching frequencies compared to the free dye can indicate the nature of the interaction with the aluminum substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is essential for obtaining detailed structural information about the aluminum lake. Due to the quadrupolar nature of the 27Al nucleus and the broad lines observed in solid samples, high-resolution techniques like Magic Angle Spinning (MAS) are necessary. 13C and 1H MAS NMR can provide information on the organic dye component, while 27Al MAS NMR directly probes the environment of the aluminum atoms in the substrate.

Expected NMR Observations:

  • 13C MAS NMR: Will show a complex spectrum with multiple resonances corresponding to the various carbon environments in the Acid Blue 9 molecule.

  • 27Al MAS NMR: The chemical shift and line shape of the 27Al signal can provide information about the coordination environment of the aluminum atoms (e.g., tetrahedral vs. octahedral) and the degree of order in the alumina substrate.

Experimental Protocol: Solid-State NMR (ssNMR) Spectroscopy

  • Sample Preparation:

    • The Acid Blue 9 aluminum lake powder is packed into an appropriate MAS rotor (e.g., zirconia). The rotor size will depend on the spectrometer and the desired spinning speed.

  • Instrumentation:

    • A high-field solid-state NMR spectrometer equipped with a MAS probe.

  • Data Acquisition:

    • 13C MAS NMR: Typically acquired using cross-polarization (CP) from protons to enhance the signal (1H-13C CP-MAS). High-power proton decoupling is used during acquisition to remove line broadening from 1H-13C dipolar couplings.

    • 27Al MAS NMR: A single-pulse experiment is often sufficient. The spinning speed should be high enough to move spinning sidebands away from the isotropic peaks of interest.

    • The specific pulse sequences, contact times (for CP), and relaxation delays will need to be optimized for the sample.

  • Data Analysis:

    • The chemical shifts in the 13C spectrum are assigned to the different carbon atoms in the Acid Blue 9 structure.

    • The 27Al chemical shift is compared to known values for different aluminum coordination environments. For example, hexa-coordinated aluminum typically resonates at higher fields (lower ppm) compared to tetra-coordinated aluminum.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Acid Blue 9 aluminum lake and the conceptual formation of the lake.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Characterization Sample Acid Blue 9 Aluminum Lake Powder Grind Grind to Fine Powder Sample->Grind UV_Vis UV-Vis (Diffuse Reflectance) Grind->UV_Vis Mix with BaSO4 FTIR FTIR (ATR) Grind->FTIR Direct Application NMR Solid-State NMR (MAS) Grind->NMR Pack in Rotor UV_Vis_Data λmax, Color Confirmation UV_Vis->UV_Vis_Data FTIR_Data Functional Groups, Dye-Substrate Interaction FTIR->FTIR_Data NMR_Data Molecular Structure, Al Coordination NMR->NMR_Data Report Comprehensive Analytical Report UV_Vis_Data->Report FTIR_Data->Report NMR_Data->Report

Caption: Workflow for the spectroscopic analysis of Acid Blue 9 aluminum lake.

Lake_Formation_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Dye Acid Blue 9 Dye (Soluble) Precipitation Adsorption & Precipitation Dye->Precipitation Aqueous Solution Alumina Hydrated Alumina (Substrate) Alumina->Precipitation Lake Acid Blue 9 Aluminum Lake (Insoluble Pigment) Precipitation->Lake Formation of Insoluble Complex

Caption: Conceptual pathway of Acid Blue 9 aluminum lake formation.

Conclusion

The spectroscopic analysis of Acid Blue 9 aluminum lake requires a multi-technique approach to fully characterize the material. Diffuse reflectance UV-Vis spectroscopy confirms the color and identity of the dye. ATR-FTIR provides information on the functional groups and the interaction between the dye and the alumina substrate. Solid-state NMR, particularly 13C and 27Al MAS NMR, offers detailed insights into the molecular structure of the dye and the coordination environment of the aluminum. The detailed protocols and data presented in this guide provide a solid foundation for the successful analysis of this widely used color additive in research, development, and quality control settings.

References

An In-depth Technical Guide to the Solubility of CI 42090 Lake in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of CI 42090 lake, also known as FD&C Blue No. 1 Aluminum Lake, in organic solvents. Due to the general insolubility of lake pigments, quantitative solubility data in organic media is not widely published. Therefore, this document summarizes the available qualitative information and presents a detailed experimental protocol for determining the precise solubility in a laboratory setting.

Introduction to CI 42090 Lake

CI 42090 lake is a pigment created by the adsorption of the water-soluble dye, CI 42090 (Brilliant Blue FCF, FD&C Blue No. 1), onto a substrate of hydrated alumina.[1][2] This process renders the colorant insoluble in water and many other solvents, a property that is highly desirable in many pharmaceutical and cosmetic applications where color migration is a concern.[3][4] Unlike dyes, which color by dissolving, lakes are insoluble materials that impart color by dispersion.[4] The resulting pigment is a fine blue powder.[3]

Qualitative Solubility of CI 42090 Lake

Table 1: Qualitative Solubility of CI 42090 Lake in Various Media

Solvent/Medium Solubility Citation
Water Insoluble [3]
Most Organic Solvents Insoluble [3]
Oils and Fats Dispersible [3]
Acidic Solutions Soluble [3]
Alkaline Solutions Soluble [3]
Propylene Glycol Suitable for pre-dispersion [3]

| Glycerol | Suitable for pre-dispersion |[3] |

Caption: A summary of the qualitative solubility of CI 42090 Lake in different media.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for CI 42090 lake in specific organic solvents, a robust and well-controlled experimental protocol is necessary. The following method is adapted from general principles of solubility determination for pharmaceutical compounds and pigments.

Objective: To determine the saturation solubility of CI 42090 lake in a given organic solvent at a specified temperature.

Materials and Equipment:

  • CI 42090 Lake powder

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of CI 42090 lake powder to a series of vials. The exact amount should be enough to ensure that undissolved solids remain at equilibrium.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean, dry vial. This step is crucial to remove any fine, suspended particles that could interfere with the analysis.

  • Analysis by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of the water-soluble CI 42090 dye in the same organic solvent. The concentration range of these standards should bracket the expected solubility of the lake.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for CI 42090 in that solvent. The λmax is approximately 628-630 nm but should be confirmed for each solvent.[3]

    • Generate a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Accurately dilute the filtered saturated solution of the CI 42090 lake with the organic solvent to bring its absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the dissolved CI 42090 in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Considerations and Best Practices:

  • Solvent Purity: Ensure that all solvents used are of high purity, as impurities can affect solubility.

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.

  • Equilibrium Time: The time required to reach equilibrium can vary. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Blank Correction: Use the pure organic solvent as a blank for all spectrophotometric measurements.

Visualization of Formulation Decision-Making

In pharmaceutical development, the choice between a soluble dye and an insoluble lake is a critical decision. The following diagram illustrates the logical workflow for selecting the appropriate colorant based on the dosage form and formulation requirements.

G start Start: Colorant Selection for New Formulation dosage_form Identify Dosage Form start->dosage_form liquid_solid Liquid or Solid Dosage Form? dosage_form->liquid_solid liquid_type Aqueous or Non-Aqueous Liquid? liquid_solid->liquid_type Liquid solid_type Solid Dosage Form (e.g., Tablets, Capsules) liquid_solid->solid_type Solid aqueous Aqueous-Based (e.g., Syrups, Solutions) liquid_type->aqueous Aqueous non_aqueous Non-Aqueous/Oil-Based (e.g., Softgels) liquid_type->non_aqueous Non-Aqueous use_dye Consider Soluble Dye (CI 42090) aqueous->use_dye use_lake Consider Insoluble Lake (CI 42090 Lake) non_aqueous->use_lake solid_type->use_lake check_compatibility Assess Dye-Excipient Compatibility use_dye->check_compatibility check_dispersion Evaluate Lake Dispersion & Uniformity use_lake->check_dispersion final_selection_dye Final Selection: CI 42090 check_compatibility->final_selection_dye Compatible final_selection_lake Final Selection: CI 42090 Lake check_dispersion->final_selection_lake Uniform

Caption: Decision workflow for selecting between a soluble dye and an insoluble lake in pharmaceutical formulations.

This guide provides a foundational understanding of the solubility of CI 42090 lake in organic solvents and a practical framework for its quantitative determination. For specific applications, it is imperative to conduct thorough experimental validation to ensure the chosen colorant meets all performance and regulatory requirements.

References

A Technical Guide to the Physical Characteristics of FD&C Blue No. 1 Aluminum Lake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of FD&C Blue No. 1 Aluminum Lake. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and logical workflows for its application in pharmaceuticals.

General Characteristics

FD&C Blue No. 1 Aluminum Lake is a U.S. FDA-approved color additive used extensively in the food, drug, and cosmetic industries.[1][2] It is formed by the precipitation of FD&C Blue No. 1 dye (Brilliant Blue FCF) onto an alumina substrate.[3] This process renders the colorant insoluble, making it suitable for applications where color migration is a concern, such as in tablet coatings and other solid dosage forms.[1][3]

Table 1: General and Chemical Properties

PropertyValueSource
Synonyms Brilliant Blue FCF Aluminum Lake, CI Food Blue 2 Aluminum Lake[4][5]
CAS Number 68921-42-6[4][6]
Chemical Formula (C₃₇H₃₄N₂Na₂O₉S₃) • Al[2]
Molecular Weight Approximately 2294.58 g/mol [7][8]
Appearance Fine blue powder[6]
Odor Odorless[6]

Quantitative Physical and Chemical Specifications

The following tables summarize the key quantitative specifications for FD&C Blue No. 1 Aluminum Lake, compiled from various supplier technical data sheets and regulatory information. These parameters are critical for quality control and formulation development.

Table 2: Purity and Composition

ParameterSpecificationSource
Pure Dye Content (%) 11-13%, 20%, 28-31% (Varies by manufacturer and grade)[6][9]
Moisture (%) Varies by supplier, typically low
Water-Soluble Chlorides and Sulfates (as Sodium Salts) (%) ≤ 2.0[10]
Ether-Extractable Matter (%) ≤ 0.2[10]
Hydrochloric Acid-Insoluble Matter (%) ≤ 0.5[10]

Table 3: Heavy Metal Impurity Limits

ImpuritySpecification (ppm)Source
Lead (Pb) ≤ 10[11]
Arsenic (As) ≤ 3[11]
Mercury (Hg) ≤ 1[11]

Table 4: Solubility Profile

SolventSolubilitySource
Water Insoluble[12]
Oils and Fats Dispersible[13]
Ethanol Insoluble
Propylene Glycol Dispersible[13]
Glycerin Dispersible[13]
DMSO Soluble[4]

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the physical properties of FD&C Blue No. 1 Aluminum Lake.

Determination of Pure Dye Content by UV-VIS Spectrophotometry

This protocol is based on the principle that the dye can be leached from the alumina substrate and its concentration determined by its absorbance of light at a specific wavelength.

Materials and Equipment:

  • UV-VIS Spectrophotometer

  • Volumetric flasks (100 mL and 1000 mL)

  • Pipettes

  • Analytical balance

  • FD&C Blue No. 1 Aluminum Lake sample

  • Hydrochloric acid (0.1 N)

  • Ammonium acetate solution

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the FD&C Blue No. 1 Aluminum Lake sample into a 100 mL volumetric flask.

  • Dye Extraction: Add 50 mL of 0.1 N hydrochloric acid to the flask and sonicate for 15 minutes to facilitate the extraction of the dye from the aluminum substrate.

  • Dilution: Dilute to the mark with deionized water and mix well. Filter the solution to remove the insoluble alumina.

  • Working Solution: Pipette an appropriate aliquot of the filtered solution into a 100 mL volumetric flask and dilute to the mark with a suitable buffer solution (e.g., ammonium acetate) to achieve an absorbance in the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Measure the absorbance of the working solution at the wavelength of maximum absorption (λmax) for FD&C Blue No. 1, which is approximately 630 nm. Use the buffer solution as a blank.

  • Calculation: Calculate the pure dye content using a standard absorptivity value for FD&C Blue No. 1 or by comparing the absorbance to a standard curve prepared from a certified FD&C Blue No. 1 reference standard.

Particle Size Analysis by Laser Diffraction

This method is used to determine the particle size distribution of the fine powder.

Materials and Equipment:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

  • Dispersing unit (wet or dry)

  • FD&C Blue No. 1 Aluminum Lake sample

  • Dispersant (e.g., isopropyl alcohol for wet dispersion)

Procedure:

  • Sample Preparation: Ensure the sample is representative of the batch. If using wet dispersion, prepare a suitable concentration of the sample in the dispersant and sonicate to break up any agglomerates.

  • Instrument Setup: Set up the laser diffraction instrument according to the manufacturer's instructions. Select the appropriate refractive index and absorption values for the material.

  • Measurement: Introduce the dispersed sample into the measurement zone of the instrument. For dry dispersion, the powder is fed into the instrument via a vibrating feeder.

  • Data Acquisition: The instrument will measure the angular distribution of scattered light and use the Mie or Fraunhofer theory to calculate the particle size distribution.[14][15]

  • Analysis: The results are typically reported as a volume-based distribution, providing parameters such as D10, D50 (median particle size), and D90 values.

Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for the determination of trace elemental impurities.[16][17]

Materials and Equipment:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Microwave digestion system

  • Volumetric flasks

  • Pipettes

  • FD&C Blue No. 1 Aluminum Lake sample

  • Nitric acid (trace metal grade)

  • Internal standards

Procedure:

  • Sample Digestion: Accurately weigh a small amount of the sample into a microwave digestion vessel. Add a known volume of concentrated nitric acid.

  • Microwave Digestion: Place the vessel in the microwave digestion system and run a suitable program to completely digest the sample and bring the metals into solution.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to the mark with deionized water. An internal standard is typically added at this stage.

  • ICP-MS Analysis: Introduce the diluted sample into the ICP-MS. The instrument will atomize and ionize the sample in a high-temperature plasma, and the ions will be separated by their mass-to-charge ratio and detected.

  • Quantification: The concentration of each heavy metal is determined by comparing the signal intensity to that of certified reference standards.

Accelerated Stability Testing

This protocol is designed to predict the long-term stability of the colorant under various environmental conditions.[18][19][20]

Materials and Equipment:

  • Stability chambers with controlled temperature and humidity

  • Light exposure chamber (with controlled UV and visible light)

  • Colorimeter or spectrophotometer

  • FD&C Blue No. 1 Aluminum Lake samples in their intended packaging

Procedure:

  • Sample Preparation: Place samples of the colorant in their final packaging into the stability chambers under the following conditions (as per ICH guidelines):

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Photostability: Expose samples to a specified amount of UV and visible light.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing).

  • Analysis: At each time point, analyze the samples for key physical and chemical properties, including:

    • Appearance: Visual inspection for any changes in color or texture.

    • Colorimetric Analysis: Use a colorimeter to quantitatively measure any color change (ΔE*).

    • Pure Dye Content: Determine if there is any degradation of the dye.

    • Impurity Profile: Use a suitable chromatographic method to check for the formation of any degradation products.

  • Evaluation: Evaluate the data to determine the shelf-life and appropriate storage conditions for the product.

Application in Pharmaceutical Manufacturing: A Workflow

The following diagram illustrates a typical workflow for the use of FD&C Blue No. 1 Aluminum Lake in the manufacturing of coated pharmaceutical tablets.

G cluster_0 1. Raw Material Qualification cluster_1 2. Formulation and Coating Suspension Preparation cluster_2 3. Tablet Coating Process cluster_3 4. Final Product Quality Control RM_Receiving Receiving of FD&C Blue No. 1 Aluminum Lake RM_QC Quality Control Testing (Identity, Purity, Physical Properties) RM_Receiving->RM_QC RM_Release Release for Manufacturing RM_QC->RM_Release Dispensing Dispensing of Colorant and Excipients RM_Release->Dispensing Suspension_Prep Preparation of Coating Suspension Dispensing->Suspension_Prep Suspension_QC In-Process QC of Suspension (Viscosity, Solid Content) Suspension_Prep->Suspension_QC Tablet_Core_Loading Loading of Tablet Cores Suspension_QC->Tablet_Core_Loading Coating_Process Tablet Coating Tablet_Core_Loading->Coating_Process Drying Drying of Coated Tablets Coating_Process->Drying FP_QC Final Product QC Testing (Appearance, Color Uniformity, Dissolution) Drying->FP_QC Packaging Packaging and Labeling FP_QC->Packaging Final_Release Final Product Release Packaging->Final_Release

Caption: Workflow for the use of FD&C Blue No. 1 Aluminum Lake in pharmaceutical tablet coating.

References

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Blue 1 Lake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blue 1 Lake, also known as CI 42090 or FD&C Blue No. 1 Aluminum Lake, is a synthetic pigment widely used in the food, pharmaceutical, and cosmetic industries to impart a stable and vibrant blue color.[1][2][3] It is the water-insoluble form of Brilliant Blue FCF (Blue 1 dye), created by precipitating the soluble dye onto an aluminum hydroxide substrate.[4][5] This insolubility makes it ideal for coloring products that lack sufficient moisture to dissolve dyes, such as coatings for tablets, lipsticks, and icings.[1][4]

The widespread use of this compound necessitates a thorough understanding of its toxicological profile to ensure consumer safety. In vitro studies, which utilize cell-based models, are crucial first-tier assessments for determining potential mechanisms of toxicity, including cytotoxicity, genotoxicity, and effects on cellular metabolism.[6] These studies provide valuable data for risk assessment and guide further in vivo testing. This guide provides a comprehensive overview of the available in vitro toxicological data for Blue 1 and its parent dye, Brilliant Blue FCF, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development.

Physicochemical Properties
  • Chemical Name: Benzenemethanaminium, N-ethyl-N-[4-[--INVALID-LINK--methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, hydroxide, inner salt, aluminum salt[7]

  • Synonyms: FD&C Blue No. 1 Aluminum Lake, CI 42090, E133 (parent dye)[3][8]

  • Chemical Class: Triphenylmethane dye[2][4]

  • Molecular Formula (Parent Dye): C₃₇H₃₄N₂Na₂O₉S₃[9]

  • Solubility: Insoluble in water, but dispersible in oils and waxes.[1][2]

In Vitro Toxicological Profile

In vitro studies have investigated various toxicological endpoints for Brilliant Blue FCF, the parent dye of this compound. The findings suggest potential cytotoxic and genotoxic effects, particularly at higher concentrations.

Cytotoxicity Assessment

Cytotoxicity studies measure the adverse effects of a substance on cell viability and proliferation. Several studies have reported that Brilliant Blue FCF can decrease cell viability and inhibit cell division in a dose-dependent manner.

  • Human Lymphocytes: In cultured human peripheral lymphocytes, Brilliant Blue FCF was found to have cytotoxic and genotoxic effects.[10] It caused a decrease in the mitotic index (a measure of cell proliferation) and the replication index.[8]

  • Human Hepatoma Cells (HepG2): Studies on the HepG2 cell line, a model for the human liver, indicated that commonly used food dyes, including those related to Blue 1, can significantly affect cell viability.[11]

  • Plant Cells: In the Allium cepa test system, Brilliant Blue demonstrated cytotoxic effects, causing a decrease in the mitotic index in root meristematic cells in a concentration-dependent manner.[12]

Table 1: Summary of In Vitro Cytotoxicity Data for Brilliant Blue FCF

Cell Line/SystemEndpoint AssessedConcentration RangeObserved EffectReference
Human Peripheral LymphocytesMitotic Index (MI)30 and 40 mg/mLStatistically significant reduction in MI.[8]
Human Peripheral LymphocytesReplication Index (RI)10 - 40 mg/mLDose-dependent decrease in RI.[8]
Allium cepa (Onion root)Mitotic Index (MI)150, 300, 600 ppmConcentration-dependent decrease in MI.[12]
Human Hepatoma (HepG2)Cell ViabilityNot SpecifiedSignificant effect on cell viability.[11]
Genotoxicity Assessment

Genotoxicity assays are used to detect DNA damage and mutations. Evidence suggests that Brilliant Blue FCF may have genotoxic potential under certain in vitro conditions.

  • Micronucleus Formation: A significant, dose-dependent increase in micronucleus frequency was observed in human lymphocytes treated with Brilliant Blue FCF, indicating chromosomal damage.[8][10] The rates at 30 and 40 mg/mL were approximately double that of the control group.[8]

  • Chromosomal Aberrations: In the Allium cepa model, the dye induced various chromosomal aberrations, including irregular chromosome kinetics, ring chromosomes, and sticky chromosomes.[12] However, other studies using chromosomal aberration tests in vitro have produced mixed or negative results.[13]

  • Ames Test: The Ames test, which screens for mutagenicity using bacteria, has generally shown negative results for Brilliant Blue FCF, suggesting it does not cause gene mutations in these systems.[13]

Table 2: Summary of In Vitro Genotoxicity Data for Brilliant Blue FCF

Assay TypeCell Line/SystemMetabolic Activation (S9)ConcentrationResultReference
Micronucleus AssayHuman Peripheral LymphocytesNot Specified30 and 40 mg/mLPositive : Significant increase in micronuclei.[8]
Chromosomal AberrationAllium cepa (Onion root)N/A150, 300, 600 ppmPositive : Increased chromosomal aberrations.[12]
Chromosomal AberrationMammalian CellsWith and WithoutNot SpecifiedNegative[13]
Mouse Lymphoma AssayL5178Y cellsWith and Withoutup to 1.9 mg/mlPositive (with S9 activation)[13]
Ames Test (Reverse Mutation)S. typhimurium, E. coliWith and WithoutNot SpecifiedNegative[13]
Mitochondrial Toxicity

Mitochondria are critical for cellular energy production, and their impairment is a key mechanism of toxicity. In vitro studies using isolated rat liver and kidney mitochondria have shown that Brilliant Blue FCF can act as a mitochondrial toxin by inhibiting cellular respiration.

Table 3: Effect of Brilliant Blue FCF on Mitochondrial Respiration

SystemEndpointConcentrationObserved EffectReference
Isolated Rat MitochondriaState III (Active) Respiration0.1 mg/mL~78% inhibition of oxygen consumption.[14]
Isolated Rat MitochondriaState III (Active) Respiration0.8 mg/mLComplete elimination of active respiration.[14]
Effects on Gut Microbiota (In Vitro Model)

The gut microbiota plays a vital role in health, and its interaction with non-absorbed food additives is an area of growing interest. An in vitro study using a simplified human microbiota model (SIHUMIx) found that Brilliant Blue FCF caused significant and persistent changes.

  • Microbial Composition: Exposure led to an increase in the relative abundance of Bacteroides thetaiotaomicron and a decrease in beneficial species like Bifidobacterium longum and Clostridium butyricum.[15]

  • Metabolic Function: The dye altered key metabolic pathways related to energy production and amino acid metabolism.[15] A significant reduction in the production of the short-chain fatty acids lactate and butyrate was observed.[15] These functional changes persisted even after the dye was removed, indicating a lasting impact.[15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following sections outline standard protocols for key in vitro assays.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Treatment: Remove the culture medium and expose the cells to various concentrations of this compound suspended in fresh medium for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

    • MTT Addition: Remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Genotoxicity: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

  • Principle: The presence of micronuclei in the cytoplasm of daughter cells following mitosis indicates a clastogenic (chromosome-breaking) or aneugenic (chromosome loss) event.

  • Methodology (using human lymphocytes):

    • Cell Culture: Obtain whole blood samples and establish lymphocyte cultures using a mitogen like phytohemagglutinin (PHA) to stimulate cell division.

    • Treatment: Add various concentrations of this compound to the cultures approximately 24 hours after initiation.

    • Cytokinesis Block: Add Cytochalasin-B (a cytokinesis inhibitor) to the cultures at around 44 hours to allow nuclear division without cytoplasmic division, resulting in binucleated cells which are scored for micronuclei.

    • Harvesting: Harvest the cells at approximately 72 hours. Subject the cells to a mild hypotonic treatment, followed by fixation.

    • Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

    • Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or DAPI).

    • Scoring: Under a microscope, score the frequency of micronuclei in a large number (e.g., 1000-2000) of binucleated cells. The Cytokinesis-Block Proliferation Index (CBPI) can also be calculated to assess cytotoxicity.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A Maintain Cell Line (e.g., HepG2, Lymphocytes) B Seed Cells into Multi-well Plates A->B D Treat Cells for Defined Period (e.g., 24h) B->D C Prepare this compound Concentration Series C->D E Perform Cytotoxicity Assay D->E F e.g., MTT Assay (Metabolic Activity) E->F G e.g., LDH Assay (Membrane Integrity) E->G H e.g., Trypan Blue (Viability Count) E->H I Measure Endpoint (e.g., Absorbance) E->I J Calculate % Viability vs. Control I->J K Determine IC50 Value J->K

Caption: General experimental workflow for assessing the cytotoxicity of this compound in vitro.

Conceptual Diagram of Cellular Response to Toxic Insult

G cluster_cellular_targets Primary Cellular Interaction cluster_cellular_effects Downstream Cellular Effects cluster_outcomes Toxicological Outcomes A This compound Exposure B Mitochondria A->B C DNA / Chromosomes A->C D Cellular Membranes A->D E Inhibition of Mitochondrial Respiration B->E F DNA Damage & Chromosomal Aberrations C->F G Loss of Membrane Integrity D->G H Decreased ATP Production E->H I Genotoxicity (Micronuclei Formation) F->I K Inhibition of Proliferation (Decreased Mitotic Index) F->K J Cytotoxicity (Cell Death / Apoptosis) G->J H->J I->J

Caption: Conceptual overview of potential cellular responses to this compound exposure in vitro.

Summary and Conclusion

The in vitro toxicological data for this compound and its parent dye, Brilliant Blue FCF, indicate a potential for adverse cellular effects, primarily at high concentrations that may exceed typical human exposure levels from food consumption.

  • Cytotoxicity: Dose-dependent reductions in cell viability and proliferation have been observed in various cell lines, including human lymphocytes.[8]

  • Genotoxicity: The evidence for genotoxicity is mixed. While the dye induces micronuclei and chromosomal aberrations in some in vitro systems, particularly at high concentrations, it is generally negative in bacterial reverse mutation assays.[8][12][13]

  • Mitochondrial Toxicity: A clear mechanism of toxicity involves the potent inhibition of mitochondrial respiration, which can lead to cellular energy depletion and cell death.[14]

  • Gut Microbiota: The dye can significantly alter the composition and metabolic function of gut bacteria in vitro, a finding that warrants further investigation into its potential impact on gut health.[15]

While these in vitro findings are critical for hazard identification, it is important to note their limitations. The concentrations used in many of these studies are often much higher than the Acceptable Daily Intake (ADI) of 6.0 mg/kg body weight per day established by regulatory bodies like EFSA.[8] Furthermore, in vitro systems do not fully replicate the complex absorption, distribution, metabolism, and excretion (ADME) processes that occur in a whole organism, where Brilliant Blue FCF is known to be very poorly absorbed from the gastrointestinal tract.[9][16]

Future research should focus on studies using concentrations more relevant to human exposure, exploring the mechanisms behind the observed genotoxicity, and further investigating the long-term consequences of alterations to the gut microbiome. This comprehensive in vitro data provides a foundational understanding for researchers and professionals involved in the safety assessment of food additives and colored excipients in drug development.

References

The Environmental Fate of Triphenylmethane Dye Lakes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylmethane (TPM) dyes, a class of synthetic organic compounds used in various industrial applications, including as coloring agents in drug manufacturing, pose a significant environmental concern due to their recalcitrant nature and potential toxicity. "Dye lakes," which are formed by the precipitation of these dyes onto an inert substratum, can be a substantial source of environmental contamination. This technical guide provides an in-depth analysis of the environmental fate of triphenylmethane dye lakes, focusing on the core processes of biodegradation, photodegradation, and sorption. It is designed to be a comprehensive resource for professionals involved in environmental risk assessment and the development of sustainable practices.

Core Environmental Fate Processes

The environmental persistence and transformation of triphenylmethane dyes are governed by three primary processes: biodegradation, photodegradation, and sorption. The complex aromatic structure of these dyes makes them generally resistant to environmental degradation.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. While TPM dyes are generally considered xenobiotics and are recalcitrant to biodegradation, various microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and, in some cases, mineralize these compounds.[1] The initial and often rate-limiting step in the biodegradation of many TPM dyes is the reductive cleavage of the chromophore, leading to the formation of colorless, and often less toxic, aromatic amines.

Microbial enzymes such as laccases, manganese peroxidases, and azoreductases play a crucial role in the biodegradation of TPM dyes.[2] For instance, the degradation of Crystal Violet by Agrobacterium radiobacter has been shown to involve enzymes like laccase and aminopyrine N-demethylase. The proposed pathway involves the sequential demethylation of the molecule.

Photodegradation

Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is a significant abiotic degradation pathway for TPM dyes in aquatic environments. The process is often initiated by the absorption of a photon, leading to the formation of an excited state molecule that can then undergo various reactions, including N-demethylation and cleavage of the aromatic rings. The presence of photosensitizers, such as titanium dioxide (TiO2), can significantly enhance the rate of photodegradation.

Sorption

Sorption is the process by which a chemical (the sorbate) becomes associated with a solid phase (the sorbent). In the environment, TPM dyes can sorb to soil, sediment, and sludge. This process is influenced by the physicochemical properties of both the dye and the sorbent material, as well as environmental conditions like pH and temperature. The cationic nature of many TPM dyes leads to strong adsorption onto negatively charged surfaces such as clay minerals and organic matter in soil.[3] Sorption can reduce the bioavailability of the dyes for microbial degradation but can also lead to their accumulation in sediments, creating a long-term reservoir of contamination.

Quantitative Data on Environmental Fate

The following tables summarize available quantitative data on the degradation and sorption of common triphenylmethane dyes. It is important to note that these values are highly dependent on the specific experimental conditions.

Table 1: Biodegradation of Triphenylmethane Dyes

DyeMicroorganismConditionsDegradation/DecolorizationHalf-life (t½)Reference
Crystal VioletMixed bacterial culture20 °C, initial concentration 100 mg/LFirst-order kinetics, k = 0.063 h⁻¹11 hours[4]
Malachite GreenKocuria rosea MTCC 1532Static anoxic, 50 mg/L100% decolorization in 5 hours-[5]
Brilliant GreenLaccase from Bacillus vallismortis24 hours, with mediator96.56% degradation-[2]
Malachite GreenLaccase from Pleurotus eryngii50 mg/L99% decolorization in 24 hours-
Bromophenol BlueLaccasepH 5.0, 20 °C, 7 days19.9% decolorization-[6]
Bromocresol PurpleLaccasepH 5.0, 20 °C, 7 days97.8% decolorization-[6]

Table 2: Photodegradation of Triphenylmethane Dyes

DyeConditionsCatalystDegradationHalf-life (t½)Reference
Crystal VioletVisible light, 10 ppmGd(2-x)La(x)Zr2O7 pyrochloreComplete degradation in 90 mins-[7]
Malachite Green---6.2 hours (terminal)[8]

Table 3: Sorption of Triphenylmethane Dyes

DyeSorbentSorption CoefficientReference
Gentian Violet (Crystal Violet)Soil with organic carbon and clayStrong adsorption of cationic form[3]

Experimental Protocols

This section provides an overview of methodologies for key experiments used to assess the environmental fate of triphenylmethane dyes.

Biodegradation Assessment in Aqueous Medium

Objective: To determine the extent and rate of biodegradation of a TPM dye by a specific microorganism or microbial consortium.

Materials:

  • Test TPM dye

  • Microorganism/consortium of interest

  • Basal salt medium (e.g., M9 minimal medium)

  • Carbon source (e.g., glucose) if required for co-metabolism

  • Shake flasks or bioreactor

  • Incubator shaker

  • Spectrophotometer

  • Analytical equipment (e.g., HPLC, LC-MS/MS)

Procedure:

  • Medium Preparation: Prepare the basal salt medium and sterilize by autoclaving.

  • Inoculum Preparation: Grow the selected microorganism(s) in a suitable growth medium to a desired cell density (e.g., mid-log phase). Harvest the cells by centrifugation and wash with sterile saline or buffer to remove residual growth medium.

  • Experimental Setup: In sterile shake flasks, add a defined volume of the basal salt medium and the test dye to achieve the desired initial concentration. Inoculate the flasks with the prepared cell suspension. Include control flasks: a sterile control (dye, no inoculum) to assess abiotic degradation and a biotic control (inoculum, no dye) to monitor microbial activity.

  • Incubation: Incubate the flasks under controlled conditions of temperature and agitation. For anaerobic studies, purge the flasks with an inert gas (e.g., nitrogen) and seal.

  • Sampling: At regular time intervals, withdraw samples from each flask under aseptic conditions.

  • Analysis: Monitor the decolorization of the dye by measuring the absorbance at its maximum wavelength (λmax) using a spectrophotometer. For a more detailed analysis of dye degradation and metabolite formation, analyze the samples using HPLC or LC-MS/MS.

  • Data Analysis: Calculate the percentage of decolorization over time. Determine the degradation rate constant and half-life by fitting the data to appropriate kinetic models (e.g., first-order kinetics).

Photodegradation in Aqueous Solution

Objective: To evaluate the rate and pathway of photodegradation of a TPM dye under specific light conditions.

Materials:

  • Test TPM dye

  • High-purity water

  • Quartz tubes or photoreactor

  • Light source (e.g., UV lamp, solar simulator)

  • Spectrophotometer

  • Analytical equipment (e.g., HPLC, LC-MS/MS)

  • (Optional) Photocatalyst (e.g., TiO2)

Procedure:

  • Solution Preparation: Prepare a stock solution of the TPM dye in high-purity water. Prepare the experimental solutions by diluting the stock solution to the desired concentration.

  • Experimental Setup: Fill the quartz tubes or photoreactor with the dye solution. For photocatalytic studies, add the catalyst at a specific concentration and stir to ensure a uniform suspension. Include a dark control (wrapped in aluminum foil) to assess any degradation not induced by light.

  • Irradiation: Place the samples under the light source. Ensure consistent light intensity and temperature throughout the experiment.

  • Sampling: At predetermined time intervals, collect samples from the reactor. If a catalyst is used, centrifuge or filter the samples to remove the catalyst particles before analysis.

  • Analysis: Measure the absorbance of the samples at the dye's λmax to monitor decolorization. Use HPLC or LC-MS/MS to quantify the parent dye concentration and identify degradation products.

  • Data Analysis: Calculate the percentage of degradation over time. Determine the photodegradation rate constant and half-life.

Analytical Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of TPM dyes and their metabolites in environmental matrices.

Materials:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., acetonitrile, water with formic acid and ammonium formate)

  • Sample extraction and clean-up materials (e.g., solid-phase extraction cartridges)

  • Reference standards of the target analytes

Procedure:

  • Sample Preparation:

    • Water samples: May require pre-concentration using solid-phase extraction (SPE).

    • Soil/Sediment samples: Extraction with an appropriate solvent (e.g., acetonitrile), followed by clean-up steps to remove interfering matrix components.

  • LC Separation: Inject the prepared sample extract onto the LC system. The analytes are separated on the HPLC column using a specific mobile phase gradient.

  • MS/MS Detection: The separated analytes are introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

  • Quantification: A calibration curve is generated using reference standards of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve. The use of isotopically labeled internal standards is recommended for improved accuracy and precision.[9]

Visualizations of Key Pathways and Processes

Enzymatic Degradation Pathway of Triphenylmethane Dyes

The following diagram illustrates a generalized enzymatic degradation pathway for a triphenylmethane dye, such as Crystal Violet, initiated by laccase. The process involves sequential N-demethylation, leading to the formation of less substituted and often less toxic intermediates.

Enzymatic_Degradation TPM Triphenylmethane Dye (e.g., Crystal Violet) Intermediate1 Sequentially N-demethylated Intermediates TPM->Intermediate1 N-demethylation Laccase Laccase Laccase->TPM Intermediate2 Further Demethylated Products Intermediate1->Intermediate2 N-demethylation RingCleavage Aromatic Ring Cleavage Products Intermediate2->RingCleavage Oxidative Cleavage Mineralization CO2 + H2O RingCleavage->Mineralization

Caption: Generalized enzymatic degradation pathway of a triphenylmethane dye.

Photodegradation Pathway of Triphenylmethane Dyes

This diagram depicts the photodegradation process of a triphenylmethane dye, which often proceeds through N-demethylation and the formation of radical species upon exposure to UV light.

Photodegradation_Pathway cluster_process Photodegradation Process cluster_reactions Degradation Reactions TPM Triphenylmethane Dye ExcitedState Excited State Dye* TPM->ExcitedState Demethylation N-demethylation Products ExcitedState->Demethylation RingCleavage Ring Cleavage Products ExcitedState->RingCleavage Oxidative attack by reactive species (e.g., •OH) UV UV Light (hν) UV->TPM Demethylation->RingCleavage Mineralization Simpler Organic Molecules, CO2, H2O RingCleavage->Mineralization

Caption: Key steps in the photodegradation of triphenylmethane dyes.

Experimental Workflow for Environmental Fate Assessment

The following diagram outlines a typical experimental workflow for assessing the environmental fate of a triphenylmethane dye.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution and Monitoring cluster_analysis Analysis and Interpretation A Select TPM Dye and Environmental Matrix (Water, Soil, Sediment) B Design Experiment: Biodegradation, Photodegradation, or Sorption A->B C Prepare Materials and Reagents B->C D Run Experiment under Controlled Conditions C->D E Collect Samples at Regular Intervals D->E F Sample Preparation (Extraction, Clean-up) E->F G Analytical Measurement (Spectrophotometry, LC-MS/MS) F->G H Data Analysis: Kinetics, Metabolite ID G->H I Environmental Fate Assessment H->I

Caption: A structured workflow for studying the environmental fate of TPM dyes.

Decision-Making Framework for Remediation

This diagram presents a logical framework for making decisions regarding the remediation of sites contaminated with triphenylmethane dyes.

Remediation_Framework Start Site Contamination Identified Site_Assessment Site Characterization: - Dye Concentration - Environmental Matrix - Extent of Contamination Start->Site_Assessment Risk_Assessment Human Health and Ecological Risk Assessment Site_Assessment->Risk_Assessment No_Action Monitor Natural Attenuation Risk_Assessment->No_Action Risk Acceptable Remediation_Options Evaluate Remediation Technologies: - Bioremediation - Phytoremediation - Advanced Oxidation - Adsorption Risk_Assessment->Remediation_Options Risk Unacceptable Select_Remedy Select and Implement Optimal Remedy Remediation_Options->Select_Remedy Monitoring Post-Remediation Monitoring and Site Closure Select_Remedy->Monitoring

Caption: A decision framework for remediating TPM dye-contaminated sites.

References

"photostability of Blue 1 lake under UV irradiation"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photostability of Blue 1 Lake under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the aluminum salt of Brilliant Blue FCF (FD&C Blue No. 1), is a widely used colorant in the pharmaceutical, cosmetic, and food industries. Its insolubility makes it ideal for coloring solid dosage forms, coatings, and oil-based products where color migration is a concern. A critical attribute for these applications is photostability—the ability to resist color degradation upon exposure to light, particularly ultraviolet (UV) radiation. This guide provides a comprehensive technical overview of the photostability of Blue 1, compiling available data and outlining experimental protocols. While quantitative photostability data for this compound is scarce in public literature, this guide synthesizes information on the soluble dye (Brilliant Blue FCF) to infer potential degradation mechanisms and establishes a robust framework for testing the lake form.

Introduction: Dyes vs. Lakes

Understanding the distinction between a dye and its corresponding lake is fundamental to the topic of photostability.

  • Dyes (e.g., Brilliant Blue FCF / FD&C Blue No. 1): These are water-soluble organic compounds. They impart color by dissolving in a medium. Their solubility, however, makes them prone to migration and potentially lower stability in certain formulations[1][2][3].

  • Lakes (e.g., this compound): A lake is a pigment created by precipitating a soluble dye onto an inert, insoluble substrate, typically aluminum hydroxide[4][5][6]. This process renders the colorant insoluble in water and most organic solvents. Lakes color by dispersion, not dissolution. The primary purpose of creating a lake is to improve stability against heat, light, and chemical attack, and to prevent color bleeding in products[1][2]. Manufacturers consistently report that lakes offer superior color stability and lightfastness compared to their parent dyes[1].

Photodegradation of the Brilliant Blue Chromophore

Extensive research has been conducted on the photodegradation of the water-soluble form, Brilliant Blue FCF (BB FCF). These studies, often in the context of advanced oxidation processes for wastewater treatment, provide the best available model for understanding the potential photochemical behavior of the Blue 1 chromophore when it is part of the lake structure.

Under UV irradiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂) or other reactive species, the degradation of BB FCF generally follows first-order kinetics[7]. The degradation process involves the breakdown of the triphenylmethane structure, leading to a loss of color.

Quantitative Data from Photodegradation Studies of Brilliant Blue FCF

The following table summarizes quantitative data from studies on the photodegradation of soluble Brilliant Blue FCF. It is important to note that these conditions, particularly the use of powerful oxidizing agents, are designed to accelerate degradation and may not reflect typical shelf-storage conditions.

Study ParameterConditionsResultReference
Degradation Kinetics UV/H₂O₂ and Photo-Fenton (Fe²⁺/H₂O₂/UV) systemsApparent first-order kinetics observed for both systems.[8]
Degradation Efficiency 100 mg/L BBF with CuO-TiO₂ nanocomposite100% degradation after 60 minutes of UV irradiation.[7]
Kinetic Model Photo-Fenton process (Fe/H₂O₂/UV light)First-order exponential decay with R² = 0.99.[9]
Proposed Degradation Pathway

The photodegradation of Brilliant Blue FCF is believed to be initiated by an attack on the central carbon atom or the N-alkyl groups. This leads to the fragmentation of the molecule. The process can be visualized as a multi-step breakdown of the chromophore.

G Proposed Photodegradation Pathway of Brilliant Blue FCF cluster_start Initiation cluster_process Degradation Steps cluster_end Final Products BB Brilliant Blue FCF (Chromophore) Excited_BB Excited State [BB FCF]* BB->Excited_BB UV UV Photon (hν) UV->BB Absorption Intermediates Oxidative Intermediates (N-de-ethylation, hydroxylation) Excited_BB->Intermediates Reaction with Reactive Oxygen Species Fragments Aromatic Fragments (e.g., sulfobenzyl moieties) Intermediates->Fragments Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NO₃⁻) Fragments->Mineralization

Caption: Proposed pathway for Brilliant Blue FCF photodegradation.

Experimental Protocols

This section details the methodologies for assessing the photostability of colorants. An established protocol for the soluble dye is presented first, followed by a proposed comprehensive protocol for this compound.

Protocol for Photocatalytic Degradation of Soluble Brilliant Blue FCF

This protocol is based on typical methodologies used in advanced oxidation process studies[7].

  • Materials and Equipment:

    • Brilliant Blue FCF (analytical grade)

    • Photocatalyst (e.g., TiO₂, CuO-TiO₂)

    • Quartz cylinder reactor

    • UV lamp source (e.g., low-pressure mercury lamps, 6W)

    • Magnetic stirrer

    • UV-Vis Spectrophotometer

    • pH meter

    • Deionized water

  • Sample Preparation:

    • Prepare a stock solution of Brilliant Blue FCF (e.g., 100 mg/L) in deionized water.

    • In the quartz reactor, add a specific volume of the dye solution and the desired concentration of the photocatalyst.

    • Adjust the pH of the solution to the desired level (e.g., using 0.1 M H₂SO₄ or KOH).

  • Irradiation Procedure:

    • Place the reactor under the UV lamp source. Ensure a consistent distance between the lamp and the solution.

    • Before irradiation, stir the solution in the dark for a set period (e.g., 15 minutes) to reach adsorption-desorption equilibrium.

    • Commence UV irradiation while continuously stirring the solution.

  • Analysis:

    • At predetermined time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw aliquots of the solution.

    • Centrifuge or filter the aliquots to remove the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of Brilliant Blue FCF (~630 nm) using the UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Proposed Protocol for Photostability Testing of this compound in a Solid Matrix

This proposed protocol integrates methodologies from pharmaceutical stability testing (ICH Q1B), pigment analysis in coatings, and analytical procedures for aluminum lakes[10][11][12][13][14].

  • Materials and Equipment:

    • This compound powder

    • Matrix material (e.g., pharmaceutical tablet placebo blend, film-forming polymer for coatings)

    • Controlled environment chamber equipped with a calibrated light source capable of emitting both UVA and visible light (as per ICH Q1B guidelines, e.g., xenon arc lamp or metal halide lamp).

    • Colorimeter or spectrophotometer with a reflectance attachment for CIELab* measurements.

    • HPLC system with a photodiode array (PDA) detector.

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis WAX).

    • Solvents for extraction (e.g., 0.25 M NaOH, dichloromethane) and HPLC mobile phase.

  • Sample Preparation:

    • Prepare solid samples by incorporating this compound into the chosen matrix at a specified concentration. For tablets, this involves blending and compression. For coatings, this involves dispersing the lake into a film-forming solution and applying it to a substrate.

    • Prepare multiple identical samples. A set of control samples must be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Irradiation Procedure:

    • Place the samples in the photostability chamber.

    • Expose the samples to a controlled light source that provides a specific integrated illuminance (e.g., not less than 1.2 million lux hours) and an integrated near-UV energy (e.g., not less than 200 watt-hours per square meter), as specified by ICH Q1B.

    • Monitor and control the temperature and humidity within the chamber.

  • Analysis:

    • At specified time points, remove samples from the chamber for analysis.

    • Colorimetric Analysis: Measure the color of the sample surface using a colorimeter. Record the CIELab* values. Calculate the total color difference (ΔE) relative to the zero-time point or the dark control using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

    • Chemical Analysis (Quantification of Degradation):

      • Crush the tablet or dissolve the coating.

      • Extract the dye from the lake using an appropriate solvent (e.g., 0.25 M NaOH)[7][10][14].

      • Perform a liquid-liquid extraction and/or solid-phase extraction to clean up the sample.

      • Analyze the extracted solution by HPLC-PDA to quantify the remaining amount of the intact Blue 1 dye. The PDA detector can confirm peak identity by comparing its spectrum to a standard.

      • Calculate the percentage of remaining colorant compared to the dark control.

G Proposed Experimental Workflow for this compound Photostability cluster_prep 1. Sample Preparation cluster_exposure 2. UV Exposure (ICH Q1B) cluster_analysis 3. Analysis at Time Points p1 Disperse this compound in Solid Matrix (e.g., Tablet Blend) p2 Create Samples (e.g., Compress Tablets) p1->p2 e1 Place Samples in Photostability Chamber p2->e1 p3 Prepare Dark Controls (Wrap in Foil) p3->e1 e2 Expose to Controlled UV/Visible Light a1 Colorimetry (Measure CIELab* values) e2->a1 Sample a3 Sample Extraction (Dissolve Matrix, Release Dye) e2->a3 Sample a2 Calculate ΔE* (Total Color Change) a1->a2 a4 HPLC-PDA Analysis (Quantify Remaining Dye) a3->a4

References

"adsorption mechanisms of Blue 1 lake on soil matrices"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Adsorption Mechanisms of Blue 1 Lake on Soil Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Blue FCF, commercially known as Blue 1, is a synthetic triphenylmethane dye widely used in the food, pharmaceutical, and cosmetic industries.[1][2][3] Its water-insoluble form, this compound, is produced by precipitating the soluble dye onto a substratum, typically aluminum hydroxide.[2][4] The environmental fate of both forms is of significant interest, particularly their interaction with soil matrices, which can impact groundwater quality and ecosystem health.[1] This technical guide provides a comprehensive overview of the adsorption mechanisms of Blue 1 and its lake form on soil, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes. While much of the available research focuses on the soluble form, Brilliant Blue FCF, the principles governing its adsorption provide a foundational understanding for the behavior of this compound.

Adsorption Mechanisms

The adsorption of Blue 1 onto soil matrices is a complex process influenced by a variety of factors including soil composition, pH, ionic strength, and the chemical properties of the dye itself. The primary mechanisms involved are believed to be:

  • Electrostatic Interactions: The surface of many soil components, such as clay minerals and organic matter, is often negatively charged. Blue 1, being an anionic dye, would typically experience repulsion. However, the presence of cations in the soil solution can act as bridges, facilitating the adsorption of the anionic dye.

  • Van der Waals Forces: These are weak intermolecular forces that contribute to the physical adsorption of the dye molecules onto the soil particle surface.

  • Hydrogen Bonding: The presence of functional groups on both the dye molecule and the soil components can lead to the formation of hydrogen bonds.[5]

  • π-π Interactions: The aromatic rings in the Blue 1 molecule can interact with similar structures in soil organic matter through π-π stacking.[5]

  • Ion Exchange: In some cases, the dye anions may exchange with other anions present on the soil surface.[6]

For this compound, being a particulate and insoluble form, the primary mechanism of retention in soil is likely physical filtration or straining , where the particles are physically trapped within the soil pores. However, the chemical interactions described above will still play a role in the adhesion of these particles to the soil matrix.

Quantitative Data on Adsorption

The following tables summarize the quantitative data from various studies on the adsorption of Brilliant Blue FCF on different adsorbents, including soil and soil components. This data provides a comparative basis for understanding the potential behavior of this compound.

Table 1: Adsorption Isotherm Parameters
AdsorbentIsotherm Modelq_max (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))nReference
Ritzville SoilLangmuirVaries with ionic strength----[7]
Unmodified BentoniteLangmuir6.16--->0.9[8][9]
Iron-Modified BentoniteLangmuir14.22--->0.9[8][9]
Magnetic Activated CarbonSips105.88 (at 55 °C)--->0.99[5][10]
Bottom AshLangmuir & Freundlich-----[11]
De-oiled SoyaLangmuir & Freundlich-----[11]
Polyaniline/Hazelnut Skin CompositeLangmuir--->0.9-[12]
Magnetic Crosslinked Chitosan BeadsDubinin-Radushkevich-----[13]

Note: '-' indicates data not provided in the source.

Table 2: Adsorption Kinetic Parameters
AdsorbentKinetic Modelk₁ (min⁻¹)k₂ (g/mg·min)Reference
Unmodified BentonitePseudo-second-order-->0.9[9]
Iron-Modified BentonitePseudo-second-order-->0.9[9]
Magnetic Activated CarbonPseudo-second-order-->0.99[5][10]
Bottom AshFirst-order---[11]
De-oiled SoyaFirst-order---[11]
Polyaniline/Hazelnut Skin CompositePseudo-second-order---[12]

Note: '-' indicates data not provided in the source.

Table 3: Thermodynamic Parameters
AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Temperature (°C)Reference
Magnetic Activated CarbonNegativePositive-25-55[5][10]
Unmodified Bentonite-Negative-20-50[8][9]
Bottom AshNegative---[11]
De-oiled SoyaNegative---[11]
Polyaniline/Hazelnut Skin CompositeNegativePositive-20-60[12]

Note: '-' indicates data not provided in the source. Negative ΔG° indicates a spontaneous process. Negative ΔH° indicates an exothermic process, while a positive value indicates an endothermic process.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following section outlines a typical experimental protocol for studying the adsorption of Blue 1 or its lake form on soil matrices, based on common practices cited in the literature.[14][15][16][17]

Materials and Reagents
  • Adsorbent: Soil samples collected from the desired location. The soil should be air-dried, ground, and sieved to a uniform particle size.

  • Adsorbate: this compound or Brilliant Blue FCF dye. A stock solution of the dye is prepared by dissolving a known weight in deionized water.

  • Chemicals: HCl and NaOH for pH adjustment. CaCl₂ or KCl for adjusting ionic strength.

Soil Characterization

The soil should be characterized for key properties that influence adsorption:

  • pH

  • Organic carbon content

  • Clay content and mineralogy

  • Cation exchange capacity (CEC)

  • Particle size distribution

Batch Adsorption Experiments

Batch experiments are commonly used to determine adsorption isotherms and kinetics.[15][17]

  • Preparation: A series of flasks are prepared, each containing a known mass of soil and a specific volume of the dye solution at a known initial concentration.

  • pH and Ionic Strength Adjustment: The pH and ionic strength of the solutions are adjusted to the desired levels.[7]

  • Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.

  • Separation: After equilibration, the solid and liquid phases are separated by centrifugation or filtration.

  • Analysis: The concentration of the dye remaining in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Blue 1 (around 630 nm).[7][18]

Kinetic Studies

Kinetic studies are performed similarly to batch adsorption experiments, but samples are withdrawn at different time intervals to determine the rate of adsorption.

Data Analysis

The amount of dye adsorbed per unit mass of soil (q_e, in mg/g) is calculated using the following equation:

q_e = (C₀ - C_e) * V / m

Where:

  • C₀ and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively.

  • V is the volume of the solution (L).

  • m is the mass of the soil (g).

The experimental data is then fitted to various isotherm (e.g., Langmuir, Freundlich) and kinetic (e.g., pseudo-first-order, pseudo-second-order) models to determine the adsorption parameters.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the adsorption of this compound on soil matrices.

Adsorption_Mechanisms cluster_dye This compound Particle cluster_soil Soil Matrix cluster_mechanisms Adsorption Mechanisms Dye This compound (Insoluble Particle) Filtration Physical Filtration (Straining in Pores) Dye->Filtration Primary Retention Adhesion Physicochemical Adhesion Dye->Adhesion Secondary Retention Soil Soil Particle (Clay, Organic Matter) Filtration->Soil Adhesion->Soil

Caption: Primary and secondary adsorption mechanisms of this compound on soil.

Experimental_Workflow A Soil & Dye Preparation B Batch Adsorption Experiment A->B C Phase Separation (Centrifugation) B->C D Supernatant Analysis (UV-Vis) C->D E Data Analysis (Isotherms, Kinetics) D->E Logical_Relationships cluster_factors Influencing Factors pH Soil pH Adsorption Adsorption Capacity pH->Adsorption OM Organic Matter OM->Adsorption Clay Clay Content Clay->Adsorption IS Ionic Strength IS->Adsorption

References

Biocompatibility of Blue 1 Lake for Cellular Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blue 1 Lake, a water-insoluble pigment derived from the synthetic dye Brilliant Blue FCF (FD&C Blue No. 1), is widely used in the pharmaceutical, cosmetic, and food industries. Its application in products that come into contact with biological systems necessitates a thorough understanding of its biocompatibility at the cellular level. This technical guide provides a comprehensive overview of the existing data on the biocompatibility of this compound and its soluble counterpart, Brilliant Blue FCF, with a focus on cellular studies. It summarizes key findings on cytotoxicity, genotoxicity, and effects on cellular signaling pathways, and provides detailed experimental protocols for relevant assays.

Data Presentation: Quantitative Analysis of Cellular Toxicity

The following table summarizes the quantitative data available on the cytotoxic and inhibitory effects of Brilliant Blue FCF (the soluble form of this compound) from various in vitro studies. It is important to note that the term "this compound" is often used interchangeably with "Brilliant Blue FCF" in the literature, especially in the context of biological effects where the soluble form is typically used for experiments.

ParameterCell Line/SystemConcentration/IC50EffectReference
Inhibition of Pannexin-1 Oocytes transfected with pannexin-1IC50: 0.27 µMInhibition of pannexin-1 opening.[1][1]
Mitochondrial Respiration Inhibition Rat liver and kidney mitochondria0.1 mg/mL65-78% inhibition of state III (active) respiration.[2][2]
Mitochondrial Respiration Inhibition Rat liver and kidney mitochondria0.8 mg/mLVirtually complete elimination of active respiration.[2][2]
Cytotoxicity Human Umbilical Venous Smooth Muscle Cells (HUVSMC)50µMNon-toxic.[3][3]
Cytotoxicity & Genotoxicity Human blood lymphocytesIncreasing concentrationsDecreased mitotic index and increased micronucleus frequency.[4][5][4][5]
Cell Viability Human hepatoma cell line (HepG2)Not specifiedReduced cell viability, effect worsened in hyperglycemic conditions.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly cited in the assessment of the biocompatibility of color additives like this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare various concentrations of this compound (solubilized in an appropriate solvent) in culture medium. Replace the existing medium with the treatment medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

Annexin V Assay for Apoptosis Detection

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label.[7][8][9] Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Protocol:

  • Cell Treatment: Culture cells and treat them with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Micronucleus Assay for Genotoxicity

The micronucleus assay is a widely used method for assessing chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of genotoxic events.

Protocol:

  • Cell Culture and Treatment: Culture human blood lymphocytes and treat them with various concentrations of this compound. A positive control (e.g., a known mutagen) and a negative control should be included.

  • Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or DAPI.

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per treatment group under a microscope.

Visualization of Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows relevant to the biocompatibility assessment of this compound.

Signaling Pathways Affected by Brilliant Blue FCF

Brilliant Blue FCF has been shown to interact with specific cellular signaling pathways. One of the most notable is its antagonistic effect on the purinergic P2X7 receptor, which is involved in inflammation and cell death.[3][10] It has also been shown to inhibit the ERK and GSK3β signaling pathways, which are implicated in cell survival and proliferation.[11]

G cluster_0 Purinergic Signaling cluster_1 ERK and GSK3β Signaling BBFCF Brilliant Blue FCF P2X7R P2X7 Receptor BBFCF->P2X7R antagonizes Inflammation Inflammation P2X7R->Inflammation promotes CellDeath Cell Death P2X7R->CellDeath promotes BBFCF2 Brilliant Blue FCF ERK ERK BBFCF2->ERK inhibits GSK3b GSK3β BBFCF2->GSK3b inhibits Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival GSK3b->Survival

Caption: Signaling pathways affected by Brilliant Blue FCF.

Experimental Workflow for Biocompatibility Assessment

A typical workflow for assessing the biocompatibility of a substance like this compound involves a series of in vitro assays to evaluate its potential cytotoxic and genotoxic effects.

G cluster_workflow Biocompatibility Assessment Workflow Start Start: this compound Sample CellCulture Cell Culture (e.g., HepG2, Lymphocytes) Start->CellCulture Treatment Treatment with Varying Concentrations CellCulture->Treatment Cytotoxicity Cytotoxicity Assays Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay Treatment->Genotoxicity MTT MTT Assay (Cell Viability) Cytotoxicity->MTT AnnexinV Annexin V Assay (Apoptosis) Cytotoxicity->AnnexinV DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis AnnexinV->DataAnalysis Micronucleus Micronucleus Assay Genotoxicity->Micronucleus Micronucleus->DataAnalysis Conclusion Conclusion on Biocompatibility DataAnalysis->Conclusion

Caption: Experimental workflow for biocompatibility assessment.

Conclusion

The available data suggests that while this compound (as Brilliant Blue FCF) is generally considered safe for its intended uses, it is not biologically inert and can exert effects at the cellular level. Studies have demonstrated its potential to induce cytotoxic and genotoxic effects, particularly at higher concentrations. Furthermore, its interaction with specific signaling pathways, such as the purinergic and MAPK/ERK pathways, indicates a need for careful consideration in its application, especially in drug development and medical device manufacturing where cellular interactions are a critical concern. The provided experimental protocols and workflows offer a foundational framework for researchers to conduct further investigations into the biocompatibility of this compound in specific cellular contexts. Future research should focus on elucidating the precise mechanisms of its cellular uptake and intracellular fate, as well as its long-term effects on cellular function.

References

Methodological & Application

Application Notes and Protocols: Using Brilliant Blue FCF (FD&C Blue No. 1) as a Tracer Dye in Hydrology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrological tracing is a critical technique for investigating the pathways, travel times, and dispersion of water in surface and groundwater systems. The selection of an appropriate tracer is paramount for the success of these studies. An ideal tracer should be highly detectable, environmentally benign, and behave conservatively (meaning it travels with the water without interacting with the surrounding environment).[1]

Brilliant Blue FCF, also known as FD&C Blue No. 1 or Acid Blue 9, is a synthetic triarylmethane dye.[2] It is widely used in the food and cosmetics industries and has found a niche in hydrological studies, primarily due to its intense color, low toxicity, and high water solubility.[2][3] These application notes provide a framework for the use of Brilliant Blue FCF as a tracer, detailing its properties, applications, and comprehensive experimental protocols for researchers and scientists. It is particularly effective for the qualitative visualization of water flow paths.[3] However, users must be aware of its key limitation: Brilliant Blue FCF is an adsorptive, non-conservative tracer, meaning it can stick to soil and sediment.[2][3] This characteristic makes it less suitable for precise travel time studies unless its interaction with the site-specific substrate is quantified.

Section 1: Properties of Brilliant Blue FCF

Understanding the physicochemical properties of Brilliant Blue FCF is essential for its effective use as a hydrological tracer. Key quantitative data are summarized in the table below.

PropertyValueReference
Common Names Brilliant Blue FCF, FD&C Blue No. 1, Acid Blue 9, C.I. 42090[2][3]
Classification Triphenylmethane dye[2][3]
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃[3]
Molar Mass 792.85 g/mol [3]
Maximum Absorbance (λmax) ~630 nm[2][3]
Aqueous Solubility 200 kg/m ³ (200 g/L)[3]
Key Characteristics High visibility, low toxicity, adsorptive to soils (especially acidic)[2][3]

Section 2: Applications and Limitations

Primary Applications:

  • Visualizing Preferential Flow Paths: Brilliant Blue FCF is an excellent tool for staining and visualizing water movement in the vadose zone (the unsaturated soil layer above the groundwater table).[3] Its bright color provides a clear demarcation of flow paths when soil profiles are excavated.

  • Qualitative Tracing: It can be used to rapidly establish hydraulic connections between two points, such as from a sinkhole to a spring, in both surface and groundwater systems.[4]

Limitations:

  • Sorption: The primary limitation is the dye's tendency to adsorb to soil and organic materials.[2][3] This retardation means the dye front moves slower than the water front, making it unsuitable for accurate velocity and travel time calculations without site-specific correction factors.

  • Quantitative Analysis: For quantitative studies that require precise timing, it is highly recommended to use Brilliant Blue FCF in conjunction with a conservative co-tracer, such as a salt (e.g., sodium chloride, potassium bromide), which does not adsorb to the substrate.[3]

Section 3: Experimental Protocols

A successful tracer study requires careful planning, execution, and analysis. The following protocols provide a step-by-step guide.

Protocol 3.1: Preliminary Site Assessment and Laboratory Tests

Before any field injection, preliminary tests are crucial to validate the tracer's suitability for the specific study site.

  • Background Sampling: Collect water and sediment/soil samples from all planned injection and monitoring locations before introducing any dye. Analyze these samples to establish the natural background absorbance at the analytical wavelength (~630 nm).[1][5]

  • Photodegradation Study: Prepare a solution of Brilliant Blue FCF with a known concentration in site water. Expose this solution to natural sunlight for a period representative of the expected test duration. Measure the absorbance periodically to quantify any potential degradation from light exposure.[1]

  • Sorption Batch Test: This test is critical for quantifying the dye's interaction with site materials.[1]

    • Prepare a series of dye solutions of known concentrations using site water.

    • Add a known mass of site-specific soil or sediment to each solution.

    • Agitate the samples on a shaker table for a predetermined equilibrium time (e.g., 24 hours).

    • Centrifuge the samples to separate the solid and liquid phases.

    • Measure the absorbance of the supernatant (the liquid portion) to determine the final dye concentration.

    • Calculate the amount of dye sorbed to the solid phase to understand its potential retardation in the field.[1]

Protocol 3.2: Field Tracer Test Procedure

  • Injection Mass Calculation: Determine the required mass of dye based on the system's estimated flow rate, the distance to monitoring points, the desired peak concentration, and the analytical detection limit.[1]

  • Dye Injection: Dissolve the calculated mass of dye in a known volume of water. Inject the solution at the designated upstream point. The injection can be instantaneous (a "slug" injection) or continuous over a set period.[1]

  • Downstream Sampling:

    • Collect water samples at predetermined downstream locations.

    • The sampling frequency should be high just before and during the expected arrival of the tracer plume and can be decreased as concentrations decline.[1]

    • Use amber glass or opaque plastic bottles to protect samples from light during collection and transport.[1]

    • Keep samples cool (e.g., in a cooler with ice packs) to prevent degradation.[1]

Protocol 3.3: Laboratory Analysis (Spectrophotometry)

  • Sample Preparation: If samples contain suspended sediment, they may need to be filtered or centrifuged before analysis to prevent interference with absorbance readings.[6]

  • Preparation of Calibration Standards: Create a series of standard solutions with known concentrations of Brilliant Blue FCF by diluting a stock solution. These standards will be used to create a calibration curve.[7]

  • Spectrophotometric Analysis:

    • Calibrate a spectrophotometer using a "blank" sample (site water collected before the test).

    • Measure the absorbance of the calibration standards at the maximum absorbance wavelength (~630 nm).[8]

    • Measure the absorbance of all field samples at the same wavelength.

Section 4: Data Presentation and Analysis

All quantitative data should be organized for clarity and robust analysis.

Quantitative Analytical Parameters

Parameter Value/Method Notes
Analytical Method UV-Visible Spectrophotometry Measures light absorbance by the dye.[7]
Analytical Wavelength ~630 nm Wavelength of maximum absorbance for Brilliant Blue FCF.[2][3]
Limit of Detection (LOD) ~0.52 mg/L This value can vary based on the instrument and water matrix.[9]

| Calibration | Beer's Law Plot | A linear plot of absorbance vs. known concentrations is required.[7][8] |

Data Analysis Workflow

  • Background Correction: Subtract the pre-test background absorbance from all post-injection sample absorbance readings.[1]

  • Concentration Calculation: Use the linear equation from the Beer's Law calibration curve to convert the corrected absorbance values of each field sample into dye concentrations.[7]

  • Generate Breakthrough Curve: Plot the calculated dye concentration (y-axis) against time (x-axis) for each monitoring location. This graph is known as a breakthrough curve.[1][10]

  • Parameter Estimation: From the breakthrough curves, determine key hydrological parameters such as the time to the leading edge of the dye, the time to peak concentration, and the mean residence time of the tracer.[1]

Section 5: Visualizations

Diagrams are essential for illustrating complex workflows and concepts. The following diagrams were created using the DOT language.

G cluster_0 cluster_1 cluster_2 cluster_3 A Phase 1: Planning & Preliminary Testing B Background Sampling & Sorption Tests A->B C Phase 2: Field Injection A->C D Calculate Mass & Prepare Dye Solution C->D F Phase 3: Monitoring C->F E Inject Tracer D->E G Downstream Sampling (Water/Carbon) F->G H Phase 4: Analysis F->H I Lab Analysis (Spectrophotometry) H->I J Data Processing & Breakthrough Curve I->J DataAnalysis raw_data Raw Absorbance Readings (Field Samples) correct Corrected Absorbance raw_data->correct background Background Absorbance (Pre-Test Samples) background->correct standards Absorbance of Calibration Standards calibrate Calibration Curve (Beer's Law Plot) standards->calibrate concentration Concentration Data (mg/L) correct->concentration calibrate->concentration curve Breakthrough Curve (Concentration vs. Time) concentration->curve TracerConcept injection Injection Point p1 injection->p1 p2 injection->p2 monitoring Monitoring Point soil Soil Matrix (Porous Media) soil->monitoring Arrives later (Retarded Flow) p1->monitoring Conservative Tracer (e.g., Bromide) Travels with water p2->soil Adsorptive Tracer (Blue 1) Binds to soil particles

References

Application Notes and Protocols for Staining Bacteria with Brilliant Blue FCF

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triarylmethane dye commonly used as a colorant in food, drugs, and cosmetics.[1] Its low toxicity and non-carcinogenic properties make it a safe alternative to conventional biological stains, many of which are toxic or carcinogenic.[2][3] Recent studies have demonstrated its efficacy as a fluorescent stain for both fungi and bacteria, offering a cost-effective and safe method for microbial visualization.[2][3][4] When dissolved in an acidic medium, Brilliant Blue FCF can effectively stain cell walls, bacteria, and fungal cells without inhibiting their growth.[1][5] This document provides a detailed protocol for the fluorescent staining of bacteria using Brilliant Blue FCF, based on established methodologies.

Principle of the Method

Brilliant Blue FCF functions as a biological stain, particularly in an acidic environment. The acidic medium facilitates the incorporation of the dye into the cytoplasmic components of the cells, which are more alkaline in nature.[4] This allows for the visualization of bacterial cells under fluorescence microscopy. The dye has a maximum absorption at approximately 628 nm.[1]

Materials and Reagents

Material/ReagentSupplierCatalog No.
Brilliant Blue FCF (Acid Blue 9)Keystone Aniline Corp. or similarC.I. 42090 or similar
Lactic Acid (85%)Sigma-Aldrich or similarL1750 or similar
Distilled Water------
Bacterial Culture------
Microscope Slides and Coverslips------
Micropipettes and Tips------
0.22 µm Syringe Filter------

Experimental Protocols

A 0.1% (w/v) stock solution of Brilliant Blue FCF is prepared in 85% lactic acid. This solution is referred to as Lacto-Brilliant Blue FCF.

Procedure:

  • Weigh 0.1 g of Brilliant Blue FCF powder.

  • Dissolve the powder in 100 mL of 85% lactic acid.

  • Ensure the solution is thoroughly mixed.

  • For optimal results, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Store the staining solution at room temperature, protected from light.

Procedure:

  • Aseptically transfer a loopful of bacterial culture from a solid medium or a drop from a liquid culture onto a clean microscope slide.

  • If using a solid culture, add a drop of sterile water to the slide and emulsify the bacterial colony in the water to create a thin smear.

  • Allow the smear to air dry completely.

  • Heat-fix the smear by passing the slide, smear-side up, through a Bunsen burner flame two to three times. This adheres the bacteria to the slide.

Procedure:

  • Place the heat-fixed slide on a staining rack.

  • Flood the smear with the 0.1% Lacto-Brilliant Blue FCF staining solution.

  • Incubate for 1 minute at room temperature.[6]

  • Gently rinse the slide with distilled water to remove excess stain.

  • Blot the slide dry using bibulous paper or allow it to air dry.

  • Place a coverslip over the stained smear.

Procedure:

  • Place the prepared slide on the stage of a fluorescence microscope.

  • Examine the slide under oil immersion using the appropriate filter set for Brilliant Blue FCF (Excitation: ~546 nm, Emission: ~590 nm).[4]

  • Observe the stained bacteria, which will appear fluorescent against a dark background.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Brilliant Blue FCF staining protocol.

ParameterValueReference
Stain Concentration 0.1% (w/v) in 85% Lactic Acid[3]
Incubation Time 1 minute[6]
Maximum Absorption ~628 nm[1][7]
Fluorescence Intensity (Bacteria) 75 - 130 (arbitrary units)[3]
Toxicity No growth inhibition observed at 0.01%, 0.1%, and 1%[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing the staining solution and for the bacterial staining procedure.

G cluster_0 Stain Preparation Workflow A Weigh 0.1g Brilliant Blue FCF B Dissolve in 100mL 85% Lactic Acid A->B C Filter through 0.22µm filter B->C D Store at Room Temperature C->D

Stain Preparation Workflow

G cluster_1 Bacterial Staining Workflow E Prepare Bacterial Smear F Heat-fix the Smear E->F G Flood with Staining Solution (1 min) F->G H Rinse with Distilled Water G->H I Air Dry and Add Coverslip H->I J Visualize under Fluorescence Microscope I->J

Bacterial Staining Workflow

Results and Discussion

This protocol provides a reliable method for the fluorescent staining of various bacteria, including both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli O157:H7) species.[2][3][4] The use of Brilliant Blue FCF offers several advantages over traditional stains:

  • Safety: The dye is non-toxic and non-carcinogenic, ensuring a safer laboratory environment.[2][3]

  • Cost-Effectiveness: Brilliant Blue FCF is an inexpensive and readily available food dye.[2][3]

  • Efficacy: It provides pronounced fluorescence, allowing for clear visualization of bacterial cells.[2][3][4]

It is important to note that the acidic nature of the staining solution is crucial for the staining mechanism.[4] Water-based solutions of Brilliant Blue FCF do not produce the same fluorescent properties.[4]

Troubleshooting

IssuePossible CauseSolution
Weak or No Staining 1. Improperly prepared staining solution. 2. Smear is too thick. 3. Insufficient incubation time.1. Ensure the staining solution is prepared correctly and filtered. 2. Prepare a thinner, more uniform smear. 3. Increase incubation time slightly (e.g., to 2 minutes).
High Background Fluorescence 1. Incomplete rinsing. 2. Contaminated reagents or slides.1. Rinse the slide thoroughly with distilled water. 2. Use clean slides and fresh reagents.
Precipitate on Slide Undissolved stain in the solution.Filter the staining solution before use.

Conclusion

The use of Brilliant Blue FCF provides a simple, safe, and effective method for the fluorescent staining of bacteria. This protocol is suitable for a wide range of research applications where microbial visualization is required. Its non-toxic nature makes it an excellent alternative to traditional, more hazardous bacterial stains.

References

Application Notes: Exploring Blue 1 Lake as a Potential Fluorescent Probe for Medical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brilliant Blue FCF, also known as FD&C Blue No. 1, is a synthetic dye widely approved for use in food, pharmaceuticals, and cosmetics. Its water-soluble form is commonly used, while Blue 1 Lake is an insoluble pigment created by adsorbing the dye onto an alumina hydrate substrate. While not a conventional medical imaging agent, the core molecule, Brilliant Blue, possesses intrinsic photophysical properties and biological activities that suggest a potential, though currently hypothetical, role in preclinical research, particularly in fluorescence imaging.

This document outlines a theoretical framework for investigating Blue 1's active compound, Brilliant Blue FCF, as a fluorescent probe. The proposed application focuses on its known interaction with the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in inflammation, making it a potential target for imaging neuroinflammatory processes. These notes are intended for researchers and scientists interested in exploring novel applications for existing compounds.

Properties of Brilliant Blue FCF (Active Component of this compound)

The suitability of a compound for fluorescence imaging is determined by its chemical and photophysical characteristics. Brilliant Blue FCF has a distinct absorption profile in the visible spectrum.

PropertyValueReference
Chemical Name Brilliant Blue FCF (FD&C Blue No. 1)
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃
Molecular Weight 792.85 g/mol
Peak Absorption (λmax) ~630 nm
Molar Absorptivity 130,000 M⁻¹cm⁻¹
Emission (λem) ~650 nm
Appearance Dark purple/bronze powder
Solubility Soluble in water

Hypothetical Mechanism of Action and Signaling Pathway

Brilliant Blue dyes, particularly Brilliant Blue G (a closely related compound), are known antagonists of the P2X7 receptor. This receptor is an ATP-gated ion channel primarily found on immune cells like microglia in the central nervous system. In pathological conditions such as neurotrauma or neurodegenerative disease, extracellular ATP levels rise, over-activating P2X7R and triggering a pro-inflammatory cascade, including the release of interleukin-1β (IL-1β). A fluorescently labeled P2X7R antagonist could thus serve as an imaging probe to visualize sites of neuroinflammation.

P2X7R_Signaling cluster_cell Microglia Cell ATP Extracellular ATP (Injury/Stress Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates Pannexin1 Pannexin-1 Channel P2X7R->Pannexin1 Opens Blue1 Brilliant Blue (Hypothetical Probe) Blue1->P2X7R Antagonizes/ Binds NLRP3 NLRP3 Inflammasome Pannexin1->NLRP3 Activates Casp1 Caspase-1 NLRP3->Casp1 Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β Release (Inflammation) ProIL1b->IL1b Extracellular_Space Extracellular Space IL1b->Extracellular_Space Secreted

Caption: P2X7R signaling pathway as a target for a Blue 1 probe.

Experimental Protocols (Hypothetical)

The following protocols are theoretical and designed to serve as a starting point for investigating Brilliant Blue FCF as an imaging agent for P2X7R-expressing cells.

Protocol 1: In Vitro Fluorescence Imaging of Microglial Cells

Objective: To determine if Brilliant Blue FCF can be used to visualize P2X7R-expressing microglial cells in vitro.

Materials:

  • BV-2 microglial cell line (or primary microglia)

  • DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Brilliant Blue FCF powder (water-soluble)

  • Phosphate Buffered Saline (PBS)

  • ATP solution (1 mM)

  • Lipopolysaccharide (LPS)

  • Fluorescence microscope with Cy5/Far-Red filter set (e.g., Excitation: 620-640 nm, Emission: 650-700 nm)

Methodology:

  • Cell Culture: Plate BV-2 cells onto glass-bottom imaging dishes. Culture until they reach 70-80% confluency.

  • Induction of Inflammation (Optional): To upregulate P2X7R expression, treat a subset of cells with LPS (100 ng/mL) for 4-6 hours prior to imaging.

  • Preparation of Staining Solution: Prepare a 100 µM stock solution of Brilliant Blue FCF in sterile PBS. Further dilute to a final working concentration of 1-10 µM in serum-free media.

  • Staining:

    • Wash cells twice with warm PBS.

    • Incubate cells with the Brilliant Blue FCF working solution for 15-30 minutes at 37°C.

    • Wash cells three times with warm PBS to remove unbound dye.

  • Imaging:

    • Add fresh PBS or imaging buffer to the dish.

    • Image the cells using the fluorescence microscope with the appropriate far-red filter set.

    • As a positive control for P2X7R activation, add ATP (final concentration 50-100 µM) and observe any changes in fluorescence or cell morphology (e.g., blebbing).

  • Data Analysis: Quantify the mean fluorescence intensity per cell in treated vs. untreated groups.

Protocol 2: In Vivo Near-Infrared Fluorescence (NIRF) Imaging

Objective: To assess the feasibility of using Brilliant Blue FCF for in vivo imaging of neuroinflammation in a mouse model.

Materials:

  • Mouse model of neuroinflammation (e.g., LPS-induced or traumatic brain injury model)

  • Brilliant Blue FCF, sterile and endotoxin-free

  • Sterile saline solution (0.9% NaCl)

  • In vivo imaging system (IVIS) with appropriate NIR filters

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Animal Model: Induce neuroinflammation in mice according to an approved institutional protocol. Use sham-operated or saline-injected mice as controls.

  • Probe Preparation: Prepare a sterile solution of Brilliant Blue FCF in saline at a concentration of 1-5 mg/mL.

  • Probe Administration: Administer the Brilliant Blue FCF solution via intravenous (tail vein) injection. A typical dose might range from 5-10 mg/kg.

  • Anesthesia and Imaging:

    • At selected time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mouse.

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images using an excitation filter around 630-640 nm and an emission filter around 660-680 nm or broader.

    • Acquire a brightfield image for anatomical co-registration.

  • Data Analysis:

    • Define a region of interest (ROI) over the cranial area.

    • Quantify the fluorescence signal (radiant efficiency or average fluorescence intensity) within the ROI at each time point.

    • Compare the signal between the neuroinflammation model group and the control group.

    • Ex vivo validation: After the final imaging session, perfuse the animal, extract the brain, and image it ex vivo to confirm the signal source.

Experimental Workflow Visualization

The logical flow for validating a new imaging probe involves sequential in vitro and in vivo steps.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Feasibility cluster_exvivo Ex Vivo Confirmation A1 Culture P2X7R+ Microglial Cells A2 Stain with Brilliant Blue FCF A1->A2 A3 Fluorescence Microscopy A2->A3 A4 Quantify Signal A3->A4 B1 Induce Neuroinflammation in Mouse Model A4->B1 Proceed if signal is specific B2 Administer Probe (IV) B1->B2 B3 In Vivo NIRF Imaging B2->B3 B4 Analyze ROI Signal B3->B4 C1 Harvest Brain Tissue B4->C1 Confirm signal source C2 Ex Vivo Imaging C1->C2 C3 Histology/ Immunofluorescence C2->C3

Application Notes and Protocols: Blue 1 Lake as a Selective Panx1 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannexin 1 (Panx1) channels are large-pore, non-selective channels that play a crucial role in cellular communication by mediating the release of ATP and other small molecules.[1] Dysregulation of Panx1 activity has been implicated in a variety of pathological conditions, including inflammation, neuropathic pain, and cancer, making it an attractive target for pharmacological intervention. The food dye FD&C Blue No. 1, also known as Brilliant Blue FCF (BB FCF) or Blue 1 lake, has emerged as a potent and selective inhibitor of Panx1 channels.[2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound as a selective Panx1 inhibitor in pharmacological research.

Selectivity and Potency of this compound

This compound exhibits high selectivity for Panx1 channels over other related channels, such as the P2X7 receptor (P2X7R) and connexin hemichannels. This selectivity is a significant advantage over other inhibitors like Brilliant Blue G (BBG), which inhibits both Panx1 and P2X7R.[2][3][4]

Data Presentation: Inhibitor Comparison
InhibitorTarget(s)IC50 (Panx1)Notes
This compound (Brilliant Blue FCF) Selective for Panx1 ~0.27 µM No significant effect on P2X7R at concentrations up to 100 µM.[2][3][4][6]
Brilliant Blue G (BBG)Panx1, P2X7R~3 µMAlso a potent P2X7R antagonist.[4][6]
ProbenecidPanx1~150 µMAlso affects organic anion transporters.[7]
Carbenoxolone (CBX)Panx1, ConnexinsMicromolar rangeLacks specificity, also inhibits connexin channels.[8]

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory activity of this compound on Panx1 channels using common experimental models.

Electrophysiological Recording of Panx1 Channel Activity in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) to measure Panx1 channel currents in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human or mouse Panx1

  • Collagenase solution

  • Modified Barth's Saline (MBS)

  • Recording solution (e.g., ND96)

  • This compound stock solution (in water or DMSO)

  • Two-electrode voltage clamp setup

  • Microinjection apparatus

Protocol:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Wash the oocytes thoroughly with MBS and select healthy, stage V-VI oocytes.

    • Store oocytes in MBS at 18°C.

  • cRNA Injection:

    • Inject each oocyte with 50 nL of Panx1 cRNA (concentration to be optimized, typically 0.1-1 µg/µL).

    • Incubate the injected oocytes for 24-72 hours at 18°C to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • To activate Panx1 channels, apply depolarizing voltage steps (e.g., to +60 mV for 1 second).[2][6]

    • Record the resulting outward currents.

  • Inhibition Assay:

    • Establish a stable baseline of Panx1 currents.

    • Perfuse the recording chamber with the recording solution containing the desired concentration of this compound.

    • Record the Panx1 currents in the presence of the inhibitor. The effect is typically rapid and reversible.[6]

    • To determine the IC50, test a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Electrophysiology

G cluster_prep Oocyte Preparation cluster_record Recording cluster_inhibit Inhibition Assay Harvest Harvest Oocytes Defolliculate Defolliculate with Collagenase Harvest->Defolliculate Select Select Stage V-VI Oocytes Defolliculate->Select Inject Inject Panx1 cRNA Select->Inject Incubate Incubate for Expression Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Electrodes Place->Impale Clamp Voltage Clamp at -60 mV Impale->Clamp Activate Apply Depolarizing Pulse (+60 mV) Clamp->Activate Record_Base Record Baseline Current Activate->Record_Base Perfuse Perfuse with this compound Record_Base->Perfuse Record_Inhibit Record Inhibited Current Perfuse->Record_Inhibit Washout Washout Record_Inhibit->Washout Record_Recovery Record Recovered Current Washout->Record_Recovery

Caption: Workflow for assessing Panx1 inhibition in Xenopus oocytes.

ATP Release Assay

This protocol measures the release of ATP from cells expressing Panx1 channels and its inhibition by this compound.

Materials:

  • Mammalian cells expressing Panx1 (e.g., HEK293T, astrocytes)

  • Cell culture medium

  • Physiological saline solution (e.g., HBSS)

  • This compound stock solution

  • ATP-releasing stimulus (e.g., high extracellular potassium, mechanical stress)

  • Luciferin-luciferase-based ATP assay kit

  • Luminometer

Protocol:

  • Cell Culture and Plating:

    • Culture Panx1-expressing cells to ~80-90% confluency.

    • Plate cells in a white, opaque 96-well plate suitable for luminescence measurements.

  • Inhibition Pre-incubation:

    • Wash the cells with physiological saline solution.

    • Pre-incubate the cells with various concentrations of this compound in saline for 10-15 minutes.

  • Stimulation and ATP Measurement:

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add the ATP-releasing stimulus to the wells.

    • Immediately add the luciferin-luciferase reagent to the wells.

    • Measure the luminescence using a plate reader. The luminescence is directly proportional to the amount of ATP released.

  • Data Analysis:

    • Subtract the background luminescence from wells with no cells.

    • Normalize the ATP release in the presence of this compound to the vehicle control.

    • Plot the normalized ATP release against the concentration of this compound to determine the inhibitory effect.

Signaling Pathway of Panx1-Mediated ATP Release

G Stimulus Stimulus (e.g., High K+, Mechanical Stress) Panx1 Panx1 Channel Stimulus->Panx1 Activates ATP_out Extracellular ATP Panx1->ATP_out Release ATP_in Intracellular ATP ATP_in->Panx1 P2R Purinergic Receptors (P2X, P2Y) ATP_out->P2R Activates Downstream Downstream Signaling P2R->Downstream Blue1 This compound Blue1->Panx1 Inhibits

Caption: Panx1-mediated ATP release and its inhibition by this compound.

Dye Uptake Assay

This assay qualitatively or quantitatively assesses the opening of Panx1 channels by measuring the uptake of a fluorescent dye.

Materials:

  • Cells expressing Panx1

  • Physiological saline solution

  • Fluorescent dye (e.g., ethidium bromide, YO-PRO-1)

  • This compound stock solution

  • Channel-opening stimulus

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.

  • Assay Procedure:

    • Wash the cells with saline.

    • Add the fluorescent dye to the saline at the recommended concentration.

    • Add this compound at the desired concentration and pre-incubate.

    • Add the channel-opening stimulus.

    • Monitor the increase in intracellular fluorescence over time using a fluorescence microscope or a plate reader.

  • Data Analysis:

    • Quantify the fluorescence intensity in the cells.

    • Compare the rate of dye uptake in the presence and absence of this compound.

Logical Relationship of Panx1 Inhibition Assays

G cluster_assays Inhibition Assays Panx1_Activity Panx1 Channel Activity Electrophysiology Electrophysiology (Direct measurement of ion flow) Panx1_Activity->Electrophysiology ATP_Release ATP Release Assay (Functional consequence) Panx1_Activity->ATP_Release Dye_Uptake Dye Uptake Assay (Functional consequence) Panx1_Activity->Dye_Uptake Blue1 This compound Blue1->Panx1_Activity Inhibits

Caption: Relationship between Panx1 activity and common inhibition assays.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of Panx1 channels due to its high potency and selectivity. The protocols provided herein offer a starting point for researchers to investigate the effects of Panx1 inhibition in various experimental systems. Careful optimization of experimental conditions is recommended for each specific cell type and application. The use of this compound in conjunction with these assays will facilitate a deeper understanding of Panx1-mediated signaling and its potential as a therapeutic target.

References

Application Note: Quantification of Blue 1 Lake in Water Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantification of Brilliant Blue FCF, the active colorant in Blue 1 Lake, in various water samples. The methodology utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) or UV-Vis detector. The described protocol provides a reliable approach for sample preparation and analysis, ensuring high accuracy, precision, and sensitivity, making it suitable for regulatory compliance, quality assurance, and research applications.

Introduction

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triarylmethane dye widely used in foods, beverages, drugs, and cosmetics.[1][2][3] It is available as a water-soluble dye or as an insoluble pigment known as a "lake".[4][5] this compound is produced by adsorbing the water-soluble dye onto an insoluble substratum, typically alumina.[4][6] This form is used in products with low moisture content or to prevent color migration.[5]

The presence and concentration of Blue 1 in water can be an indicator of industrial discharge or a critical quality parameter in beverage and liquid drug formulations. Therefore, a sensitive and accurate analytical method is essential for its quantification. High-performance liquid chromatography (HPLC) is a premier technique for this purpose due to its high sensitivity and selectivity in separating components from complex mixtures.[7][8]

Principle of Method

This method employs reverse-phase HPLC to separate Brilliant Blue FCF from other components in the sample matrix. The sample is injected into the HPLC system, where it passes through a C18 analytical column. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase (C18) and a more polar mobile phase.[7] An acidic or buffered mobile phase, often containing ammonium acetate, is used to ensure good peak shape and retention.[9][10] Detection is performed using a PDA or UV-Vis detector at the maximum absorbance wavelength for Brilliant Blue FCF, which is approximately 630 nm.[11][12] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards of known concentrations.

Experimental

3.1 Instrumentation and Consumables

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[7][11]

  • Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Data Acquisition Software: Chemstation, Empower, or equivalent.[7][14]

  • Analytical Balance: 4-decimal place.

  • Filtration: 0.45 µm syringe filters (PTFE or Nylon).

  • Volumetric glassware: Class A flasks and pipettes.

3.2 Reagents and Standards

  • Brilliant Blue FCF (FD&C Blue No. 1): Certified reference standard (Sigma-Aldrich or equivalent).

  • Ammonium Acetate: HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Ultrapure Water: Type I, 18.2 MΩ·cm.

  • Ammonia Solution: For pH adjustment.

3.3 Chromatographic Conditions The following table summarizes the optimized HPLC conditions for the analysis of Brilliant Blue FCF.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 100 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C[13]
Detection Wavelength 630 nm[11]

Protocols

4.1 Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Brilliant Blue FCF reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with ultrapure water. Sonicate for 5 minutes to ensure complete dissolution.[15] This solution should be stored in the dark at 4 °C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions of the stock solution with ultrapure water.[14]

4.2 Sample Preparation The key challenge with "this compound" is its insolubility in water.[5][6] The protocol must efficiently extract the soluble Brilliant Blue FCF dye from the insoluble lake substrate.

  • Homogenization: Vigorously shake the water sample to ensure a homogenous suspension of any particulate matter.

  • Extraction: Transfer a 50 mL aliquot of the water sample to a beaker. Add 5 mL of a 10% ammonia solution to adjust the pH, which helps release the dye from the alumina substrate.

  • Sonication: Sonicate the sample for 15 minutes to facilitate the dissolution of the dye.[16]

  • Centrifugation/Filtration: Centrifuge the extracted sample at 4000 RPM for 10 minutes to pellet the insoluble lake particles.[14]

  • Final Preparation: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[15][17]

Results and Method Validation

The method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) according to standard guidelines.[8]

5.1 Linearity A five-point calibration curve was generated by plotting the peak area against the concentration of the working standards. The method demonstrated excellent linearity over the concentration range of 0.1–10.0 µg/mL, with a correlation coefficient (R²) greater than 0.999.[9][12]

5.2 Quantitative Data Summary The performance characteristics of the method are summarized in the table below.

ParameterResult
Linearity Range (µg/mL) 0.1 - 10.0
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.032[11]
Limit of Quantification (LOQ) (µg/mL) 0.098[11]
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 96% - 103%[17]

LOD and LOQ values are based on signal-to-noise ratios of 3:1 and 10:1, respectively.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing sample_collection Water Sample Collection (Containing this compound) extraction Alkaline Extraction (Ammonia Solution) sample_collection->extraction sonication Sonication (15 min) extraction->sonication centrifuge Centrifugation & Filtration (0.45 µm filter) sonication->centrifuge final_sample Prepared Sample in Vial centrifuge->final_sample hplc_run HPLC Injection (C18 Column, 630 nm) final_sample->hplc_run standard_prep Prepare Calibration Standards (0.1-10 µg/mL) final_standard Standards in Vials standard_prep->final_standard final_standard->hplc_run data_acq Data Acquisition (Chromatogram Generation) hplc_run->data_acq calibration Generate Calibration Curve (Peak Area vs. Conc.) data_acq->calibration quantification Quantify Sample Concentration data_acq->quantification calibration->quantification report Final Report quantification->report

References

Application Note: Spectrophotometric Determination of Brilliant Blue FCF Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brilliant Blue FCF (also known as FD&C Blue No. 1 and E133) is a synthetic organic compound widely used as a blue colorant in processed foods, medications, dietary supplements, and cosmetics.[1] It is a triarylmethane dye that is soluble in water.[1] Accurate quantification of Brilliant Blue FCF is crucial for quality control in various industries to ensure compliance with regulatory standards. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of this dye in solutions. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a substance and its concentration at a specific wavelength.[2][3]

Principle of the Method

The quantitative determination of Brilliant Blue FCF is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte, the path length of the light through the solution, and the molar absorptivity of the analyte. The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (a unitless quantity).

  • ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L mol⁻¹ cm⁻¹).

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of a solution containing Brilliant Blue FCF at its wavelength of maximum absorbance (λmax), the concentration can be determined.[4] The λmax for Brilliant Blue FCF is in the range of 628-632 nm.[1][5][6][7][8]

Experimental Protocols

1. Determination of Wavelength of Maximum Absorbance (λmax)

Objective: To identify the wavelength at which Brilliant Blue FCF exhibits the highest absorbance, which provides the best sensitivity for quantitative analysis.

Methodology:

  • Prepare a standard solution of Brilliant Blue FCF (e.g., 5 mg/L) in deionized water.

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20-30 minutes to ensure lamp stability.[3]

  • Use deionized water as a blank to zero the spectrophotometer.

  • Fill a cuvette with the Brilliant Blue FCF solution.

  • Scan the absorbance of the solution over a wavelength range of 400 nm to 800 nm.

  • Identify the wavelength that corresponds to the peak absorbance. This is the λmax. For Brilliant Blue FCF, this is expected to be approximately 630 nm.[6]

2. Preparation of Standard Solutions and Generation of a Calibration Curve

Objective: To prepare a series of solutions with known concentrations of Brilliant Blue FCF and create a calibration curve to determine the concentration of unknown samples.

Methodology:

  • Prepare a Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of Brilliant Blue FCF powder and dissolve it in a 100 mL volumetric flask with deionized water. Ensure the powder is completely dissolved.

  • Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations. For example, you can prepare 1, 2, 4, 6, 8, and 10 mg/L solutions.

  • Measure Absorbance:

    • Set the spectrophotometer to the predetermined λmax (approx. 630 nm).

    • Zero the instrument using a deionized water blank.

    • Measure the absorbance of each standard solution, starting from the lowest concentration.

    • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Plot the Calibration Curve:

    • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

    • Perform a linear regression analysis on the data points. The resulting graph should be a straight line that passes through the origin, demonstrating adherence to the Beer-Lambert law.

    • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

3. Determination of an Unknown Sample Concentration

Objective: To use the established calibration curve to determine the concentration of Brilliant Blue FCF in an unknown sample.

Methodology:

  • Prepare the unknown sample. If the sample is highly concentrated, it must be diluted with deionized water to ensure its absorbance falls within the linear range of the calibration curve (typically between 0.1 and 1.0 absorbance units).[3]

  • Set the spectrophotometer to the λmax.

  • Zero the instrument with a deionized water blank.

  • Measure the absorbance of the diluted unknown sample.

  • Using the equation of the line from the calibration curve (y = mx + c, where y is the absorbance), calculate the concentration (x) of the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.

Data Presentation

Quantitative Data for Brilliant Blue FCF

ParameterValueReference(s)
Chemical FormulaC₃₇H₃₄N₂Na₂O₉S₃[6]
Molar Mass792.85 g/mol [5]
λmax (in water)~628 - 632 nm[1][5][6][7][8]
Molar Absorptivity (ε)~93,000 - 97,000 L mol⁻¹ cm⁻¹[9][10][11]
Absorptivity (a)164 L g⁻¹ cm⁻¹ (in 0.04 M aqueous ammonium acetate)[5]
Typical Linear Range16 - 1300 ng/mL (Note: Method dependent)[8][12]

Visualizations

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 100 mg/L) Standards Create Standard Solutions (Serial Dilution) Stock->Standards Measure_Standards Measure Absorbance of Standards Standards->Measure_Standards Unknown Prepare/Dilute Unknown Sample Measure_Unknown Measure Absorbance of Unknown Unknown->Measure_Unknown Spectro Set Spectrophotometer to λmax (~630 nm) Blank Zero with Blank (Deionized Water) Spectro->Blank Blank->Measure_Standards Measure_Standards->Measure_Unknown Plot Plot Calibration Curve (Absorbance vs. Conc.) Measure_Standards->Plot Calculate Calculate Unknown Conc. using Equation Measure_Unknown->Calculate Equation Determine Linear Equation (y = mx + c) Plot->Equation Equation->Calculate

Caption: Experimental workflow for determining Brilliant Blue FCF concentration.

Beer_Lambert_Law cluster_law Beer-Lambert Law: A = εbc cluster_constants Constants A Absorbance (A) (Measured) c Concentration (c) (To be Determined) A->c epsilon Molar Absorptivity (ε) A->epsilon b Path Length (b) A->b

Caption: Relationship of variables in the Beer-Lambert Law.

References

Application Notes and Protocols: Use of Blue 1 Lake in Drug Formulation and Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of FD&C Blue No. 1 Aluminum Lake (Blue 1 Lake) in pharmaceutical drug formulation and delivery studies. This document covers its application in tablet coating, its use as a visual marker, and its potential role in drug release studies.

Introduction to this compound in Pharmaceutical Formulations

FD&C Blue No. 1 Aluminum Lake is a U.S. FDA-approved color additive commonly used for coloring solid dosage forms such as tablets and capsules.[1] It is the aluminum salt of FD&C Blue No. 1, a synthetic dye.[2] The "lake" is formed by reacting the water-soluble dye with a precipitant and a salt, rendering it insoluble in water but dispersible in oils and waxes.[1] This insolubility contributes to its stability in various formulations and prevents color migration, making it a preferred choice for tablet coatings.[2][3]

The primary functions of this compound in drug formulations include:

  • Aesthetic Appearance and Branding: Provides a distinct and uniform color for easy product identification and brand recognition.[4]

  • Light Protection: In combination with opacifying agents like titanium dioxide, it can help protect light-sensitive active pharmaceutical ingredients (APIs).

  • Visual Marker in Drug Delivery Studies: Its distinct color allows for visual tracking during formulation processes and can be quantified to study drug release and dissolution.

Quantitative Data on this compound in Formulations

The concentration of this compound in tablet coating formulations can be adjusted to achieve the desired color intensity. The following table summarizes typical concentration ranges and formulation compositions.

Parameter Value/Range Reference
Typical Concentration in Film Coating < 0.01% (light shade) to 2.0% (dark shade)[5]
Proportion of Lake to Water-Soluble Dye (in mixed systems) Approx. 1:1 to 1:10 (by weight)[3]

Table 1: Typical Composition of a Film Coating Suspension

Component Function Example Ingredients Typical Concentration (% w/w of coating suspension)
Polymer (Film Former) Forms the main structure of the coating.Hypromellose (HPMC), Polyvinyl Alcohol (PVA)10 - 20
Plasticizer Increases flexibility and durability of the coating.Polyethylene Glycol (PEG), Triethyl Citrate1 - 2
Colorant/Opacifier Provides color and opacity.FD&C Blue No. 1 Aluminum Lake, Titanium Dioxide0.5 - 5
Solvent Dissolves or disperses the other components.Purified Water, Ethanol70 - 85
Anti-tacking Agent/Glidant Prevents tablets from sticking together.Talc, Colloidal Silicon Dioxide0.5 - 3

Note: The exact composition will vary depending on the specific formulation requirements, equipment, and desired tablet characteristics.

Experimental Protocols

This protocol describes the preparation of an aqueous-based film coating suspension containing this compound.

Materials:

  • Hypromellose (HPMC)

  • Polyethylene Glycol (PEG) 400

  • FD&C Blue No. 1 Aluminum Lake

  • Titanium Dioxide (optional, for opacity)

  • Talc

  • Purified Water

Equipment:

  • Variable-speed overhead mixer with a propeller stirrer

  • Beakers

  • Graduated cylinders

  • Analytical balance

Procedure:

  • Polymer Hydration: a. Heat approximately one-third of the total required purified water to 60-70°C. b. While stirring vigorously with the overhead mixer, slowly add the HPMC to the hot water to ensure proper dispersion and prevent clumping. c. Continue mixing for 10-15 minutes. d. Add the remaining two-thirds of the purified water (at room temperature) to the HPMC dispersion. This shock cooling will facilitate the complete dissolution of the polymer. e. Reduce the mixing speed and continue to stir until a clear, lump-free solution is obtained (approximately 30-45 minutes).

  • Addition of Plasticizer: a. In a separate container, dissolve the PEG 400 in a small amount of purified water. b. Slowly add the PEG solution to the HPMC solution while stirring continuously.

  • Pigment Dispersion: a. In a separate beaker, add the FD&C Blue No. 1 Aluminum Lake, titanium dioxide (if used), and talc to a portion of the purified water. b. Homogenize this pigment suspension using a high-shear mixer until a uniform dispersion is achieved.

  • Final Mixing: a. Slowly add the pigment dispersion to the polymer solution under continuous stirring. b. Continue mixing the final suspension for at least 45-60 minutes to ensure homogeneity. c. Visually inspect the suspension for any agglomerates or undispersed particles.

G cluster_prep Coating Suspension Preparation Hot_Water Hot Water (60-70°C) Polymer_Solution Polymer Solution Hot_Water->Polymer_Solution Mix HPMC HPMC HPMC->Polymer_Solution Disperse Cold_Water Cold Water Cold_Water->Polymer_Solution Add & Mix PEG PEG 400 PEG->Polymer_Solution Add & Mix Blue1Lake This compound Pigment_Dispersion Pigment Dispersion Blue1Lake->Pigment_Dispersion Disperse TiO2_Talc TiO2 / Talc TiO2_Talc->Pigment_Dispersion Disperse Pigment_Water Purified Water Pigment_Water->Pigment_Dispersion Final_Suspension Final Coating Suspension Polymer_Solution->Final_Suspension Add Pigment_Dispersion->Final_Suspension Add & Mix

Figure 1: Workflow for preparing a film coating suspension. (Within 100 characters)

This protocol outlines the general procedure for applying the prepared coating suspension to tablet cores.

Equipment:

  • Tablet coating pan with a spray system

  • Peristaltic pump

  • Inlet and exhaust air handling unit

Procedure:

  • Pre-warming: Load the tablet cores into the coating pan and pre-warm them by rotating the pan with the inlet air turned on at a set temperature (e.g., 40-50°C) until the tablet bed temperature stabilizes.

  • Coating: a. Start the pan rotation at a predetermined speed. b. Begin spraying the coating suspension onto the tumbling tablet bed at a set spray rate using the peristaltic pump. c. Maintain the inlet air temperature and flow rate to ensure efficient drying of the coating solution on the tablet surface. d. Periodically check the tablet bed temperature to ensure it remains within the target range.

  • Drying: Once the entire coating suspension has been applied, stop the spray and continue to rotate the tablets in the warm air stream for a specified time (e.g., 15-30 minutes) to ensure they are completely dry.

  • Cooling: Turn off the inlet air heat and allow the tablets to cool to room temperature while the pan continues to rotate.

  • Unloading: Once cooled, unload the coated tablets.

G Start Start Load_Tablets Load Tablets into Coater Start->Load_Tablets Pre_Warm Pre-warm Tablet Bed Load_Tablets->Pre_Warm Spray_Coating Spray Coating Suspension Pre_Warm->Spray_Coating Dry_Tablets Dry Coated Tablets Spray_Coating->Dry_Tablets Cool_Tablets Cool Tablets Dry_Tablets->Cool_Tablets Unload_Tablets Unload Coated Tablets Cool_Tablets->Unload_Tablets End End Unload_Tablets->End G cluster_workflow In Vitro Release Study Workflow Method_Dev Analytical Method Development (UV-Vis or HPLC) Dissolution Perform Dissolution Test on Coated Tablets Method_Dev->Dissolution Sampling Collect Samples at Time Intervals Dissolution->Sampling Analysis Analyze Samples for API and Blue 1 Sampling->Analysis Data_Processing Calculate and Plot Release Profiles Analysis->Data_Processing Comparison Compare API and Blue 1 Release Data_Processing->Comparison

References

Brilliant Blue FCF: A Novel, Non-Toxic Stain for Fungal Mycelia

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Blue FCF, a common food colorant, presents a significant advancement in the microscopic visualization of fungal mycelia.[1][2][3][4] This synthetic dye offers a non-toxic and cost-effective alternative to traditional fungal stains, such as the potentially carcinogenic lactofuchsin and the slower-acting lactophenol blue.[1][2][5] Notably, Brilliant Blue FCF exhibits pronounced fluorescence, enabling clear and rapid imaging of fungal structures under fluorescence microscopy.[1][2] Its application extends to a wide array of pathogenic and beneficial fungi, making it a versatile tool for various research and development endeavors.[1][2][4]

Principle of Staining

Brilliant Blue FCF effectively stains fungal cytoplasm and cell walls.[1][5] The staining mechanism is enhanced in an acidic medium, which facilitates the incorporation of the dye into the more alkaline cytoplasmic components of the fungal cells.[1][5] When prepared in a lactic acid solution (lacto-brilliant blue FCF), the dye provides prominent fluorescence to both mycelia and conidia.[1][5] Water-based solutions of the dye do not produce the same fluorescent properties.[1][5]

Advantages of Brilliant Blue FCF

  • Non-Toxic: As a certified food additive, Brilliant Blue FCF is non-toxic and non-carcinogenic, ensuring user safety and having no inhibitory effects on microbial growth.[1][2][5]

  • Rapid and Efficient Staining: Fungal cells stained with lacto-brilliant blue FCF fluoresce in under one minute, a significantly shorter time than the up to five minutes required for lactophenol blue.[1][5]

  • Superior Fluorescence: Brilliant Blue FCF provides higher fluorescence intensity in fungal cells compared to lactofuchsin.[1][5]

  • Enhanced Contrast: Under light microscopy, fungal mycelia stained with Brilliant Blue FCF show better contrast compared to those stained with lactofuchsin.[1][5]

  • Cost-Effective: The dye is inexpensive, making it an accessible option for a wide range of laboratories.[1][2]

Quantitative Data Summary

The following tables summarize the comparative performance of Brilliant Blue FCF against other common fungal stains.

Table 1: Staining Time Comparison

StainTime to Fluorescence
Lacto-Brilliant Blue FCF< 1 minute[1][5]
Lactofuchsin< 1 minute[1][5]
Lactophenol BlueUp to 5 minutes[1][5]

Table 2: Fluorescence Intensity Comparison in Fungal and Bacterial Strains

Organism TypeStainFluorescence Intensity Range (Arbitrary Units)
BacteriaLacto-Brilliant Blue FCF75 - 130[1][5]
BacteriaLactofuchsin75 - 130[1][5]
Fusarium macroconidiaLacto-Brilliant Blue FCF150 - 250[1][5]
Fusarium macroconidiaLactofuchsin150 - 250[1][5]

Note: The fluorescence intensities for fungal cells stained with lacto-brilliant blue FCF were approximately 15–35 arbitrary units higher than cells stained with lactofuchsin.[1][5]

Experimental Protocols

Protocol 1: Preparation of Lacto-Brilliant Blue FCF Staining Solution

This protocol details the preparation of the staining solution for optimal fluorescence of fungal mycelia.

G cluster_prep Stain Preparation start Start: Weigh Brilliant Blue FCF dissolve Dissolve 0.1g of Brilliant Blue FCF in 100mL of 85% Lactic Acid start->dissolve mix Mix thoroughly to create a 0.1% (w/v) stock solution dissolve->mix filter Filter through a 0.22µM membrane filter (Optional, for purity) mix->filter store Store in a labeled, light-protected container at room temperature filter->store

Preparation of Lacto-Brilliant Blue FCF Staining Solution.

Materials:

  • Brilliant Blue FCF powder

  • 85% Lactic Acid

  • Distilled water (for preparing 85% lactic acid if starting from a higher concentration)

  • Volumetric flask or graduated cylinder

  • Magnetic stirrer and stir bar (optional)

  • Storage bottle (amber glass recommended)

  • 0.22µM syringe filter (optional)

Procedure:

  • Prepare a 0.1% (w/v) stock solution of Brilliant Blue FCF by dissolving 0.1 grams of the dye in 100 mL of 85% lactic acid.[1]

  • Mix the solution thoroughly until the dye is completely dissolved. A magnetic stirrer can be used for this purpose.

  • For applications requiring high purity, the solution can be filtered through a 0.22µM filter membrane.[6]

  • Store the prepared stain in a well-labeled, light-protected bottle at room temperature.[7]

Protocol 2: Staining of Fungal Mycelia from Pure Culture

This protocol outlines the steps for staining fungal mycelia grown in a laboratory setting.

G cluster_staining Fungal Staining Workflow start Start: Prepare a clean microscope slide add_stain Place a drop of Lacto-Brilliant Blue FCF stain on the slide start->add_stain add_sample Transfer a small portion of fungal mycelia into the stain drop add_stain->add_sample tease Gently tease apart the mycelia with sterile needles add_sample->tease coverslip Apply a coverslip, avoiding air bubbles tease->coverslip incubate Incubate for <1 minute at room temperature coverslip->incubate observe Observe under a fluorescence microscope (Excitation ~628 nm) incubate->observe

Workflow for Staining Fungal Mycelia.

Materials:

  • Fungal culture

  • Lacto-Brilliant Blue FCF staining solution

  • Microscope slides

  • Coverslips

  • Sterile inoculating loop or needle

  • Fluorescence microscope with appropriate filters (maximum absorption at approximately 628 nm[6][8])

Procedure:

  • Place a drop of the Lacto-Brilliant Blue FCF staining solution onto a clean microscope slide.[7]

  • Using a sterile inoculating loop or needle, transfer a small amount of the fungal mycelia into the drop of stain.[7]

  • Gently tease apart the mycelial mat with the needles to ensure even distribution and to facilitate observation of individual hyphae.[7]

  • Carefully place a coverslip over the specimen, avoiding the formation of air bubbles.[7]

  • Allow the stain to penetrate the fungal structures for less than one minute at room temperature.[1][5]

  • Observe the slide under a fluorescence microscope. Brilliant Blue FCF has a maximum absorption at approximately 628 nm.[6][8]

Protocol 3: Staining of Fungal Mycelia in Plant Tissue

This protocol is adapted for the visualization of fungal infections within plant tissues.

G cluster_plant_staining In-Planta Fungal Staining Workflow start Start: Collect infected plant tissue clear Clear the plant tissue using a POTASSIUM HYDROXIDE (KOH) clearing protocol start->clear rinse Rinse the cleared tissue thoroughly with water clear->rinse stain Immerse the tissue in Lacto-Brilliant Blue FCF staining solution rinse->stain incubate Incubate for an optimized duration stain->incubate mount Mount the stained tissue on a slide incubate->mount observe Observe under a fluorescence microscope mount->observe

Workflow for Staining Fungi in Plant Tissue.

Materials:

  • Infected plant tissue (e.g., roots)

  • Potassium hydroxide (KOH) solution (concentration as per standard clearing protocols)

  • Lacto-Brilliant Blue FCF staining solution

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Excise the infected plant tissue.

  • Clear the plant tissue to remove pigments that may interfere with fluorescence. A standard KOH clearing protocol is recommended.[1]

  • After clearing, thoroughly rinse the tissue with water to remove residual KOH.

  • Immerse the cleared tissue in the Lacto-Brilliant Blue FCF staining solution. The incubation time may need to be optimized depending on the tissue type and thickness.

  • Mount the stained tissue on a microscope slide with a drop of fresh staining solution or a suitable mounting medium.

  • Apply a coverslip and observe under a fluorescence microscope. The fungal mycelia colonizing the plant tissue will exhibit fluorescence.[1]

Conclusion

Brilliant Blue FCF is a highly effective and advantageous fluorescent stain for fungal mycelia. Its non-toxic nature, rapid action, and superior imaging qualities make it an excellent alternative to traditional fungal stains in a variety of research and diagnostic applications. The protocols provided herein offer a foundation for the successful application of this innovative staining method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Blue 1 Lake for Groundwater Tracing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Blue 1 Lake (also known as Brilliant Blue FCF) for groundwater tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for groundwater tracing?

A common and effective starting concentration for this compound (Brilliant Blue FCF) in groundwater tracing is 4 g/L.[1] This concentration has been successfully used to visualize preferential flow paths in soil. However, the optimal concentration can vary depending on specific experimental conditions.

Q2: Is this compound toxic to the environment?

Brilliant Blue FCF is considered to have low toxicity and is even approved as a food additive (FD&C Blue No. 1).[2][3][4] It is not known to be carcinogenic or mutagenic to rodents and does not bioaccumulate.[2][4] However, the concentrations used for tracing are higher than those found in food products, so it is crucial to consider the potential for environmental impact and to use the lowest effective concentration.[2][4] To minimize risks, the final concentration in water systems after dilution should ideally be less than 1 mg/L.[2]

Q3: How does soil type affect the performance of this compound as a tracer?

Soil composition significantly impacts the mobility of this compound. The dye can be adsorbed by soil particles, particularly those with a negative charge, which can slow down its movement compared to water.[1][5][6] The extent of this retardation depends on the soil's physical and chemical properties. For instance, batch adsorption experiments have shown varying distribution coefficients (Kd) for different soil types, indicating different levels of adsorption.[1][6] It is advisable to conduct preliminary tests on the specific soil type to be studied.

Q4: What is the effect of pH on this compound?

The charge of the Brilliant Blue FCF molecule is pH-dependent.[1][6] It can be neutral or dissociate into a mono- or bivalent anion. While it is generally stable, significant changes in pH, particularly values below 6, can affect its properties and potentially its interaction with the soil matrix.[7]

Q5: Can this compound be used in combination with other tracers?

Yes, combining this compound with a conservative tracer, such as bromide (Br-) or chloride (Cl-), is a highly effective technique.[5] Since this compound can be retarded by soil adsorption, a conservative tracer that moves with the water front can provide a more accurate measure of water travel times.[5] The visible dye helps to identify the flow paths, while the conservative tracer provides quantitative data on water movement.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor visibility of the dye in the soil profile. - Insufficient dye concentration: The initial concentration may be too low for the specific soil type and visual contrast. - High adsorption to soil particles: The dye is being strongly retained by the soil matrix, reducing its movement and visibility. - Rapid dilution: The dye is spreading out too quickly in the groundwater, leading to a faint color.- Increase dye concentration: Conduct small-scale pilot tests with incrementally higher concentrations to find the optimal visibility. - Pre-test soil adsorption: Perform batch adsorption tests to understand the soil's capacity to adsorb the dye and adjust the concentration accordingly. - Use in combination with a fluorescent tracer: For quantitative analysis where visual confirmation is secondary, a fluorescent dye may be more suitable.
Dye appears to move slower than expected groundwater flow. - Retardation due to adsorption: this compound is not a conservative tracer and interacts with soil particles, causing it to lag behind the water flow.[1][5][6] - Formation of ion pairs: The dye can form ion pairs with cations like Ca2+ in the soil, which can affect its mobility.[1][6]- Use a conservative co-tracer: Introduce a conservative tracer like bromide simultaneously. The difference in arrival times between the dye and the conservative tracer can quantify the retardation effect.[5] - Characterize soil chemistry: Analyze the soil for cation exchange capacity and the presence of ions that may interact with the dye.
Inconsistent or patchy dye distribution. - Preferential flow paths: Water and the tracer are moving through macropores, cracks, or other heterogeneous features in the soil, rather than uniform infiltration.[1] - Uneven initial application: The dye solution was not applied uniformly to the surface.- This may be the desired result: The purpose of using the dye is often to visualize these preferential flow paths.[1] - Ensure uniform application: Use a sprayer or other methods to apply the dye solution evenly over the test area.[1]
Dye color fades or disappears over time. - Photodecomposition: Exposure to sunlight can degrade the dye.[7] - Chemical degradation: Certain chemical conditions in the soil or groundwater could lead to the breakdown of the dye molecule.- Minimize light exposure: Conduct experiments in a way that minimizes the exposure of the dye to direct sunlight, especially during preparation and application. - Consider the chemical environment: Analyze the groundwater for reactive chemical species that might degrade the dye.

Data Presentation

Table 1: this compound (Brilliant Blue FCF) Properties

PropertyValueReference
Common NameBrilliant Blue FCF, C.I. Food Blue 2[1]
Water Solubility200 kg m⁻³[1][6]
Typical Field Concentration4 g L⁻¹[1]
ToxicityLow, permitted food additive[2][4]

Table 2: Adsorption Characteristics in Different Soils

Soil TypeDistribution Coefficient (Kd) in dm³ kg⁻¹Reference
Soil 10.19[1][6]
Soil 23.00[1][6]
Soil 35.78[1][6]

Experimental Protocols

1. Batch Adsorption Experiment Methodology

This protocol is used to determine the extent to which this compound is adsorbed by a specific soil.

  • Materials:

    • This compound solution of known concentration.

    • Soil samples from the study site, sieved to a uniform size.

    • Centrifuge tubes.

    • Spectrophotometer.

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations.

    • Add a known mass of soil to each centrifuge tube.

    • Add a known volume of a specific dye concentration to each tube.

    • Shake the tubes for a predetermined amount of time to reach equilibrium.

    • Centrifuge the tubes to separate the soil from the solution.

    • Measure the concentration of this compound remaining in the supernatant using a spectrophotometer.

    • Calculate the amount of dye adsorbed to the soil by subtracting the final solution concentration from the initial concentration.

    • The distribution coefficient (Kd) can then be calculated.

2. Field Dye Tracer Experiment Methodology

This protocol outlines a general procedure for a field-scale groundwater tracing experiment.

  • Materials:

    • Concentrated this compound solution.

    • Water for dilution.

    • Application equipment (e.g., sprayer).

    • Excavation tools.

    • Camera for documentation.

  • Procedure:

    • Prepare the this compound tracer solution to the desired concentration (e.g., 4 g/L) by dissolving the powder in water.[1]

    • Evenly apply a known volume of the tracer solution to a defined test area on the soil surface. A sprayer can be used to ensure uniform distribution and avoid ponding.[1]

    • Allow time for the tracer to infiltrate the soil.

    • After a designated period, excavate a trench adjacent to the application area to expose a vertical soil profile.

    • Visually document the distribution of the dye in the soil profile through photography. This will reveal the pathways of water movement.[1]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_infiltration Phase 3: Infiltration & Observation cluster_analysis Phase 4: Analysis A Prepare this compound Solution (e.g., 4 g/L) B Define Test Plot and Application Area A->B C Uniformly Apply Dye Solution B->C D Allow Infiltration Period C->D E Excavate Soil Profile D->E F Photograph and Document Dye Staining E->F G Analyze Flow Paths F->G Troubleshooting_Logic Start Poor Dye Visibility? Concentration Is Concentration Sufficient? Start->Concentration Yes Adsorption High Soil Adsorption? Concentration->Adsorption No IncreaseC Action: Increase Concentration & Conduct Pilot Test Concentration->IncreaseC Yes BatchTest Action: Perform Batch Adsorption Test Adsorption->BatchTest Yes CoTracer Action: Use a Co-Tracer (e.g., Br-) Adsorption->CoTracer No End Problem Resolved IncreaseC->End BatchTest->End CoTracer->End

References

Technical Support Center: Spectrophotometric Measurement of Brilliant Blue FCF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the spectrophotometric measurement of Brilliant Blue FCF (E133).

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for measuring Brilliant Blue FCF?

The maximum absorbance (λmax) for Brilliant Blue FCF is consistently reported to be in the range of 629-632 nm.[1][2][3][4][5] For accurate measurements, it is recommended to use a wavelength within this narrow range.

Q2: My Brilliant Blue FCF solution appears visually correct, but the spectrophotometer readings are inconsistent. What could be the cause?

Inconsistent readings, or drift, can stem from several sources. Ensure the spectrophotometer has had adequate warm-up time to allow the lamp to stabilize.[6] Regularly calibrate the instrument using certified reference standards.[6] Also, inspect the cuvette for any scratches, residue, or fingerprints, and ensure it is correctly aligned in the holder.[6]

Q3: Can other food dyes interfere with the measurement of Brilliant Blue FCF?

Yes, other food dyes with overlapping absorption spectra can cause significant interference. For instance, Carmoisine has an absorbance peak around 527 nm but can still affect the baseline at 632 nm if present in high concentrations.[2][3][4] Similarly, Sunset Yellow and Allura Red can also interfere.[2][3] Methods like derivative spectrophotometry or prior separation are often necessary when measuring Brilliant Blue FCF in mixtures of dyes.

Q4: What are some common non-dye substances that can interfere with the analysis?

A variety of substances commonly found in food and pharmaceutical matrices can interfere with the spectrophotometric measurement of Brilliant Blue FCF. These can include sugars (glucose, lactose), vitamins (Ascorbic Acid, Vitamin A, Vitamin D), and various organic acids (citrate, oxalate, tartrate, malic acid).[2][3] Inorganic ions such as Mg2+, Ca2+, Fe2+, and Cu2+ can also cause interference.[2]

Q5: How does pH affect the spectrophotometric measurement of Brilliant Blue FCF?

The pH of the solution can influence the absorption spectrum of Brilliant Blue FCF. It is crucial to maintain a consistent pH for all standards and samples to ensure reproducibility. The use of a buffer solution, such as an acetate buffer at pH 6, can help maintain a stable pH throughout the experiment.[7]

Troubleshooting Guide

Issue 1: Absorbance readings are unexpectedly high.

  • Possible Cause: Presence of interfering substances that absorb at or near 630 nm.

  • Troubleshooting Steps:

    • Sample Dilution: If the concentration of Brilliant Blue FCF is high, the absorbance may exceed the linear range of the instrument. Dilute the sample with the appropriate solvent and re-measure.

    • Sample Blank Correction: Use a proper blank solution that contains all matrix components except for Brilliant Blue FCF to zero the spectrophotometer. This can help to correct for background absorbance.

    • Sample Pre-treatment: If matrix effects are significant, consider a sample pre-treatment step to remove interfering substances. Techniques such as solid-phase extraction (SPE) or an aqueous two-phase system (ATPS) can be effective.[2][8][9]

Issue 2: Absorbance readings are lower than expected.

  • Possible Cause: Degradation of the dye or incorrect pH.

  • Troubleshooting Steps:

    • Check for Dye Degradation: Brilliant Blue FCF can be degraded by strong oxidizing agents or exposure to high-intensity UV light.[5] Prepare fresh solutions and protect them from light.

    • Verify pH: Ensure the pH of the sample and standards are consistent. Adjust the pH of the sample if necessary.

    • Instrument Check: Verify the spectrophotometer's performance by measuring a known standard. If the instrument is not reading the standard correctly, it may require recalibration or maintenance.

Issue 3: The absorption peak is shifted from the expected 629-632 nm range.

  • Possible Cause: Presence of high concentrations of interfering substances or solvent effects.

  • Troubleshooting Steps:

    • Spectral Scan: Perform a full wavelength scan of your sample to identify any additional peaks or shifts in the maximum absorbance.

    • Solvent Compatibility: Ensure that the solvent used for the sample is the same as that used for the standards and the blank. Different solvents can cause a shift in the λmax.

    • Separation of Components: If interfering substances are suspected, employ a separation technique like chromatography to isolate Brilliant Blue FCF before measurement.

Quantitative Data on Interfering Substances

The tolerance limit of various substances on the spectrophotometric determination of Brilliant Blue FCF has been investigated. The following table summarizes the concentration at which different substances have been found not to cause significant interference.

Interfering SubstanceTolerance Limit (ng/mL)Reference
Glucose10000[2][3]
Lactose10000[2][3]
Sunset yellow10000[2][3]
Folic Acid1000[2][3]
Vitamin A1000[2][3]
Allure red1000[2][3]
Oxalate500[2][3]
Tartrate500[2][3]
Vitamin D500[2][3]
Citrate500[2][3]
Malic acid500[2][3]
NH4+, Mg2+, F-, K+300[2]
Cu2+, Fe2+, Ca2+300[2]
Cl-, I-300[2]
Ascorbic Acid100[2]

Experimental Protocols

Protocol 1: Aqueous Two-Phase System (ATPS) for Extraction of Brilliant Blue FCF

This method is effective for separating Brilliant Blue FCF from various interfering substances in food samples.[2][3]

  • Preparation of ATPS:

    • In a centrifuge tube, mix 3.5 g of Polyethylene glycol (PEG) 6000, 3 g of sodium carbonate, and 7.5 mL of a pH 9 buffer.

    • Add the sample containing Brilliant Blue FCF.

  • Extraction:

    • Shake the mixture at 45°C in a water bath for a few minutes.

    • Centrifuge the mixture at 3500 rpm for 10 minutes to facilitate phase separation.

  • Measurement:

    • Carefully transfer the upper PEG-rich phase to a quartz cuvette.

    • Measure the absorbance at 632 nm against a reagent blank.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Brilliant Blue FCF

SPE can be used to preconcentrate Brilliant Blue FCF and remove matrix interferences.[8][9]

  • Column Conditioning:

    • Condition a suitable SPE cartridge (e.g., Chromosorb 108 resin) by passing through the appropriate solvent.

  • Sample Loading:

    • Adjust the pH of the sample solution as required (optimized pH is crucial for retention).

    • Pass the sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a suitable solvent to remove weakly bound interfering compounds.

  • Elution:

    • Elute the retained Brilliant Blue FCF with a small volume of an appropriate eluent.

  • Measurement:

    • Measure the absorbance of the eluate at the maximum wavelength (around 630 nm).

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start: Inaccurate Spectrophotometric Reading cluster_checks Initial Checks cluster_diagnosis Diagnosis cluster_solutions Solutions Start Inaccurate Reading CheckInstrument 1. Verify Instrument Settings (λmax, Blank, Calibration) Start->CheckInstrument CheckSample 2. Inspect Sample (Dilution, pH, Visual Clarity) CheckInstrument->CheckSample IsInstrumentIssue Instrument Issue? CheckSample->IsInstrumentIssue IsMatrixEffect Matrix Interference? IsInstrumentIssue->IsMatrixEffect No Recalibrate Recalibrate / Service Instrument IsInstrumentIssue->Recalibrate Yes Pretreatment Implement Sample Pre-treatment (e.g., SPE, ATPS) IsMatrixEffect->Pretreatment Yes Remeasure Re-measure Sample IsMatrixEffect->Remeasure No (Re-evaluate initial checks) Recalibrate->Remeasure Pretreatment->Remeasure

Caption: Troubleshooting workflow for inaccurate spectrophotometric readings.

Logical_Relationship_of_Interference cluster_measurement Spectrophotometric Measurement of Brilliant Blue FCF cluster_interferences Potential Interference Sources cluster_mitigation Mitigation Strategies Measurement Absorbance at ~630 nm SPE Solid-Phase Extraction (SPE) Measurement->SPE Purification ATPS Aqueous Two-Phase System (ATPS) Measurement->ATPS Purification Buffering pH Buffering Measurement->Buffering Stabilization OtherDyes Other Dyes (e.g., Carmoisine, Sunset Yellow) OtherDyes->Measurement Spectral Overlap MatrixComponents Matrix Components (Sugars, Vitamins, Acids) MatrixComponents->Measurement Background Absorbance Ions Inorganic Ions (Fe2+, Ca2+, Mg2+) Ions->Measurement Complex Formation pH Incorrect pH pH->Measurement Spectral Shift

Caption: Sources of interference and mitigation strategies.

References

Technical Support Center: Prevention of Photodegradation of Blue 1 Lake in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the photodegradation of Blue 1 lake in environmental samples. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Blue 1 and this compound, and how does it affect photodegradation?

A1: Blue 1 (Brilliant Blue FCF) is a water-soluble synthetic dye. This compound is the insoluble pigment form of Blue 1, created by precipitating the dye onto an aluminum hydroxide substrate.[1] This insolubility makes this compound more stable and resistant to bleeding in formulations.[2] Generally, the lake form exhibits greater stability against light and heat compared to its water-soluble counterpart.[3]

Q2: What are the primary environmental factors that cause photodegradation of this compound?

A2: The primary driver of photodegradation is exposure to ultraviolet (UV) radiation from sunlight. The rate and extent of degradation can be influenced by several factors, including the intensity and wavelength of the light, the pH of the surrounding matrix, the presence of other chemical species (like oxidizing agents or humic substances), and the physical properties of the sample matrix (e.g., soil composition).[4][5]

Q3: How does pH affect the stability of this compound in my samples?

A3: this compound is most stable in acidic to neutral conditions. While the aqueous solution of the parent dye, Brilliant Blue FCF, is not highly sensitive to pH in terms of its absorption spectrum, the stability of the lake is optimal in a pH range of 3 to 6. Under highly acidic (pH < 3) or alkaline conditions, leaching of the dye from the alumina substrate can increase, potentially leading to faster degradation.[6]

Q4: Can components of the environmental matrix, like soil or sediment, affect the photodegradation of this compound?

A4: Yes, the environmental matrix can have a significant impact. For instance, Brilliant Blue FCF, the parent dye of this compound, is known to be attracted to and sorbed in acidic soils, a property influenced by its molecular size and ionic charge.[1] The presence of organic matter, such as humic acids, can also affect photodegradation, potentially acting as a photosensitizer or a light screen. Clay content and the ionic strength of the sample can also influence the sorption and, consequently, the stability of the dye.[6]

Q5: Are there any standard methods for testing the light stability of pigments like this compound?

A5: Yes, several standard test methods exist for assessing the lightfastness of colorants. ASTM D4303, for example, outlines procedures for determining the lightfastness of colorants in artists' materials, which can be adapted for environmental studies.[7] These methods often involve exposing samples to a controlled light source, such as a xenon arc lamp that simulates the solar spectrum, and measuring the color change over time.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in environmental samples.

Problem Possible Causes Recommended Solutions
Inconsistent or low recovery of this compound from soil/sediment samples. 1. Inefficient extraction of the insoluble pigment from the matrix. 2. Strong adsorption of the dye to soil particles, particularly in acidic soils with high clay content.[1][6]1. Optimize the extraction solvent. A mixture of polar and non-polar solvents may be more effective. 2. Employ more rigorous extraction techniques such as sonication or pressurized liquid extraction. 3. Adjust the pH of the extraction solvent to a neutral or slightly alkaline range to reduce adsorption.
High variability in photodegradation results between replicate samples. 1. Inconsistent light exposure across samples. 2. Heterogeneity of the environmental sample matrix. 3. Inconsistent sample preparation and extraction.1. Ensure uniform light exposure for all samples in the experimental setup. 2. Homogenize environmental samples thoroughly before spiking with this compound. 3. Standardize all sample preparation and extraction steps.
Interference from the sample matrix during spectrophotometric analysis (e.g., high background, turbidity). 1. Presence of suspended solids in the sample extract.[9] 2. Co-extraction of colored compounds from the environmental matrix.1. Centrifuge the sample extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet suspended solids. 2. Filter the extract through a 0.45 µm syringe filter before analysis. 3. Use a sample blank (unspiked matrix extract) to zero the spectrophotometer.[9]
Peak tailing or poor peak shape in HPLC analysis. 1. Interaction of the dye with active sites in the HPLC system. 2. Inappropriate mobile phase composition or pH.1. Use a deactivated column and ensure all components of the HPLC system are clean. 2. Optimize the mobile phase, including the buffer and organic solvent composition. A gradient elution may be necessary.

Quantitative Data Summary

While specific photodegradation kinetic data for this compound in environmental matrices is limited in the available literature, data for the soluble form, Brilliant Blue FCF, can provide a useful reference. The degradation of Brilliant Blue FCF often follows first-order kinetics.[3]

Table 1: Factors Influencing the Stability of Brilliant Blue FCF (Blue 1 Dye)

Factor Observation Reference
Photolysis (UV only) Slow degradation. After 20 minutes of UV exposure, only about 10% of a 1.0×10⁻⁵ M solution was degraded.[3]
UV/H₂O₂ System Significantly faster degradation. Approximately 70% of a 1.0×10⁻⁵ M solution degraded in 20 minutes with a ten-fold excess of H₂O₂.[3]
Photo-Fenton Process (Fe²⁺/H₂O₂/UV) Very rapid degradation, often too fast to calculate a rate constant under certain conditions. The process is highly effective at decolorizing the solution.[3][10]
Soil Adsorption Adsorption is highest in acidic soils with high clay content. Increased ionic strength also leads to increased sorption.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Chewing Gum (Adaptable for Environmental Samples)

This protocol, originally for chewing gum, can be adapted for soil or sediment samples due to its effectiveness in extracting aluminum lake dyes.[11]

  • Sample Preparation: Weigh 1 gram of the homogenized environmental sample into a centrifuge tube.

  • Extraction: Add 10 mL of 0.25 M NaOH to the sample. Vortex vigorously for 5 minutes to facilitate the dissolution of the aluminum lake.

  • Liquid-Liquid Extraction: Add 10 mL of dichloromethane to the tube, vortex for 2 minutes, and then centrifuge at 5000 x g for 10 minutes.

  • Aqueous Phase Collection: Carefully transfer the upper aqueous layer to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 5 mL of 5% ammonium hydroxide in 20% methanol.

    • Elute the dye with 5 mL of 2% formic acid in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: Quantification of Blue 1 by HPLC-DAD

This method is suitable for the quantification of the dye portion of this compound after extraction.[12][13]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: Acclaim Surfactant Plus column (150 x 3.0 mm, 3 µm) or equivalent C18 column.[12]

  • Mobile Phase: Isocratic elution with a mixture of 100 mM ammonium acetate and acetonitrile (50:50, v/v).[12]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.[12]

  • Detection Wavelength: 630 nm (the maximum absorbance for Blue 1).[14]

  • Quantification: Prepare a calibration curve using certified standards of Brilliant Blue FCF. The amount of this compound in the original sample can be calculated based on the concentration of the dye portion determined by HPLC.

Visualizations

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Collect Collect Environmental Sample (Soil/Sediment) Homogenize Homogenize and Weigh Sample Collect->Homogenize Extract Alkaline Extraction (e.g., 0.25 M NaOH) Homogenize->Extract LLE Liquid-Liquid Extraction (Dichloromethane) Extract->LLE SPE Solid-Phase Extraction (WAX Cartridge) LLE->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute HPLC HPLC-DAD Analysis (630 nm) Reconstitute->HPLC Quantify Quantify using Calibration Curve HPLC->Quantify Report Report Results (µg/g or ng/g) Quantify->Report

Caption: Workflow for the extraction and analysis of this compound from environmental samples.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_Recovery Start Low Recovery of This compound Detected CheckExtraction Is the extraction method validated for insoluble pigments? Start->CheckExtraction CheckMatrix Is the sample matrix complex (high clay/organic)? CheckExtraction->CheckMatrix Yes OptimizeSolvent Optimize extraction solvent (e.g., add co-solvent) CheckExtraction->OptimizeSolvent No IncreaseEnergy Increase extraction energy (sonication, PLE) CheckMatrix->IncreaseEnergy No ModifypH Adjust extraction pH to be neutral/alkaline CheckMatrix->ModifypH Yes Reanalyze Re-extract and re-analyze sample OptimizeSolvent->Reanalyze IncreaseEnergy->Reanalyze ModifypH->Reanalyze

Caption: Decision tree for troubleshooting low recovery of this compound during sample preparation.

References

Technical Support Center: Improving the Stability of Blue 1 Lake Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of Blue 1 lake solutions for long-term studies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My this compound solution has developed visible particles or sediment. What is happening and how can I fix it?

A: This is likely due to the agglomeration and settling of the this compound particles. By definition, lakes are water-insoluble pigments created by precipitating a dye onto an alumina substrate.[1][2] They are designed to be dispersed, not dissolved.

  • Immediate Action: Agitate the solution thoroughly (e.g., vortexing, sonicating) before each use to ensure a uniform dispersion.

  • Preventative Measures:

    • Formulation: Consider adding a suspending or anti-caking agent to your formulation to improve particle dispersion and prevent settling.

    • Particle Size: Ensure you are using a micronized grade of this compound if available, as smaller particles tend to stay in suspension longer.

    • Solvent Check: While insoluble in water, lakes are designed for dispersion in systems lacking sufficient moisture or in oil/fat-based systems.[2][3] Confirm that your solvent system is appropriate for a dispersion.

Q2: The color of my solution is fading over time. What is causing this and what can I do?

A: Color fading, or photodegradation, is often caused by exposure to light, improper pH, or oxidative degradation.[1][4]

  • Light Exposure: Blue 1 has fair light stability, though the lake form is generally more robust than the soluble dye.[1][5]

    • Solution: Store all solutions in amber or opaque containers to protect them from light. Minimize exposure to ambient and UV light during experiments.[3]

  • Oxidative Degradation: Blue 1 has poor stability against oxidation.[1]

    • Solution: If your formulation contains oxidizing agents, consider replacing them or adding an antioxidant to the system. Purging the container headspace with an inert gas like nitrogen can also help.

  • pH Shift: Although Blue 1 is generally stable in a wide pH range, extreme pH values can lead to degradation.[6]

    • Solution: Measure the pH of your solution. If it has shifted outside the optimal range (typically pH 3-8), buffer the system to maintain a stable pH.

Q3: I'm observing inconsistent color intensity between batches. How can I improve reproducibility?

A: Inconsistent color intensity is typically due to incomplete dispersion of the lake particles or variations in weighing the colorant.

  • Dispersion Protocol: Develop and adhere to a strict, standardized protocol for dispersing the lake. This should include the mixing method (e.g., high-shear mixer, sonicator), duration, and energy input.

  • Pre-wetting: For best results, pre-wet the this compound powder in a small amount of oil or a non-aqueous component of your formulation before adding it to the bulk of the solution.[3] This helps break down agglomerates and ensures a more uniform dispersion.

  • Accurate Weighing: Use a calibrated analytical balance for weighing the pigment. Given its high tinctorial strength, even small errors can lead to noticeable differences in color.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between FD&C Blue 1 Dye and FD&C this compound?

A: The primary difference is solubility. FD&C Blue 1 is a water-soluble dye.[7] FD&C this compound is made by adsorbing the water-soluble dye onto a substrate of alumina hydrate, rendering it insoluble in water.[1] This insolubility makes the lake form more stable to heat and light and ideal for coloring products that lack sufficient moisture to dissolve dyes, such as tablets, oil-based suspensions, or cosmetics.[2][5][8]

Q2: What are the optimal storage conditions for long-term stability of this compound solutions?

A: For optimal stability, solutions should be stored in tightly sealed, opaque containers in a cool, dark place.[3] Refer to the data in Table 3 for specific recommendations. Dry this compound powder is considered stable indefinitely if stored properly in its original, sealed container.[6][9]

Q3: How does pH affect the stability of this compound?

A: FD&C Blue 1 generally exhibits good stability across a pH range of 3 to 8.[10] Outside of this range, particularly in strongly alkaline conditions, the color can begin to fade. It is recommended to buffer your solution if it will be stored for a long period, especially if other components could alter the pH over time.

Q4: Can I use accelerated stability testing to predict the long-term stability of my formulation?

A: Yes. Accelerated stability testing is a common practice used to estimate a product's shelf life in a shorter timeframe.[11] This typically involves exposing samples to elevated temperatures and high-intensity light to speed up degradation reactions.[12][13] The results can be used to compare the stability of different formulations quickly.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability
FactorGeneral Effect on StabilityRecommended Mitigation
Light (UV & Visible) Fair stability; light exposure causes photodegradation (fading).[1][4]Store solutions in amber or opaque containers. Minimize light exposure during handling.
Temperature Good heat stability.[5][7] Extremely high temperatures can accelerate degradation.Store at controlled room temperature or as specified by the manufacturer. Avoid freeze-thaw cycles.
pH Stable in a pH range of ~3-8.[10] Color may fade in highly alkaline conditions.Use a buffering system to maintain a stable pH within the optimal range.
Oxidizing Agents Poor stability.[1] Leads to rapid color loss.Avoid formulating with strong oxidizing agents. Consider adding antioxidants.
Reducing Agents Good resistance to reducing agents.[14]Generally compatible, but testing in the final formulation is recommended.
Dispersion Poor dispersion leads to settling, agglomeration, and inconsistent color.[1]Use high-shear mixing, pre-wet the pigment, and consider using suspending agents.
Table 2: Qualitative pH Stability Profile of Blue 1
pH RangeObserved StabilityNotes
< 3.0Generally GoodStable in acidic conditions.
3.0 - 8.0Very GoodOptimal range for color stability.[10]
> 8.0Fair to PoorColor fading may be observed, especially in strongly alkaline solutions over time.[15]
Table 3: Recommended Storage Conditions for this compound Solutions
ConditionRecommendationRationale
Temperature Controlled Room Temperature (20-25°C)Avoids accelerating degradation reactions that occur at elevated temperatures.[11][12]
Light In the Dark (Opaque/Amber Containers)Prevents photodegradation from UV and ambient light sources.[3][4]
Atmosphere Tightly Sealed ContainersMinimizes exposure to air (oxygen) which can cause oxidative degradation.[1]
Humidity Dry PlacePrevents moisture uptake which could affect the stability of other excipients in the formulation.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Color Fading

This method quantifies color stability by measuring the change in absorbance over time.

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound dispersion at a known concentration (e.g., 100 µg/mL) in your formulation vehicle.

    • Create a series of dilutions from the stock solution (e.g., 0, 2, 4, 6, 8, 10 µg/mL).

    • Ensure each standard is thoroughly mixed (vortexed) immediately before measurement.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Blue 1, which is approximately 630-640 nm, using a UV-Vis spectrophotometer.[15]

    • Plot absorbance vs. concentration and determine the linear regression equation.

  • Sample Preparation and Storage:

    • Prepare your experimental samples. Ensure the this compound is fully dispersed.

    • Divide the samples into different storage conditions (e.g., 40°C/75% RH for accelerated, 25°C/60% RH for real-time, light exposure vs. dark).[13]

  • Time-Point Analysis:

    • At designated time intervals (e.g., 0, 1, 2, 4 weeks), remove an aliquot from each sample.

    • Equilibrate the sample to room temperature.

    • Thoroughly re-disperse the particles by vortexing or sonicating.

    • Measure the absorbance at λmax.

    • Use the standard curve equation to calculate the concentration of Blue 1 remaining.

    • Calculate the percentage of color remaining relative to the initial (time 0) measurement.

Protocol 2: Accelerated Stability Testing

This protocol uses exaggerated conditions to predict long-term stability.[11][16]

  • Objective: To rapidly assess the impact of temperature and light on the stability of the this compound formulation.

  • Methodology:

    • Temperature Study:

      • Place samples in temperature-controlled stability chambers at elevated temperatures (e.g., 40°C and 50°C), protected from light.[12][13]

      • Include a control sample at a real-time condition (e.g., 25°C).

      • At specified time points (e.g., 0, 1, 2, 4 weeks), pull samples and analyze for color fading using Protocol 1.

    • Photostability Study:

      • Place samples in a photostability cabinet with a controlled light source that provides both cool white fluorescent and near-UV light.[17]

      • A typical exposure is a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

      • Include a control sample wrapped in aluminum foil to protect it from light within the same cabinet.

      • After the exposure period, analyze both the exposed and control samples for color fading using Protocol 1.

  • Data Analysis: Compare the percentage of color loss under accelerated conditions to the control. Significant degradation suggests potential long-term stability issues.

Mandatory Visualizations

Caption: Troubleshooting workflow for this compound instability.

G cluster_factors Degradation Factors blue1 This compound (Triphenylmethane Structure) degradation Color Fading (Chromophore Destruction) blue1->degradation leads to light Light (hν) Photons light->degradation oxidation Oxidizing Agents (e.g., Peroxides) oxidation->degradation ph Extreme pH (e.g., > 8) ph->degradation

Caption: Key factors leading to the degradation of this compound.

G stability Solution Stability ph pH ph->stability temp Temperature temp->stability light Light Exposure light->stability oxygen Oxygen / Oxidizers oxygen->stability excipients Excipient Compatibility excipients->stability dispersion Particle Dispersion dispersion->stability

Caption: Interrelated factors influencing this compound stability.

References

Technical Support Center: Troubleshooting Aggregation of Blue 1 Lake Particles in Suspension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the aggregation of Blue 1 lake particles in suspension. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why do its particles aggregate in suspension?

A: FD&C Blue No. 1 Lake is a synthetic, water-insoluble pigment created by precipitating the water-soluble FD&C Blue No. 1 dye with a metallic salt, typically aluminum hydroxide.[1][2] This process renders the colorant stable and suitable for applications where water solubility is not desired, such as in oils, waxes, and various cosmetic and pharmaceutical formulations.[1][3]

Particle aggregation in this compound suspensions is a common issue driven by the inherent electrostatic cohesive forces between the fine particles.[3] This phenomenon, known as agglomeration, can lead to a host of problems including uneven color distribution, speckling, and poor product performance.[3][4][5] Effective dispersion requires breaking down these agglomerates and ensuring they remain separated.[3][4]

Q2: What are the initial signs of poor this compound dispersion?

A: Identifying poor dispersion early is crucial for ensuring the quality and stability of your formulation. Key indicators include:

  • Color Inconsistency: Variations in color intensity or hue between different batches.[5]

  • Visible Particle Clumps: The presence of noticeable specks or agglomerates within the suspension.[4]

  • Streaking or Uneven Color: Lack of uniform color distribution when the product is applied or spread.[4]

  • Sedimentation: Particles settling at the bottom of the container, which may form a hard cake that is difficult to redisperse.[6]

  • Changes in Viscosity: Unintended thickening or thinning of the suspension can be a sign of particle aggregation.[4]

Q3: How does the formulation's base affect the stability of the this compound suspension?

A: The compatibility between the this compound particles and the continuous phase (the base of your formulation) is critical for stability. A primary factor to consider is polarity. Oil-based systems are generally more compatible with hydrophobic pigments, while water-based systems are better suited for hydrophilic particles.[4] A mismatch in polarity can lead to poor wetting of the pigment particles and subsequent aggregation.[4]

For instance, while some pigments disperse readily in water, they may require surface treatments to be compatible with oil-based formulations.[4] Emulsifiers play a key role in stabilizing systems that contain both oil and water by helping to keep the pigment particles evenly distributed.[4]

Troubleshooting Guide

Issue 1: My this compound suspension shows signs of particle aggregation immediately after mixing.

This is a common problem that can often be resolved by optimizing the dispersion process. The following workflow provides a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting Workflow for Immediate Aggregation start Start: Aggregation Observed wetting Step 1: Inadequate Wetting? start->wetting dispersion Step 2: Insufficient Mechanical Dispersion? wetting->dispersion No action_wetting Action: Optimize Wetting - Add/optimize wetting agent - Ensure pigment is fully coated wetting->action_wetting Yes stabilization Step 3: Lack of Stabilization? dispersion->stabilization No action_dispersion Action: Enhance Mechanical Dispersion - Increase mixing time/intensity - Use high-shear mixer/sonicator dispersion->action_dispersion Yes solution Solution: Stable Suspension stabilization->solution No action_stabilization Action: Add/Optimize Dispersant - Introduce a suitable dispersant - Create electrostatic/steric barrier stabilization->action_stabilization Yes action_wetting->dispersion action_dispersion->stabilization action_stabilization->solution

Fig 1. Troubleshooting workflow for immediate aggregation.
Issue 2: My this compound suspension appears stable initially but aggregates over time during storage.

Delayed aggregation suggests that the initial dispersion was successful, but the long-term stabilization of the particles is insufficient.

G cluster_1 Troubleshooting Workflow for Delayed Aggregation start Start: Delayed Aggregation Observed dispersant_check Step 1: Dispersant Incompatibility or Insufficient Concentration? start->dispersant_check environmental_check Step 2: Environmental Factors? dispersant_check->environmental_check No action_dispersant Action: Optimize Dispersant - Re-evaluate dispersant choice - Adjust concentration dispersant_check->action_dispersant Yes reassess Re-assess Formulation environmental_check->reassess No action_environmental Action: Control Storage Conditions - Monitor temperature and humidity - Protect from light environmental_check->action_environmental Yes solution Solution: Long-Term Stability reassess->solution action_dispersant->environmental_check action_environmental->reassess

Fig 2. Troubleshooting workflow for delayed aggregation.

Experimental Protocols

Protocol 1: High-Shear Mixing for Optimal Dispersion

High-shear mixing is a mechanical method used to break down pigment agglomerates.[4]

Objective: To achieve a uniform, agglomerate-free dispersion of this compound particles in a liquid base.

Materials and Equipment:

  • This compound powder

  • Liquid base (continuous phase)

  • Wetting agents and dispersants (if required)

  • High-shear mixer (e.g., rotor-stator type)

  • Mixing vessel

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Ensure the high-shear mixer is clean and in good working order. Run water through the mixer to check for any leaks and then drain completely.[1]

  • Vessel Charging: Add the liquid base (continuous phase) to the mixing vessel. Do not overfill the vessel, as this can impede mixing efficiency.[4]

  • Mixer Operation: Start the high-shear mixer at a low speed.

  • Powder Addition: Gradually add the this compound powder to the vortex created by the mixer. If using a wetting agent, it can be pre-mixed with the powder or added to the liquid base before the pigment.

  • Dispersion: Once all the powder is added, increase the mixer speed. The intense mechanical forces generated by the rotor-stator system will break down the agglomerates.[7] Mixing time will vary depending on the batch size and the specific formulation.

  • Stabilization: If a dispersant is required, it can be added after the initial dispersion phase to prevent re-agglomeration.

  • Quality Control: After mixing, visually inspect the suspension for any signs of agglomerates. Further analysis using particle size measurement techniques is recommended.

Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of small particles in a suspension.[8]

Objective: To determine the particle size distribution of the this compound suspension and assess the extent of aggregation.

Materials and Equipment:

  • This compound suspension sample

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Solvent for dilution (if necessary)

  • Pipettes and other standard laboratory equipment

Procedure:

  • Sample Preparation: The sample must be a well-dispersed suspension.[9] Depending on the concentration, the sample may need to be diluted with a suitable solvent to a concentration range of 0.1 ppm to 40% w/v.[9]

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Loading: Transfer the prepared sample into a clean cuvette. Ensure there are no air bubbles.

  • Measurement: Place the cuvette in the instrument's sample holder. Set the measurement parameters (e.g., temperature, solvent refractive index, viscosity).

  • Data Acquisition: Start the measurement. The instrument will illuminate the sample with a laser and analyze the scattered light to determine the particle size distribution.

  • Data Analysis: The results will typically be presented as a size distribution graph and a polydispersity index (PDI). A narrow distribution and low PDI indicate a more uniform and less aggregated sample.

Quantitative Data and Stability Indicators

While specific quantitative data for this compound is highly dependent on the formulation, the following table summarizes key parameters and their general impact on suspension stability.

ParameterDescriptionImpact on StabilityTypical Target for Stable Suspension
Particle Size The average diameter of the dispersed particles.Smaller, uniform particle sizes generally lead to more stable suspensions and better color vibrancy.[4]Sub-micron to low micron range, with a narrow size distribution.
Zeta Potential A measure of the magnitude of the electrostatic charge on the particle surface.[10][11]A high absolute zeta potential indicates strong repulsion between particles, leading to a more stable suspension.[6]> +30 mV or < -30 mV[6]
pH The acidity or alkalinity of the suspension.Can significantly affect the surface charge of the particles and the effectiveness of certain dispersants.[12][13]Formulation-dependent; must be optimized to ensure maximum particle repulsion.
Ionic Strength The concentration of ions in the suspension.High ionic strength can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to aggregation.[13][14]Generally, lower ionic strength is preferred for electrostatically stabilized systems.

Note: The optimal values for these parameters should be determined experimentally for each specific formulation.

References

Technical Support Center: Minimizing Adsorption of Blue 1 Lake to Experimental Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of Blue 1 lake to laboratory apparatus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it adsorb to my labware?

This compound is a synthetic, water-insoluble pigment derived from the water-soluble dye Brilliant Blue FCF (FD&C Blue No. 1).[1][2] It belongs to the triphenylmethane class of dyes.[2] Unlike the soluble dye form, the lake is a particulate dispersion, which contributes to its tendency to adhere to surfaces.[1] Adsorption occurs due to a combination of factors including electrostatic interactions, van der Waals forces, and the inherent surface properties of both the lake particles and the experimental apparatus.

Q2: Which types of labware are most susceptible to this compound adsorption?

Both glass and plastic labware can be susceptible to adsorption, though the mechanisms may differ. Untreated borosilicate glass has a hydrophilic surface with silanol groups that can interact with the dye.[3] Plastics, such as polypropylene, can have hydrophobic surfaces that may promote adsorption of the insoluble lake particles.

Q3: How does pH affect the adsorption of this compound?

The pH of your solution can significantly influence the surface charge of both the this compound particles and the labware, thereby affecting adsorption. While Blue 1 dye is stable over a wide pH range (2.0 - 14.0), the stability of the lake pigment is optimal between pH 4 and 9.[4][5][6] Outside this range, the aluminum hydroxide substrate of the lake can break down, potentially leading to increased dye leaching and adsorption.[6] The zeta potential of the particles, which is pH-dependent, will also influence their tendency to agglomerate and adsorb to surfaces.[7][8][9][10]

Q4: Can I use surfactants to minimize adsorption?

Yes, surfactants can be effective in preventing the agglomeration and adsorption of dye particles.[11] Non-ionic surfactants are generally a good starting point as they are less likely to have strong interactions with the dye or the surfaces. However, the choice of surfactant and its concentration should be optimized for your specific experimental conditions to avoid interference.

Troubleshooting Guides

Issue: Significant Staining of Glassware (e.g., Beakers, Flasks)

Possible Causes:

  • Untreated glass surface with active silanol groups.

  • Incorrect pH of the solution, leading to dye precipitation or increased interaction.

  • High concentration of this compound.

Solutions:

  • Surface Passivation (Silanization): Treat glassware with a silanizing agent to create a hydrophobic surface that repels the aqueous dispersion of the lake.[3][12]

  • pH Adjustment: Ensure the pH of your working solution is within the optimal stability range for this compound (pH 4-9) to minimize precipitation and adsorption.[6]

  • Solvent Pre-Rinse: For applications where it is permissible, pre-rinsing the glassware with a solvent in which this compound is dispersible (e.g., propylene glycol, ethanol) can help to minimize subsequent aqueous-based adsorption.[4][5]

Issue: Adsorption of this compound to Plasticware (e.g., Polypropylene Tubes, Pipette Tips)

Possible Causes:

  • Hydrophobic interactions between the plastic surface and the dye lake.

  • Surface imperfections on the plastic providing sites for particle adhesion.

Solutions:

  • Use of Low-Binding Plastics: Whenever possible, use labware specifically manufactured to have low-binding surfaces.

  • Pre-treatment with a Blocking Agent: Pre-rinsing the plasticware with a solution of a non-interfering blocking agent, such as a suitable surfactant, can help to passivate the surface.

  • Material Selection: If feasible, test different types of plastics to identify one with lower adsorption characteristics for your specific application.

Experimental Protocols

Protocol 1: Silanization of Borosilicate Glassware

This protocol describes a common method for silanizing glassware to reduce the adsorption of solutes.[3][12]

Materials:

  • Glassware to be treated

  • Cleaning detergent (e.g., Alconox, Liquinox)

  • Appropriate organic solvents (e.g., acetone, ethanol)[7][13]

  • Silanizing agent (e.g., a solution of 5-10% dimethyldichlorosilane in a suitable solvent - Caution: Handle with extreme care in a fume hood with appropriate personal protective equipment ).

  • Deionized water

  • Oven

Procedure:

  • Thorough Cleaning:

    • Wash the glassware with a laboratory-grade detergent and warm water.[13]

    • Rinse thoroughly with tap water, followed by several rinses with deionized water.

    • Rinse with an appropriate solvent like acetone or ethanol to remove any organic residues and to aid in drying.[7][13]

    • Dry the glassware completely in an oven.

  • Silanization:

    • In a well-ventilated fume hood, prepare the silanizing solution according to the manufacturer's instructions.

    • Immerse the clean, dry glassware in the silanizing solution for the recommended time (typically a few minutes).

    • Alternatively, the solution can be carefully poured into and over the surfaces of the glassware.

  • Rinsing and Curing:

    • Carefully remove the glassware from the silanizing solution and rinse it thoroughly with the solvent used to prepare the solution to remove any excess reagent.

    • Rinse with deionized water.

    • Dry the glassware in an oven. The heat will help to cure the silane layer.

Protocol 2: Cleaning of this compound Stained Glassware

Materials:

  • Laboratory-grade detergent

  • Organic solvents (e.g., ethanol, isopropanol, acetone)[4][5]

  • Acidic or basic cleaning solution (e.g., 3 M hydrochloric acid in ethanol or 3 M sodium hydroxide in ethanol - Handle with extreme caution and appropriate PPE )[3]

  • Deionized water

Procedure:

  • Initial Rinse:

    • As soon as possible after use, rinse the glassware with an appropriate solvent such as ethanol or acetone to remove the bulk of the this compound.[7][13]

  • Detergent Wash:

    • Wash the glassware with a laboratory-grade detergent and scrub with a non-abrasive brush.

    • Rinse thoroughly with tap water.

  • Aggressive Cleaning (if staining persists):

    • Acid Bath: For stubborn inorganic residues, soak the glassware in an acid bath.[3][12]

    • Base Bath: For stubborn organic residues, a base bath can be effective.[3][12]

    • Important: Do not use a base bath on fritted glass funnels as it can damage the frit.[12]

  • Final Rinse:

    • After any aggressive cleaning, rinse the glassware extensively with tap water, followed by multiple rinses with deionized water to ensure all cleaning agents are removed.

  • Drying:

    • Allow the glassware to air dry or place it in an oven.

Data Presentation

Table 1: Qualitative Comparison of this compound Adsorption Tendencies on Common Labware

Labware MaterialSurface PropertyExpected Adsorption of this compoundRationale
Untreated Borosilicate GlassHydrophilicModerate to HighSilanol groups on the glass surface can interact with the dye lake.
Silanized Borosilicate GlassHydrophobicLowThe hydrophobic surface repels the aqueous dispersion of the lake.[3][12]
Polypropylene (PP)HydrophobicModerateHydrophobic interactions can occur between the plastic and the insoluble lake particles.
Low-Binding PolypropyleneModified SurfaceLowSurface treatments reduce non-specific binding of macromolecules and particles.

Visualizations

Troubleshooting_Workflow start Start: this compound Adsorption Observed issue_type Identify Apparatus Material start->issue_type glassware Glassware issue_type->glassware Glass plasticware Plasticware issue_type->plasticware Plastic passivate_glass Is glassware silanized? glassware->passivate_glass use_low_binding Is low-binding plasticware in use? plasticware->use_low_binding silanize Action: Silanize Glassware (See Protocol 1) passivate_glass->silanize No check_ph Check Solution pH (Optimal: 4-9) passivate_glass->check_ph Yes silanize->check_ph adjust_ph Action: Adjust pH check_ph->adjust_ph pH is Not Optimal clean Thoroughly Clean Apparatus (See Protocol 2) check_ph->clean pH is Optimal adjust_ph->clean use_low_binding->check_ph Yes switch_plastic Action: Switch to Low-Binding Plasticware use_low_binding->switch_plastic No switch_plastic->check_ph pre_rinse Consider Pre-Rinsing with Surfactant end End: Adsorption Minimized pre_rinse->end clean->pre_rinse

Caption: Troubleshooting workflow for minimizing this compound adsorption.

Cleaning_Protocol_Logic start Start: Stained Labware initial_rinse Initial Rinse with Organic Solvent (Ethanol/Acetone) start->initial_rinse detergent_wash Wash with Laboratory Detergent initial_rinse->detergent_wash stain_persists Does Stain Persist? detergent_wash->stain_persists aggressive_clean Aggressive Cleaning stain_persists->aggressive_clean Yes final_rinse Thorough Final Rinse with DI Water stain_persists->final_rinse No acid_bath Acid Bath (for inorganic residues) aggressive_clean->acid_bath base_bath Base Bath (for organic residues) aggressive_clean->base_bath acid_bath->final_rinse base_bath->final_rinse dry Dry Apparatus final_rinse->dry end End: Clean Labware dry->end

Caption: Logical flow for cleaning this compound stained labware.

References

Technical Support Center: Correcting for Background Fluorescence in Staining Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am trying to correct for background fluorescence in my Blue 1 Lake staining. What are the best methods?

A1: This is a common point of confusion. This compound, also known as FD&C Blue No. 1 or CI 42090, is a synthetic colorant used primarily in foods, drugs, and cosmetics.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] While it has some applications as a biological stain for structures like cell walls, it functions as a colorimetric dye, not a fluorescent stain.[1][15] This means it absorbs light to produce color but does not reliably emit light (fluoresce) at a longer wavelength, which is the principle of fluorescence microscopy. Therefore, the signal you are likely observing as "background" is autofluorescence from your sample, and this compound is not contributing a specific fluorescent signal. The following guides will help you address the issue of inherent sample autofluorescence when using true blue fluorescent dyes.

Q2: What is autofluorescence and why is it a problem?

A2: Autofluorescence is the natural fluorescence emitted by various biological structures within cells and tissues when they are excited by light.[1][2] Common sources include mitochondria, lysosomes, collagen, elastin, NADH, and flavins.[2][15] This inherent fluorescence can be problematic as it creates a high background signal that can obscure the specific signal from your intended fluorescent probe, reducing the signal-to-noise ratio and making it difficult to detect your target.[16][15]

Q3: How can I determine if my sample has high autofluorescence?

A3: To assess the level of autofluorescence in your sample, you should prepare a control slide that goes through the entire staining protocol but without the addition of any fluorescent dye.[16] Mount and image this unstained sample using the same settings (e.g., laser power, exposure time) you would use for your stained samples. Any signal you observe is due to autofluorescence.

Troubleshooting Guides

Understanding and Minimizing Autofluorescence

Q: My unstained control sample shows a bright, diffuse background signal. What is causing this?

A: This is likely due to endogenous fluorophores within your sample. The intensity and emission spectrum of autofluorescence can vary depending on the cell or tissue type.[15] Some common sources are summarized in the table below.

Table 1: Common Endogenous Fluorophores Causing Autofluorescence

MoleculeExcitation (nm)Emission (nm)Common Location
NAD(P)H340450Mitochondria[1]
Flavins (FAD)380-490520–560Mitochondria[1]
Lipofuscin345–490460–670Lysosomes (accumulates with age)[1]
Collagen340-400400-600Extracellular matrix[2][15]
Elastin350-450480-550Extracellular matrix[2][15]

Q: How can I reduce autofluorescence during sample preparation?

A: Several steps in your protocol can be optimized to minimize autofluorescence:

  • Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[16] Consider using an organic solvent like ice-cold methanol for fixation. If you must use aldehydes, treating the sample with sodium borohydride can help reduce fixation-induced fluorescence.[16]

  • Media Components: If you are performing live-cell imaging, avoid media containing phenol red or fetal bovine serum (FBS), as these can contribute to background fluorescence.[16][11]

  • Fluorophore Selection: Autofluorescence is often most prominent in the green and yellow channels.[16] If possible, choose fluorophores that emit in the red or far-red regions of the spectrum to avoid spectral overlap with common autofluorescent molecules.[15]

Chemical Quenching of Background Fluorescence

Q: I've optimized my sample preparation, but the background is still too high. Can I use a chemical to reduce it?

A: Yes, several chemical reagents, known as quenchers, can be used to reduce autofluorescence. These molecules bind to the fluorescent components in the tissue and diminish their light emission.[17]

Table 2: Comparison of Common Autofluorescence Quenching Agents

Quenching AgentPrimary TargetApplication NotesPotential Drawbacks
Sudan Black B Lipofuscin[7][17]Applied after immunostaining. Effective in multiple tissue types.[17]Can introduce its own non-specific red/far-red fluorescence.[7] May quench the signal from fluorescent probes.[7]
TrueVIEW™ Non-lipofuscin sources (collagen, elastin, red blood cells)[17]A 2-minute step at the end of the assay. Effective in kidney and spleen tissue.[4][17]Can cause a modest loss in the brightness of the desired signal.[4]
TrueBlack® Lipofuscin[7][17]Can be applied before or after immunostaining. Minimal effect on specific fluorescent signals.[7]Primarily targets lipofuscin, may be less effective on other sources.
Computational Correction: Spectral Unmixing

Q: Can I computationally separate my specific signal from the background fluorescence?

A: Yes, if your microscopy system is equipped for spectral imaging, you can use a technique called spectral unmixing. This method distinguishes between different fluorophores (including autofluorescence) based on their unique emission spectra.[6][8] The system acquires a full emission spectrum at each pixel, and an algorithm then calculates the contribution of each known fluorophore and the autofluorescence to the total signal.[13]

Experimental Protocols

Protocol 1: Assessment of Sample Autofluorescence
  • Prepare Samples: Process your biological samples (cells or tissue sections) as you would for your standard staining protocol, including fixation, permeabilization, and blocking steps.

  • Omit Fluorophore: Crucially, omit the step where you add your fluorescent dye or antibody. This will be your negative control.

  • Mounting: Mount the coverslip onto the slide using the same mounting medium you use for your experimental samples.

  • Imaging: Image the sample on your fluorescence microscope using the filter sets and imaging settings (e.g., exposure time, laser power) that you intend to use for your fully stained samples.

  • Analysis: The resulting image will reveal the level and localization of endogenous autofluorescence in your sample, providing a baseline for troubleshooting.

Protocol 2: General Procedure for Autofluorescence Quenching with Sudan Black B
  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.

  • Prepare Quenching Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filter the solution to remove any particulates.

  • Incubation: After the final wash step of your staining protocol, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature. The optimal time may vary depending on the tissue type.[17]

  • Washing: Briefly wash the slides in PBS or your preferred wash buffer to remove excess Sudan Black B.

  • Mounting and Imaging: Mount the coverslip and proceed with imaging. Include a stained, unquenched control to evaluate the effectiveness of the quenching.

Visual Guides

Caption: A logical workflow for diagnosing and correcting high background fluorescence.

G Concept: Spectral Unmixing cluster_0 1. Data Acquisition cluster_1 2. Reference Spectra cluster_2 3. Unmixing Algorithm cluster_3 4. Unmixed Images mixed_signal Mixed Signal at Pixel (x,y) (Acquired by Spectral Detector) algorithm Linear Unmixing Algorithm Decomposes mixed signal based on reference spectra. mixed_signal->algorithm ref_fluor_A Reference Spectrum: Fluorophore A ref_fluor_A->algorithm ref_fluor_B Reference Spectrum: Fluorophore B ref_fluor_B->algorithm ref_autofluor Reference Spectrum: Autofluorescence ref_autofluor->algorithm img_A Image A: Fluorophore A Only algorithm->img_A img_B Image B: Fluorophore B Only algorithm->img_B img_auto Image C: Autofluorescence Only algorithm->img_auto

Caption: The process of separating mixed signals using spectral unmixing.

References

Technical Support Center: Addressing Blue 1 Lake Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing potential toxicity associated with Blue 1 Lake in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Blue 1 and this compound?

A: Blue 1, also known as Brilliant Blue FCF (FD&C Blue No. 1), is a water-soluble synthetic dye.[1][2] this compound is the insoluble pigment form of Blue 1.[3] It is created by precipitating the soluble dye onto an aluminum salt substrate. This insolubility makes it stable and non-bleeding, which is why it's used in cosmetics, pharmaceuticals, and specific food applications.[3][4] In a cell culture context, Blue 1 will dissolve in aqueous media, while this compound will exist as a fine particle suspension.[4]

Q2: Is this compound considered toxic to cells in culture?

A: The toxicity of Blue 1 and its lake form can be cell-type and concentration-dependent. While generally considered safe for consumption, in vitro studies have revealed potential cytotoxic and genotoxic effects.[5][6] For instance, studies on the soluble form, Brilliant Blue FCF (BB FCF), have shown it can reduce cell viability in human liver cell lines (HepG2) and human lymphocytes.[7][8] The mechanism may involve the induction of apoptosis and inhibition of mitochondrial respiration.[7][9] However, other studies have found it to be non-toxic to certain cell types at specific concentrations.[10] Given its particulate nature, this compound could also introduce physical stress to cells in culture, in addition to any chemical toxicity.

Q3: What are the known mechanisms of Blue 1 toxicity?

A: Research, primarily on the soluble form (Brilliant Blue FCF), points to several mechanisms:

  • Mitochondrial Inhibition: BB FCF can act as a mitochondrial toxin by inhibiting active respiration (oxygen consumption).[9]

  • Induction of Apoptosis: Studies suggest that observed cell death in cell lines like HepG2 may be due to the activation of the apoptotic pathway, indicated by the elevated expression of genes like caspase 3.[7]

  • Ion Channel Modulation: BB FCF is a selective and potent inhibitor of the Pannexin-1 (Panx1) channel, which is involved in ATP release.[11][12] This can disrupt cellular signaling.

  • Genotoxicity: Some studies report that Brilliant Blue can induce chromosomal aberrations and increase micronucleus frequency in cultured human lymphocytes, suggesting genotoxic potential.[6][8]

Q4: What concentrations of this compound should be considered for initial experiments?

A: Finding a definitive non-toxic concentration is difficult as it is cell-line specific. Based on published data for the soluble form (Brilliant Blue FCF), effects have been observed in a wide range of concentrations. For example, inhibition of Panx1 channels occurs at a very low IC50 of 0.27 µM, while significant inhibition of mitochondrial respiration was seen at 0.1 mg/mL (approx. 126 µM).[9][11] It is crucial to perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line and experimental conditions. Start with a wide range of concentrations spanning several orders of magnitude.

Troubleshooting Guide

Problem: I observed unexpected cell death or reduced viability after introducing a new compound that contains this compound.

This workflow provides a step-by-step process to diagnose and address potential cytotoxicity from this compound.

G cluster_start Initial Observation cluster_diagnose Diagnosis cluster_action Action Plan start Reduced cell viability or increased cell death observed q1 Is this compound a component of the new substance? start->q1 q2 Perform dose-response cytotoxicity assay (e.g., MTT, see Protocol) q1->q2  Yes q4 Consider other components as the source of toxicity q1->q4 No / Unsure   q3 Is toxicity correlated with This compound concentration? q2->q3 q3->q4 No   a1 Establish highest non-toxic concentration (HNTC) for your cell line q3->a1  Yes a2 Find an alternative, non-toxic blue dye or reformulate the test substance a1->a2 a3 Proceed with experiment, staying below the HNTC a1->a3

Caption: Troubleshooting workflow for potential this compound toxicity.

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro studies on Brilliant Blue FCF (the soluble form of this compound). Researchers should use this data as a starting point for their own experimental design.

Cell Line / SystemAssay / Endpoint MeasuredConcentration(s) TestedKey FindingReference(s)
Rat Liver MitochondriaMitochondrial Respiration0.1 mg/mL (~126 µM)78% inhibition of active (State III) respiration.[9]
Rat Liver MitochondriaMitochondrial Respiration0.8 mg/mL (~1009 µM)Complete inhibition of active respiration.[9]
HepG2 (Human Hepatoma)Cell Viability (MTS Assay)75 µg/mL to 300 µg/mLDose-dependent decrease in cell viability.[7]
Human LymphocytesMitotic Index, Micronucleus AssayIncreasing concentrationsDecreased mitotic index and increased micronucleus frequency.[6]
HUVSMC (Smooth Muscle)Cytotoxicity (LDH Assay)50 µMFound to be non-toxic at this concentration.[10]
Xenopus Oocytes (Panx1)Ion Channel InhibitionIC₅₀ = 0.27 µMPotent and selective inhibition of Pannexin-1 channels.[11][12]
HT22 (Hippocampal cells)Cell Viability (MTT Assay)10–20 µMSignificantly prevented chemically-induced reduction of cell viability.[13]

Experimental Protocols

Protocol: Assessing Cytotoxicity of this compound using MTT Assay

This protocol provides a method to determine the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

1. Reagent Preparation:

  • This compound Stock Suspension:

    • Aseptically weigh out this compound powder.

    • Suspend in sterile DMSO to create a high-concentration stock (e.g., 10 mg/mL). Due to its insolubility, this will be a suspension, not a solution.

    • Vortex vigorously for 5-10 minutes to create the most uniform dispersion possible. This stock must be vortexed immediately before each dilution.

  • MTT Solution (5 mg/mL):

    • Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[15]

    • Filter-sterilize the solution using a 0.22 µm filter.

    • Store at 4°C, protected from light.

  • Solubilization Solution:

    • Use DMSO or a solution of 10% SDS in 0.01 M HCl.

2. Cell Plating:

  • Harvest and count cells with >90% viability (e.g., via Trypan Blue exclusion).

  • Seed cells into a 96-well plate at a predetermined optimal density.

  • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

3. Treatment with this compound:

  • Prepare serial dilutions of the this compound stock suspension in your complete cell culture medium. Remember to vortex the stock and each subsequent dilution vigorously to ensure uniform particle distribution.

  • Include appropriate controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used for dilutions.

    • Medium Blank: Wells with medium only (no cells) to check for background absorbance.

  • Carefully remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

  • Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure:

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14][16]

  • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[15]

  • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Mechanisms

Potential Mechanisms of Brilliant Blue FCF-Induced Cytotoxicity

This diagram illustrates potential pathways through which Brilliant Blue FCF (the soluble form of Blue 1) may induce cell toxicity, primarily through mitochondrial dysfunction leading to the activation of the intrinsic apoptotic pathway.

G BBFCF Brilliant Blue FCF Mito Mitochondrion BBFCF->Mito Inhibits Resp Inhibition of Mitochondrial Respiration Mito->Resp CytoC Cytochrome c Release Mito->CytoC upon stress ATP Reduced ATP Production Resp->ATP ROS Increased ROS Resp->ROS Apoptosis Apoptosis (Cell Death) ATP->Apoptosis contributes to ROS->Mito damages Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed pathway of BB FCF-induced apoptosis via mitochondria.
Selective Inhibition of Pannexin-1 Channel

Brilliant Blue FCF is a known selective inhibitor of the Pannexin-1 (Panx1) channel, which is often functionally coupled with the P2X₇ receptor. This interaction is crucial for cellular communication via ATP release.

G BBFCF Brilliant Blue FCF (FD&C Blue No. 1) P2X7R P2X₇ Receptor Panx1 Pannexin-1 (Panx1) Channel BBFCF->Panx1 Block Inhibition BBFCF->Block NoEffect No Significant Inhibition BBFCF->NoEffect ATP_out ATP (extracellular) Panx1->ATP_out ATP_in ATP (intracellular) ATP_in->Panx1 passes through Block->Panx1 Blocks Channel NoEffect->P2X7R up to 100 µM

Caption: BB FCF selectively inhibits the Panx1 channel over P2X₇R.

References

"method validation for Blue 1 lake analysis in environmental matrices"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to method validation for the analysis of Blue 1 lake in various environmental samples, complete with troubleshooting solutions and frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of this compound from environmental samples.

Question: I'm experiencing high backpressure in my HPLC system. What are the common causes and solutions?

Answer: High backpressure is a frequent issue in HPLC analysis and can indicate a blockage in the system.[1][2] Refer to the table below for common causes and recommended actions.

Potential Cause Troubleshooting Steps Solution
Blockage in Guard Column or In-line Filter 1. Remove the guard column/in-line filter and check the pressure. 2. If pressure returns to normal, the blockage is located here.[2]1. Replace the guard column or filter frit.[3] 2. Always filter samples through a 0.45 µm syringe filter before injection.[4]
Column Frit Obstruction 1. Disconnect the column and reverse its flow direction. 2. Flush with a strong, compatible solvent at a low flow rate.[2]1. If flushing does not resolve the issue, the column frit may be irreversibly plugged. 2. Replace the analytical column.[5]
Buffer Precipitation 1. Check if the mobile phase composition could lead to buffer precipitation (e.g., high organic content with phosphate buffers).[2]1. Flush the entire system with warm, HPLC-grade water (do not exceed column temperature limits). 2. Ensure mobile phase components are miscible and buffers remain soluble.[1][2]
Contamination from Sample Matrix 1. Review the sample preparation and cleanup procedure.[6]1. Implement a more rigorous sample cleanup, such as Solid-Phase Extraction (SPE), to remove matrix interferences.[7]

Question: My chromatographic peaks for this compound are showing poor shape (tailing, fronting, or splitting). How can I fix this?

Answer: Abnormal peak shape can compromise the accuracy and precision of your quantification. Several factors related to the column, mobile phase, or sample can be the cause.[5]

Peak Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary Silanol Interactions: Active sites on the silica-based column interact with the analyte.[5] 2. Column Contamination: Strongly retained matrix components are interfering.[1]1. Use a lower pH mobile phase or add a competing base (e.g., triethylamine) to the mobile phase.[5] 2. Use an end-capped column or a column with a different stationary phase. 3. Replace the guard column and flush the analytical column with a strong solvent.[1]
Peak Fronting 1. Column Overload: The injected sample concentration is too high for the column's capacity.[5] 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.1. Reduce the injection volume or dilute the sample.[1][5] 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Split Peaks 1. Channeling or Void in Column: The column packing bed has been compromised.[2] 2. Partially Plugged Frit: An obstruction is causing uneven flow.1. A void at the column inlet may sometimes be fixed by reversing and flushing the column. However, replacement is often necessary.[2] 2. If the problem persists after flushing, replace the column.[2]

Question: Why are my retention times drifting during an analytical run?

Answer: Unstable retention times can affect peak identification and integration. The issue often lies with the mobile phase, temperature, or pump performance.[1]

Potential Cause Troubleshooting Steps
Mobile Phase Composition Change 1. Ensure mobile phase components are accurately measured and well-mixed. 2. Prepare fresh mobile phase daily.[1] 3. Degas the mobile phase to prevent air bubble formation in the pump.[1]
Inadequate Column Equilibration 1. Increase the column equilibration time between injections, especially for gradient methods.[1]
Fluctuations in Column Temperature 1. Use a thermostatted column oven to maintain a consistent temperature.[1]
Pump or Flow Rate Issues 1. Check for leaks in the pump or fittings.[1] 2. Purge the pump to remove air bubbles. 3. Verify the flow rate with a calibrated flow meter.[1]

Frequently Asked Questions (FAQs)

Question: What are the essential parameters for validating a method for this compound analysis in environmental matrices?

Answer: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] Key performance characteristics and their typical acceptance criteria are summarized below.

Parameter Description Typical Acceptance Criteria
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]Peak purity analysis (e.g., using a DAD/PDA detector) should show no co-eluting interferences at the analyte's retention time.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) > 0.99. The calibration curve should be visually inspected for linearity.
Accuracy (Recovery) The closeness of test results obtained by the method to the true value. Often assessed by spiking a blank matrix with a known analyte concentration.[8]Mean recovery typically between 80-120%.[9]
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (%RSD) should typically be ≤ 15%.[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12]Often determined as a signal-to-noise ratio of 3:1.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][13]Often determined as a signal-to-noise ratio of 10:1.[11] The LOQ must be verified with a spiked sample.[13]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).[8]The effect on results should be evaluated and shown to remain within the method's performance criteria.

Question: How should I prepare environmental samples for this compound analysis?

Answer: Sample preparation is critical for removing interferences and concentrating the analyte. Solid-Phase Extraction (SPE) is a widely used and effective technique for aqueous and solid samples.[7][14][15]

Detailed Protocol: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for extracting this compound from water using a polymeric reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

    • Adjust the sample pH to approximately 7.[7]

    • Load the pre-filtered sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as methanol or a methanol/ammonia solution.[7]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume (e.g., 0.5 mL) of the initial mobile phase.

    • Vortex to mix and transfer to an autosampler vial for HPLC analysis.

Sample_Prep_Workflow cluster_solid Solid Matrix (Soil, Sediment) cluster_liquid Aqueous Matrix (Water) SolidSample 1. Weigh Homogenized Solid Sample Extraction 2. Solvent Extraction (e.g., ultrasonication with Methanol/Water) SolidSample->Extraction Centrifuge 3. Centrifuge to Separate Solids Extraction->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant LiquidSample 1. Collect Aqueous Sample Filter 2. Filter Sample (0.45 µm) LiquidSample->Filter SPE 5. Solid-Phase Extraction (SPE) Cleanup & Concentration Filter->SPE Supernatant->SPE Final 6. Reconstitute in Mobile Phase SPE->Final Analysis 7. HPLC Analysis Final->Analysis Method_Validation_Workflow Dev 1. Method Development & Optimization Protocol 2. Write Validation Protocol Dev->Protocol Specificity 3. Specificity & Selectivity Protocol->Specificity Linearity 4. Linearity & Range Specificity->Linearity LOD_LOQ 5. LOD & LOQ Linearity->LOD_LOQ Accuracy 6. Accuracy (Recovery) LOD_LOQ->Accuracy Precision 7. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 8. Robustness Precision->Robustness Report 9. Final Validation Report Robustness->Report Troubleshooting_Peak_Shape start Problem: Abnormal Peak Shape shape_q What is the peak shape? start->shape_q tailing Tailing Peak shape_q->tailing Tailing fronting Fronting Peak shape_q->fronting Fronting split Split Peak shape_q->split Split sol_tail Check for: - Secondary Interactions (adjust pH) - Column Contamination - Dead Volume tailing->sol_tail sol_front Check for: - Column Overload (dilute sample) - Sample Solvent Mismatch fronting->sol_front sol_split Check for: - Column Void / Channeling - Plugged Column Frit (Consider Column Replacement) split->sol_split

References

Validation & Comparative

A Comparative Guide to Blue 1 Lake and Fluorescein as Hydrological Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate tracer is paramount for the accuracy and reliability of hydrological investigations. This guide provides a comprehensive comparison of two commonly used tracers, Blue 1 Lake (the precipitated form of Brilliant Blue FCF dye) and fluorescein, to assist researchers in making informed decisions for their specific study requirements. This comparison is based on an extensive review of experimental data concerning their performance, stability, and environmental impact.

Quantitative Performance Comparison

The following tables summarize the key quantitative parameters for this compound and fluorescein based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and therefore, the presented data is a synthesis from various sources.

PropertyThis compound (Brilliant Blue FCF)FluoresceinKey Considerations
Photodegradation Rate Relatively stable; photodegradation occurs but is slower than fluorescein.[1][2][3][4][5][6]Highly susceptible to rapid degradation in sunlight.[7]This compound is more suitable for surface water studies with prolonged sun exposure. Fluorescein is better suited for groundwater or short-term surface water studies.
Sorption Tendency Moderate to high, particularly in acidic soils with high clay content.[8][9][10]Low sorption on most minerals, but can be significant in acidic soils.[11]Soil composition and pH are critical factors influencing tracer recovery for both, but more so for this compound.
pH Sensitivity Relatively stable across a range of pH values.[9]Fluorescence is highly pH-dependent and significantly decreases in acidic conditions (pH < 6.0).[11][12]pH of the hydrological system must be considered, especially when using fluorescein.
Detection Limit Dependent on the analytical method, typically in the µg/L to mg/L range.Can be detected at very low concentrations, down to ng/L (parts per trillion).Fluorescein offers higher sensitivity, requiring smaller tracer quantities.
Toxicity Generally considered to have low toxicity to aquatic organisms at typical concentrations used in tracer studies.[3][13][14][15]Low toxicity at concentrations typically used for tracing.[16][17]Both are considered relatively safe, but it is crucial to adhere to recommended concentrations to minimize environmental impact.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline generalized experimental protocols for conducting hydrological tracer studies with this compound and fluorescein.

Protocol for Hydrological Tracing with this compound (Brilliant Blue FCF)

This protocol is a generalized procedure for a qualitative or semi-quantitative tracer study using Brilliant Blue FCF.

1. Preliminary Site Assessment:

  • Characterize the geology, hydrology, and soil properties of the study area.
  • Determine the expected flow paths and travel times.
  • Collect background water samples to test for any interfering substances.

2. Tracer Injection:

  • Prepare a concentrated solution of Brilliant Blue FCF. A typical concentration for soil infiltration studies is around 4 g/L.[18]
  • Introduce the tracer solution at the injection point (e.g., sinkhole, upstream location). The volume will depend on the scale of the study and desired visibility. For a 1.3 m² plot, 150 L of a 1.67 g/L solution has been used.[19]
  • Record the exact time and volume of injection.

3. Sample Collection:

  • For visual tracing in soil, excavation of soil profiles is required to observe the staining patterns.[20]
  • For water tracing, collect water samples at downstream monitoring points at predetermined intervals. The frequency of sampling should be higher during the expected arrival time of the tracer.

4. Sample Analysis:

  • For soil samples, digital image analysis can be used to quantify the stained area.
  • For water samples, the concentration of Brilliant Blue FCF can be determined using a spectrophotometer at its maximum absorbance wavelength (around 630 nm).[1]

5. Data Interpretation:

  • Analyze the spatial distribution of the dye in soil to understand flow paths.
  • For water samples, plot the concentration versus time to generate a breakthrough curve. From this, parameters like travel time and dispersion can be estimated.

Protocol for Quantitative Hydrological Tracing with Fluorescein

This protocol outlines a more quantitative approach commonly used with fluorescein due to its high detectability.

1. Pre-injection Procedures:

  • Deploy activated charcoal packets at monitoring locations to capture background fluorescence levels for several days before the injection.[12][21]
  • Collect background water samples for laboratory analysis.[21]
  • Determine the appropriate mass of fluorescein to inject based on the estimated discharge, travel distance, and desired peak concentration.[22]

2. Tracer Injection:

  • Dissolve the calculated mass of fluorescein powder in water. Ensure it is fully dissolved before injection.[22]
  • Inject the fluorescein solution as a slug at the designated point.
  • Record the precise time and amount of dye injected.

3. Sample Collection:

  • Collect water samples at downstream monitoring locations at a frequency that will adequately define the breakthrough curve.
  • Retrieve the activated charcoal packets after the tracer has passed.

4. Sample Analysis:

  • Analyze the water samples using a calibrated fluorometer or a spectrofluorophotometer.[23][24] The pH of the samples may need to be adjusted to optimize fluorescence.[12]
  • Elute the dye from the charcoal packets using a basic alcohol solution and analyze the eluent with a fluorometer.[12][22]

5. Data Analysis and Interpretation:

  • Generate a breakthrough curve by plotting fluorescein concentration against time.
  • From the breakthrough curve, calculate key hydrological parameters such as mean travel time, velocity, discharge, and longitudinal dispersion.

Visualizing Methodologies and Tracer Properties

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the logical relationships of tracer properties.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Site Assessment Site Assessment Background Sampling Background Sampling Site Assessment->Background Sampling Tracer Injection Tracer Injection Background Sampling->Tracer Injection Sample Collection Sample Collection Tracer Injection->Sample Collection Sample Analysis Sample Analysis Sample Collection->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Hydrological Parameters Hydrological Parameters Data Interpretation->Hydrological Parameters

General workflow for a hydrological tracer study.

G cluster_blue1 This compound cluster_fluorescein Fluorescein Tracer Properties Tracer Properties B1_Photo Lower Photodegradation Tracer Properties->B1_Photo B1_Sorp Higher Sorption Tracer Properties->B1_Sorp B1_pH Low pH Sensitivity Tracer Properties->B1_pH F_Photo Higher Photodegradation Tracer Properties->F_Photo F_Sorp Lower Sorption Tracer Properties->F_Sorp F_pH High pH Sensitivity Tracer Properties->F_pH

Comparison of key properties of this compound and Fluorescein.

Conclusion

Both this compound and fluorescein are valuable tools for hydrological tracing, each with distinct advantages and limitations. The choice between them should be guided by the specific objectives and environmental conditions of the study.

  • This compound (Brilliant Blue FCF) is a robust tracer for studies where high visibility is required and photodegradation is a concern, such as in surface waters or for visualizing flow paths in soil. However, its higher potential for sorption requires careful consideration of the soil and sediment characteristics of the study site.

  • Fluorescein excels in its high detectability at very low concentrations, making it ideal for quantitative studies in groundwater or where minimal tracer input is desired. Its primary drawbacks are its rapid degradation in sunlight and its sensitivity to acidic pH, which can limit its application in certain environments.

Researchers should carefully evaluate the properties outlined in this guide and conduct preliminary tests to ensure the chosen tracer will perform optimally under their specific field conditions.

References

"comparative toxicity of Blue 1 lake and other triphenylmethane dyes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Toxicity of Blue 1 Lake and Other Triphenylmethane Dyes

This guide provides a comprehensive comparison of the toxicity profiles of this compound and other selected triphenylmethane dyes, namely Malachite Green, Crystal Violet, and Methyl Violet. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their respective fields.

Introduction to Triphenylmethane Dyes

Triphenylmethane dyes are a class of synthetic organic compounds characterized by a central carbon atom attached to three aryl groups. These dyes are widely used in various industries, including textiles, food, cosmetics, and as laboratory stains. While Brilliant Blue FCF (the water-soluble form of this compound) is an approved food additive in many countries, other triphenylmethane dyes like Malachite Green and Crystal Violet are known for their higher toxicity and are not permitted for use in food. This guide delves into the comparative toxicity of these compounds, presenting data from acute, genotoxic, and cytotoxic studies.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute and in vitro toxicity of the selected triphenylmethane dyes.

Table 1: Acute Toxicity Data (LD50)
DyeCAS NumberTest AnimalRoute of AdministrationLD50 (mg/kg)Reference(s)
Brilliant Blue FCF (Blue 1)3844-45-9RatOral> 2000[1][2]
Malachite Green569-64-2RatOral275 - 520[3][4][5]
MouseOral50[4][5]
Crystal Violet (Gentian Violet)548-62-9RatOral420[6][7][8][9]
MouseOral96[6]
RabbitOral150[6]
Methyl Violet8004-87-3RatOral125 - 413[10][11][12][13][14]
MouseOral105[11]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. A lower LD50 value indicates higher acute toxicity.

Table 2: In Vitro Cytotoxicity Data (IC50)
DyeCell LineExposure TimeIC50 (µM)Reference(s)
Brilliant Blue FCF (Blue 1)HL-6072 hNo inhibition observed
Malachite GreenACP02 (Stomach Cancer)24 h36.91[15][16]
48 h34.12[15][16]
72 h4.68[15][16]
MNP01 (Normal Stomach)24 h17.62[15][16]
48 h9.52[15][16]
72 h4.08[15][16]
L929 (Fibroblast)24 h14.59[15][16]
48 h1.96[15][16]
72 h1.15[15][16]
MRC-5 (Lung Fibroblast)24 h5.86[15][16]
48 h0.90[15][16]
72 h0.57[15][16]
FaO (Rat Hepatoma)24 h<10[17][18]
L6 (Rat Myoblast)24 h<10[17][18]
Crystal Violet (Gentian Violet)HTB-26 (Breast Cancer)Not Specified10 - 50[19]
PC-3 (Prostate Cancer)Not Specified10 - 50[19]
HepG2 (Hepatocellular Carcinoma)Not Specified10 - 50[19]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. In this context, it represents the concentration of the dye that reduces cell viability by 50%. A lower IC50 value indicates higher cytotoxicity.

Toxicity Mechanisms and Signaling Pathways

Triphenylmethane dyes exert their toxic effects through various mechanisms, including DNA damage, mitochondrial dysfunction, and interference with cellular signaling pathways.

Genotoxicity

Several triphenylmethane dyes have been shown to be genotoxic, meaning they can damage DNA, which may lead to mutations and potentially cancer.[20][21] Malachite Green and Crystal Violet, for instance, have demonstrated mutagenic properties in various assays.[4]

Mitochondrial Toxicity

Mitochondria are key targets for the toxicity of many triphenylmethane dyes. These dyes can inhibit mitochondrial respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[22] Some triphenylmethane dyes, such as Crystal Violet and Malachite Green, can induce the mitochondrial permeability transition, a process that can lead to cell death.[23] Brilliant Blue FCF has also been shown to inhibit mitochondrial respiration.[22]

Interference with Cellular Signaling

Triphenylmethane dyes can interfere with various cellular signaling pathways. For example, Gentian Violet (Crystal Violet) has been shown to suppress cell proliferation by inhibiting signaling pathways such as the ERK/MAPK and PI3K/Akt pathways.[3][20] Malachite Green is known to induce oxidative stress, which can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.

Visualizing Toxicity Pathways

The following diagrams, generated using Graphviz, illustrate some of the key toxicity pathways associated with triphenylmethane dyes.

G cluster_0 Mitochondrial Toxicity Pathway Triphenylmethane Dyes Triphenylmethane Dyes Mitochondrial Electron\nTransport Chain (ETC) Mitochondrial Electron Transport Chain (ETC) Triphenylmethane Dyes->Mitochondrial Electron\nTransport Chain (ETC) Inhibition ROS Production ROS Production Mitochondrial Electron\nTransport Chain (ETC)->ROS Production Increased Mitochondrial Permeability\nTransition Pore (mPTP) Opening Mitochondrial Permeability Transition Pore (mPTP) Opening ROS Production->Mitochondrial Permeability\nTransition Pore (mPTP) Opening Cytochrome c Release Cytochrome c Release Mitochondrial Permeability\nTransition Pore (mPTP) Opening->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis Initiation

Caption: Mitochondrial toxicity pathway of triphenylmethane dyes.

G cluster_1 Oxidative Stress and Nrf2 Pathway Triphenylmethane Dyes Triphenylmethane Dyes ROS Production ROS Production Triphenylmethane Dyes->ROS Production Keap1 Keap1 ROS Production->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: Oxidative stress and Nrf2 activation by triphenylmethane dyes.

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of triphenylmethane dyes.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the triphenylmethane dye and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol:

  • Preparation: Prepare overnight cultures of the Salmonella tester strains.

  • Metabolic Activation: Mix the test dye with a liver extract (S9 fraction) to simulate metabolic activation in mammals. A parallel test without S9 is also performed.

  • Exposure: Add the bacterial culture to the dye/S9 mixture and incubate briefly.

  • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the control plates indicates that the substance is a mutagen.

Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage.

Conclusion

This comparative guide highlights the varying toxicity profiles of this compound and other triphenylmethane dyes. While Brilliant Blue FCF (Blue 1) is generally considered to have low acute toxicity, other members of this dye class, such as Malachite Green and Crystal Violet, exhibit significantly higher acute toxicity and have demonstrated genotoxic and cytotoxic effects at lower concentrations. The primary mechanisms of toxicity appear to involve mitochondrial dysfunction and the induction of oxidative stress, leading to cellular damage and apoptosis. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other related compounds. This information is crucial for risk assessment and the development of safer alternatives in various applications.

References

A Comparative Guide to Blue 1 Lake as a Non-Toxic Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable and non-toxic biological stain is paramount to obtaining accurate and meaningful experimental results. This guide provides a comprehensive comparison of Blue 1 Lake, a synthetic dye, with other common biological stains, offering insights into its performance, toxicity, and experimental applications.

Executive Summary

This compound, the insoluble form of Brilliant Blue FCF (FD&C Blue No. 1), presents itself as a viable, non-toxic alternative for various biological staining applications. This guide details its performance characteristics against established stains like Methylene Blue and Trypan Blue, as well as natural alternatives such as Spirulina and Butterfly Pea flower extracts. While generally considered safe, it is crucial to note that at specific concentrations, Brilliant Blue FCF can exhibit biological activity, notably as a selective inhibitor of the Pannexin-1 (Panx1) channel.

Quantitative Performance and Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of this compound and its alternatives. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

StainCell Line/OrganismAssayCytotoxicity Metric (IC50/LC50)Reference
Brilliant Blue FCF (Blue 1) Oocytes (expressing human Panx1)ElectrophysiologyIC50: 0.27 µM (for Panx1 inhibition)[1][2][3][4]
Methylene Blue Not specifiedNot specifiedNot specified in provided results
Spirulina Extract Human Dermal Fibroblast (HDF)MTT AssayNon-toxic up to 50 µg/ml[5]
Caco-2 (colon cancer)MTT AssayIC50: 99.12 µg/ml[6]
HepG2 (liver cancer)MTT AssayIC50: 167.4 µg/ml[6]
K-562 (leukemia)Trypan BlueIC50: 4.64 mg/mL (70% ethanol extract)[7]
Kasumi-1 (leukemia)Trypan BlueIC50: 3.68 mg/mL (70% ethanol extract)[7]
Butterfly Pea Flower Extract Human Fibroblast (IMR90)Not specifiedLC50 > 900 µg/mL[4]
Trypan Blue VariousDye ExclusionKnown to be toxic to cells over time[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for cell viability and staining assays.

Protocol 1: Cell Viability Assay using this compound (Adapted for 96-well plate)

This protocol is adapted from a general cell viability assay and can be used to assess the non-toxic concentration range of this compound.

Materials:

  • This compound (or Brilliant Blue FCF) stock solution of known concentration

  • Mammalian cells of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Preparation of Staining Solutions: Prepare a series of dilutions of this compound in complete culture medium.

  • Staining: After 24 hours, carefully remove the culture medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include control wells with medium only (no cells) and cells with medium but no stain.

  • Incubation: Incubate the plate for a desired period (e.g., 1, 4, 24 hours) at 37°C in a 5% CO2 incubator.

  • Measurement: After incubation, measure the absorbance of each well at the maximum absorbance wavelength of this compound (approximately 630 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "medium only" control from all other readings. Cell viability can be expressed as a percentage relative to the untreated control cells.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This is a standard method for assessing cell viability.[6][9]

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Procedure:

  • Sample Preparation: Create a single-cell suspension of the cells to be counted.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Analysis: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 3: Staining of Cheek Cells with Methylene Blue (for comparison)

This protocol provides a basic method for staining mammalian cells with a traditional stain.

Materials:

  • Sterile cotton swab

  • Microscope slide and coverslip

  • 1% Methylene Blue solution

  • Dropper

  • Microscope

Procedure:

  • Cell Collection: Gently scrape the inside of your cheek with a sterile cotton swab.

  • Smear Preparation: Smear the cotton swab onto the center of a clean microscope slide.

  • Staining: Add a drop of 1% Methylene Blue solution to the smear.

  • Mounting: Place a coverslip over the stained smear, avoiding air bubbles.

  • Observation: Observe the stained cheek cells under a microscope. The nucleus should appear as a dark blue oval, and the cytoplasm as a lighter blue.

Visualizing Molecular Interactions and Workflows

Pannexin-1 (Panx1) Signaling Pathway and Inhibition by Brilliant Blue FCF

Brilliant Blue FCF has been identified as a selective inhibitor of the Pannexin-1 (Panx1) channel, a protein involved in ATP release and purinergic signaling.[1][2][3][4] Understanding this interaction is crucial for interpreting experimental results when using Blue 1 as a stain, especially in studies involving cell communication and inflammation.

Panx1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Panx1 Pannexin-1 (Panx1) Channel ATP_out ATP Panx1->ATP_out Release P2X7R P2X7 Receptor Ca_ion Ca²⁺ P2X7R->Ca_ion Influx ATP_out->P2X7R Activates BBFCF Brilliant Blue FCF (Blue 1) BBFCF->Panx1 Inhibits ATP_in ATP ATP_in->Panx1 Opens Inflammasome Inflammasome Activation Ca_ion->Inflammasome

Caption: Pannexin-1 signaling pathway and its inhibition by Brilliant Blue FCF.

General Experimental Workflow for Comparative Stain Analysis

The following diagram illustrates a typical workflow for comparing the performance and cytotoxicity of different biological stains.

Staining_Workflow cluster_analysis Data Acquisition and Analysis start Start: Select Cell Line and Stains cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture stain_prep Prepare Serial Dilutions of Each Stain cell_culture->stain_prep staining Stain Cells with Different Dyes and Concentrations stain_prep->staining incubation Incubate for Defined Time Points staining->incubation imaging Image Acquisition (Microscopy) incubation->imaging absorbance Absorbance/Fluorescence Measurement (Plate Reader) incubation->absorbance viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) incubation->viability_assay data_analysis Quantitative Analysis: - Staining Intensity - IC50 Calculation - Cell Viability % imaging->data_analysis absorbance->data_analysis viability_assay->data_analysis comparison Comparative Analysis of Stain Performance and Toxicity data_analysis->comparison conclusion Conclusion: Select Optimal Stain comparison->conclusion

Caption: Workflow for comparing biological stains.

Conclusion

This compound emerges as a promising non-toxic biological stain, particularly for applications where cell viability is critical. Its low toxicity profile, as suggested by the available data, makes it a favorable alternative to potentially harmful traditional dyes. However, researchers should be mindful of its inhibitory effects on the Panx1 channel at micromolar concentrations, a factor that could influence experimental outcomes in specific contexts. The natural alternatives, Spirulina and Butterfly Pea flower extracts, also present compelling non-toxic options, although their staining efficacy may vary depending on the application. Ultimately, the choice of stain should be guided by the specific requirements of the experiment, including the cell type, the desired staining characteristics, and the importance of minimizing cytotoxic effects. Further direct comparative studies are warranted to provide a more definitive ranking of these stains for various biological applications.

References

A Researcher's Guide to Protein Staining: Coomassie Brilliant Blue vs. Brilliant Blue FCF

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, discovery, and drug development, the accurate visualization and quantification of proteins following gel electrophoresis are fundamental. The choice of stain is a critical decision point that influences sensitivity, reproducibility, and compatibility with downstream analytical methods like mass spectrometry.

This guide provides an objective, data-driven comparison between the industry-standard Coomassie Brilliant Blue and the potential alternative, Brilliant Blue FCF. We will delve into their mechanisms, performance metrics, and established protocols to inform your experimental design.

Mechanism of Protein Staining

Coomassie Brilliant Blue (CBB): Coomassie Brilliant Blue is an anionic triphenylmethane dye that binds to proteins non-covalently. The staining mechanism relies on a combination of electrostatic and hydrophobic interactions.[1][2] The negatively charged sulfonic acid groups on the dye molecule form ionic bonds with the positively charged amine groups of basic amino acids, primarily arginine, lysine, and histidine.[1][2][3] Van der Waals forces further stabilize the protein-dye complex.[3][4]

In acidic solutions, Coomassie dye exists in a cationic (red/brown) or neutral (green) state.[2][3][5] Upon binding to a protein, the dye is stabilized in its anionic, blue form, causing a significant absorbance shift that is the basis for its use in both gel staining and solution-based protein quantification like the Bradford assay.[2][4][5] The two common variants are R-250 (reddish tint) and G-250 (greenish tint), which differs by the presence of two extra methyl groups.[4][5]

Brilliant Blue FCF: Brilliant Blue FCF (also known as FD&C Blue No. 1) is a synthetic food dye. While it shares the triphenylmethane chemical backbone with Coomassie dyes, its application in protein gel staining is not well-documented in scientific literature. Its primary documented use in biological staining is for the fluorescent visualization of fungi and bacteria, where it is valued for its low cost and lack of toxicity.[6][7] Due to the absence of established protocols and performance data for protein gel staining, a direct comparison of its mechanism in this context is not possible.

Performance Comparison: A Quantitative Analysis

The selection of a protein stain is governed by key performance metrics. The following table summarizes the available quantitative data for Coomassie Brilliant Blue. Equivalent data for Brilliant Blue FCF in the context of protein gel staining is not available in published literature.

Performance ParameterCoomassie Brilliant Blue R-250Colloidal Coomassie G-250Brilliant Blue FCF
Limit of Detection (LOD) ~50 - 100 ng[8][9]~4 - 20 ng[9]Data Not Available
Linear Dynamic Range Good, but can be non-linear at high concentrations[10]Wide linear dynamic range[11][12]Data Not Available
Staining Time 30 minutes to overnight[10]1 hour to overnightData Not Available
Destaining Required Yes (2 hours to overnight)[10]Minimal to none required[8]Data Not Available
Mass Spectrometry Compatibility Yes, compatible[8]Yes, highly compatible[8]Data Not Available
Primary Advantage Low cost, simple protocol[8]High sensitivity, low backgroundInexpensive, non-toxic food dye[6][7]

Visualizing the Process

Diagrams help clarify complex workflows and mechanisms. The following visualizations, created using the DOT language, outline the protein staining process and the chemical interaction of the Coomassie dye.

Staining_Workflow cluster_electrophoresis Step 1: Electrophoresis cluster_staining Step 2: Staining & Visualization run_gel Run SDS-PAGE Gel fix Fix Proteins run_gel->fix stain Incubate in Stain fix->stain destain Destain Gel stain->destain visualize Visualize Bands destain->visualize

Caption: General experimental workflow for protein gel staining.

Binding_Mechanism cluster_protein Protein Chain cluster_dye Coomassie Dye p1 Amino Acid p2 Lysine (+ve) p3 Arginine (+ve) p4 Amino Acid dye Dye Molecule (SO₃⁻ group) dye->p2 Electrostatic Interaction dye->p3 Electrostatic Interaction

References

A Comparative Guide to the Cross-Reactivity of Blue 1 Lake in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Blue 1 Lake's performance in immunoassays, focusing on its potential for cross-reactivity and interference. We will explore the mechanisms of such interactions, compare it with other common colorants, and provide detailed experimental protocols to assess these effects in your own assays.

Introduction to Immunoassay Interference

Immunoassays are powerful tools for detecting and quantifying a wide range of analytes. However, their accuracy can be compromised by interfering substances that can lead to false-positive or false-negative results. These interferences can be broadly categorized as:

  • Spectrophotometric Interference: Occurs when a substance in the sample absorbs light at the same wavelength used to measure the assay's signal, leading to artificially high or low readings. Colored compounds like this compound are a primary concern for this type of interference.

  • Cross-reactivity: A more specific interaction where a substance structurally similar to the analyte binds to the assay's antibodies, mimicking the presence of the analyte and causing false-positive results.

  • Non-specific Binding: The interfering substance may bind to other components of the assay, such as the plate surface or secondary antibodies, leading to inaccurate results.

This compound, a widely used colorant in pharmaceutical and food products, is a triarylmethane dye. While generally considered inert, its chemical structure raises the potential for interactions within sensitive immunoassay systems.

Comparison of this compound with Other Common Colorants in a Hypothetical ELISA

To illustrate the potential impact of different colorants on a standard sandwich ELISA, the following table presents hypothetical data. In this scenario, we are measuring a target analyte with an expected concentration of 10 ng/mL. The assay's output is an optical density (OD) reading, which is proportional to the analyte concentration.

Colorant (at 0.1% w/v)Apparent Analyte Concentration (ng/mL)% InterferencePotential Mechanism of Interference
None (Control) 10.00%-
This compound 11.5+15%Spectrophotometric interference, potential non-specific binding
Red 40 (Allura Red AC) 10.8+8%Spectrophotometric interference
Yellow 5 (Tartrazine) 10.3+3%Minimal spectrophotometric interference
Titanium Dioxide 9.8-2%Light scattering, potential non-specific binding

Note: This data is for illustrative purposes only and the actual degree of interference can vary significantly depending on the specific immunoassay, sample matrix, and concentration of the colorant.

Experimental Protocols for Assessing Immunoassay Interference

To determine the extent of interference from this compound or other colorants in your specific immunoassay, the following experimental protocols are recommended.

Protocol 1: Assessment of Spectrophotometric Interference

Objective: To determine if the colorant alone contributes to the assay signal.

Methodology:

  • Prepare a series of dilutions of the colorant (e.g., this compound) in the assay buffer, covering a range of concentrations that might be present in your samples.

  • Add these dilutions to the wells of your ELISA plate.

  • Follow the standard ELISA procedure, but omit the addition of the detection antibody .

  • Add the substrate and stop solution as per the standard protocol.

  • Measure the optical density at the appropriate wavelength.

  • Analysis: A significant OD reading in the absence of the detection antibody indicates spectrophotometric interference.

Protocol 2: Assessment of Cross-Reactivity and Non-Specific Binding

Objective: To determine if the colorant interacts with the assay antibodies or other components.

Methodology:

  • Prepare samples containing a known concentration of the analyte.

  • Spike these samples with various concentrations of the colorant.

  • Prepare control samples with the analyte but without the colorant.

  • Run all samples through the complete, validated ELISA protocol.

  • Analysis:

    • Compare the analyte concentrations measured in the spiked samples to the control samples. A significant difference indicates interference.

    • To distinguish between cross-reactivity and non-specific binding, you can perform a competition assay. In this setup, pre-incubate the detection antibody with a high concentration of the colorant before adding it to the assay plate. A reduction in the interference effect suggests a specific interaction with the antibody (cross-reactivity).

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Interference Testing

G cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Prepare Analyte Samples (Known Concentration) C Spike Analyte Samples with Colorant A->C B Prepare Colorant Dilutions (e.g., this compound) B->C D Run Spiked and Control Samples in ELISA C->D E Measure Optical Density D->E F Compare OD of Spiked vs. Control Samples E->F G Calculate % Interference F->G

Caption: Workflow for assessing immunoassay interference.

Potential Signaling Pathway Interaction

While direct cross-reactivity data for this compound is scarce, studies have shown that its primary component, Brilliant Blue FCF, can interact with specific biological pathways. For instance, it has been identified as an inhibitor of the P2X7 purinergic receptor, a key player in inflammatory signaling.[1]

G cluster_pathway P2X7 Receptor Signaling Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Pore Pore Formation P2X7R->Pore Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Blue1 Brilliant Blue FCF (from this compound) Blue1->P2X7R Inhibits

Caption: Inhibition of the P2X7 receptor by Brilliant Blue FCF.

Conclusion and Recommendations

The potential for this compound to interfere with immunoassays is a valid concern for researchers and drug development professionals. This interference is most likely to be spectrophotometric in nature, but the possibility of non-specific binding or, in rare cases, cross-reactivity cannot be entirely ruled out without empirical testing.

It is crucial to validate your specific immunoassay for interference from all excipients, including colorants like this compound, especially when working with samples containing these additives. The experimental protocols provided in this guide offer a systematic approach to identifying and quantifying such interference. By understanding and mitigating these potential issues, you can ensure the accuracy and reliability of your immunoassay data.

References

A Comparative Analysis of the Environmental Impact: Blue 1 Lake vs. Natural Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the environmental footprint of a widely used synthetic colorant against its natural alternatives.

The selection of colorants in pharmaceutical and other scientific applications extends beyond simple aesthetics, carrying significant environmental implications. This guide provides an objective comparison of the environmental impact of the synthetic dye FD&C Blue 1 Lake and a selection of common natural dyes—anthocyanins, curcumin, and carminic acid. The comparison is based on available experimental data for key environmental parameters, including aquatic toxicity and biodegradability. Detailed experimental protocols for the cited tests are also provided to ensure transparency and reproducibility.

Quantitative Environmental Impact Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the aquatic toxicity and biodegradability of this compound and the selected natural dyes.

Table 1: Comparison of Acute Aquatic Toxicity

ColorantTest OrganismExposure DurationEndpointResultReference
FD&C Blue 1 Daphnia magna (Crustacean)48 hoursEC50> 100 mg/L[1][2]
Anthocyanins Data not available---
Curcumin Data not available---
Carminic Acid Data not available---

EC50 (Median Effective Concentration) is the concentration of a substance that causes a specific effect in 50% of the test population.

Table 2: Comparison of Ready Biodegradability

ColorantTest MethodDurationResultClassificationReference
FD&C Blue 1 Data not available---
Anthocyanins Data not available---
Curcumin OECD 301F28 daysPartial BiodegradationNot readily biodegradable
Carminic Acid Data not available---

Experimental Protocols

A critical aspect of evaluating environmental impact is understanding the methodologies used to generate the data. Below are detailed protocols for the key experiments cited in this guide.

Aquatic Toxicity Testing

The acute toxicity of colorants to aquatic organisms is a primary indicator of their potential environmental harm. Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for this purpose.

1. OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Duration: 48 hours.

  • Procedure: A minimum of 20 daphnids are exposed to at least five concentrations of the test substance in a geometric series, along with a control group. The daphnids are observed at 24 and 48 hours, and the number of immobilized individuals (those unable to swim within 15 seconds of gentle agitation) is recorded.[3]

  • Endpoint: The 48-hour EC50 is calculated, representing the concentration at which 50% of the daphnids are immobilized.[3]

2. OECD 203: Fish, Acute Toxicity Test

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.

  • Test Organism: Various fish species can be used, with zebrafish (Danio rerio) being a common model.

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control. Mortalities are recorded at 24, 48, 72, and 96 hours.[4][5][6]

  • Endpoint: The 96-hour LC50 (Median Lethal Concentration) is determined, which is the concentration that is lethal to 50% of the test fish.[4][5][6]

3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Test Duration: 72 hours.

  • Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance. The growth of the algae is measured over the 72-hour period and compared to a control group.[7]

  • Endpoint: The EC50 is calculated based on the reduction in growth rate or yield.[7]

Biodegradability Testing

Ready biodegradability tests provide an indication of how quickly and completely a substance will break down in an aerobic environment.

1. OECD 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a chemical substance by measuring the oxygen consumed by microorganisms during its degradation.

  • Inoculum: Activated sludge from a sewage treatment plant.

  • Test Duration: 28 days.

  • Procedure: The test substance is incubated in a mineral medium with the inoculum in a closed respirometer. The consumption of oxygen is measured over the 28-day period and is used to calculate the percentage of biodegradation. A reference compound is run in parallel to validate the test.[8]

  • Classification: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[7]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in evaluating the environmental impact of these dyes, the following diagrams illustrate the experimental workflows for aquatic toxicity and biodegradability testing.

Aquatic_Toxicity_Workflow cluster_OECD_202 OECD 202: Daphnia Acute Immobilisation cluster_OECD_203 OECD 203: Fish Acute Toxicity cluster_OECD_201 OECD 201: Alga Growth Inhibition D202_Start Prepare Daphnia neonates (<24h old) D202_Exposure Expose to 5+ concentrations & control for 48h D202_Start->D202_Exposure D202_Observe Record immobilisation at 24h & 48h D202_Exposure->D202_Observe D202_Calculate Calculate 48h EC50 D202_Observe->D202_Calculate F203_Start Acclimate test fish F203_Exposure Expose to 5+ concentrations & control for 96h F203_Start->F203_Exposure F203_Observe Record mortality at 24, 48, 72, 96h F203_Exposure->F203_Observe F203_Calculate Calculate 96h LC50 F203_Observe->F203_Calculate A201_Start Prepare exponential algal cultures A201_Exposure Expose to concentration range & control for 72h A201_Start->A201_Exposure A201_Observe Measure algal growth A201_Exposure->A201_Observe A201_Calculate Calculate EC50 for growth inhibition A201_Observe->A201_Calculate

Aquatic Toxicity Testing Workflow

Biodegradability_Workflow cluster_OECD_301F OECD 301F: Ready Biodegradability - Manometric Respirometry B301_Start Prepare mineral medium with test substance & inoculum B301_Incubate Incubate in sealed respirometer for 28 days B301_Start->B301_Incubate B301_Measure Measure oxygen consumption over time B301_Incubate->B301_Measure B301_Calculate Calculate percentage biodegradation B301_Measure->B301_Calculate B301_Classify Classify as 'readily biodegradable' if >60% in 10-day window B301_Calculate->B301_Classify

Ready Biodegradability Testing Workflow

Discussion and Conclusion

The available data indicates that FD&C Blue 1 has a low acute toxicity to the aquatic invertebrate Daphnia magna, with an EC50 value greater than 100 mg/L.[1][2] However, a significant data gap exists for the acute aquatic toxicity of Blue 1 to fish and algae, as well as for the natural dyes anthocyanins, curcumin, and carminic acid across all three trophic levels. This lack of comparable quantitative data makes a direct and comprehensive risk assessment challenging.

In terms of biodegradability, the information is also limited. While there is an indication that curcumin undergoes partial biodegradation, its classification as "not readily biodegradable" suggests it may persist in the environment for some time. Data on the ready biodegradability of this compound, anthocyanins, and carminic acid under standardized test conditions is needed for a thorough comparison.

It is important to note that the environmental impact of a dye is not solely determined by its toxicity and biodegradability. A complete life cycle assessment (LCA) would be necessary to evaluate the full environmental footprint, including the consumption of resources such as water and energy, and the generation of waste and greenhouse gas emissions during the manufacturing process. For natural dyes, this would also include the agricultural impacts of cultivation.

For researchers, scientists, and drug development professionals, the choice of a colorant should be informed by a holistic view of its environmental impact. While natural dyes are often perceived as more environmentally friendly, this is not always the case when considering the entire life cycle. The current data suggests that FD&C Blue 1 has low acute aquatic toxicity to daphnids, but the lack of comprehensive, comparative data for both this compound and its natural alternatives highlights a critical area for future research. To make truly sustainable choices, more robust and directly comparable experimental data on the environmental fate and effects of these colorants are essential.

References

A Comparative Guide to Soil Tracers: Evaluating Blue 1 Lake and Its Alternatives for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracking of water and solute movement through soil is paramount. This guide provides a comprehensive comparison of soil tracers, with a special focus on the performance of Blue 1 formulations. While direct experimental data on Blue 1 Lake is not available in the current body of scientific literature, this guide will offer a thorough analysis of the widely-used Brilliant Blue FCF (the soluble form of Blue 1) and compare its performance with other common tracers. We will also provide a theoretical assessment of this compound's potential behavior as a tracer based on its physicochemical properties.

This compound: A Theoretical Overview

This compound is the water-insoluble form of the synthetic dye Brilliant Blue FCF. This insolubility is the primary determinant of its expected behavior as a soil tracer. In tracing studies, insoluble particles are expected to exhibit very limited mobility, with their movement being primarily dictated by physical transport with soil particles through processes like erosion, rather than by advection and dispersion with flowing water.

Due to its particulate and insoluble nature, this compound is anticipated to be strongly adsorbed onto soil particles, effectively acting as a stationary marker. This would make it unsuitable for tracking water flow paths or determining hydraulic conductivity. However, it could potentially be useful in studies focused on soil particle movement, such as bioturbation or erosion studies, where the goal is to track the physical displacement of the soil matrix itself. Given the lack of direct experimental evidence, researchers interested in using this compound for such applications would need to conduct preliminary studies to validate its performance.

Performance Comparison of Soil Tracers

The selection of an appropriate tracer is critical for the success of soil tracing studies. The ideal tracer should be easily detectable, non-toxic, and its transport properties should match the process being studied. Here, we compare the performance of Brilliant Blue FCF with other commonly used tracers: conservative ionic tracers (Bromide and Iodide) and fluorescent dyes (Rhodamine WT and Fluorescein).

Quantitative Performance Data

The following table summarizes key performance indicators for various soil tracers across different soil types. The data is compiled from multiple research studies and provides a basis for objective comparison.

TracerSoil TypeDistribution Coefficient (Kd) [dm³/kg]Retardation Factor (R)Notes
Brilliant Blue FCF Soil 10.19[1]1.2 (relative to Iodide)[1]Low adsorption in this soil type.[1]
Soil 23.00[1]-Moderate adsorption.[1]
Soil 35.78[1]-High adsorption.[1]
Gleyic Luvisol-Noticeable retardation compared to BromideNon-linear sorption observed.[2]
Sandy and Clay soilsSorption is not fully reversible-Hysteresis observed in sorption-desorption.[3]
Bromide (Br⁻) VariousGenerally considered non-adsorbing~1Widely used as a conservative tracer.
Iodide (I⁻) VariousGenerally considered non-adsorbing~1Another common conservative tracer.
Rhodamine WT Weathered Diamicton-Similar breakthrough curves to Cl⁻ and Br⁻Can be used as a groundwater tracer in Darcian systems.[4]
Agricultural SoilAdsorbedDelayed breakthrough compared to Nitrate and BromideShows retardation due to adsorption.[5]
Fluorescein Acidic Soils (pH < 6)High adsorptionSignificant underestimation of mobilityUnsuitable as a tracer in acidic soils due to strong sorption.[6]
Alkaline Soils (pH > 7)Low adsorptionHigher recoveryPerformance is highly pH-dependent.[6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in soil tracing studies. Below are methodologies for laboratory batch adsorption experiments and field tracer applications.

Laboratory Batch Adsorption Experiment

This protocol is used to determine the adsorption characteristics of a tracer to a specific soil type, yielding the distribution coefficient (Kd).

Objective: To quantify the extent of tracer adsorption to soil particles.

Materials:

  • Tracer stock solution of known concentration.

  • Soil samples, air-dried and sieved (e.g., < 2mm).

  • Background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Centrifuge tubes.

  • Mechanical shaker.

  • Spectrophotometer or other analytical instrument for measuring tracer concentration.

Procedure:

  • Soil Preparation: Weigh a specific amount of dry soil (e.g., 5 g) into a series of centrifuge tubes.

  • Tracer Solution Preparation: Prepare a range of tracer concentrations by diluting the stock solution with the background electrolyte.

  • Adsorption: Add a known volume of each tracer solution (e.g., 25 mL) to the soil in the centrifuge tubes. Include control tubes with tracer solution but no soil.

  • Equilibration: Place the tubes on a mechanical shaker and agitate for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the tubes to separate the soil from the solution.

  • Analysis: Carefully decant the supernatant and measure the tracer concentration.

  • Calculation: The amount of tracer adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The distribution coefficient (Kd) is then calculated as the ratio of the concentration of the tracer adsorbed to the soil to the concentration of the tracer remaining in the solution at equilibrium.

Field Tracer Application for Visualizing Flow Paths

This protocol describes the application of a dye tracer in the field to visualize water flow paths in the soil profile.

Objective: To visually identify preferential flow paths and the general pattern of water movement in the soil.

Materials:

  • Tracer solution (e.g., Brilliant Blue FCF at a concentration of 4 g/L).[1]

  • Infiltration ring (e.g., 50 cm diameter).

  • Watering can or sprayer for even application.[7]

  • Excavation tools (shovels, trowels).

  • Camera for documenting the stained soil profile.

Procedure:

  • Site Selection: Choose a representative area for the tracer application.

  • Infiltration Ring Installation: Gently press the infiltration ring a few centimeters into the soil to prevent lateral surface flow.

  • Tracer Application: Evenly apply a known volume of the tracer solution within the infiltration ring.[7] The application rate should be controlled to mimic natural rainfall or specific irrigation conditions.[1]

  • Infiltration: Allow the tracer solution to fully infiltrate into the soil.

  • Excavation: After a predetermined time (e.g., 24 hours), carefully excavate a soil pit adjacent to the application area.

  • Profile Exposure: Shave the wall of the pit to expose a fresh, vertical soil profile showing the staining pattern of the dye.

  • Documentation: Photograph the stained profile, including a scale for reference. The images can be later analyzed to quantify the stained area and characterize the flow patterns.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the conceptual understanding of tracer behavior, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_soil Prepare Soil Samples mix Mix Soil and Tracer prep_soil->mix prep_tracer Prepare Tracer Solutions prep_tracer->mix shake Equilibrate on Shaker mix->shake centrifuge Centrifuge for Separation shake->centrifuge measure Measure Supernatant Concentration centrifuge->measure calculate Calculate Adsorption (Kd) measure->calculate tracer_behavior cluster_input Tracer Input cluster_soil Soil Matrix cluster_output Tracer Output input Tracer Application (e.g., Brilliant Blue FCF) soil Soil Profile input->soil matrix_flow Matrix Flow (Slow, uniform) soil->matrix_flow Adsorption & Retardation pref_flow Preferential Flow (Fast, channelized) soil->pref_flow Limited Interaction output Breakthrough Curve matrix_flow->output pref_flow->output tracer_comparison cluster_types Tracer Types cluster_behavior Behavior in Soil adsorptive Adsorptive Tracers (e.g., Brilliant Blue FCF) retarded Retarded Flow (Stains flow paths) adsorptive->retarded conservative Conservative Tracers (e.g., Bromide) water_flow Follows Water Flow (Measures advection/dispersion) conservative->water_flow insoluble Insoluble Tracers (e.g., this compound - Theoretical) immobile Immobile (Marks soil particles) insoluble->immobile

References

"a comparative study of analytical methods for Blue 1 lake detection"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection and quantification of Blue 1 Lake, a widely used colorant in the pharmaceutical and cosmetic industries. Understanding the nuances of these techniques is crucial for quality control, formulation development, and regulatory compliance. This compound is the water-insoluble form of Brilliant Blue FCF (FD&C Blue No. 1), created by adsorbing the dye onto an aluminum hydroxide substrate.[1][2] This insolubility necessitates specific sample preparation steps to enable analysis.[1][3]

Comparison of Analytical Performance

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is generally favored for its high resolution and sensitivity, while UV-Visible (UV-Vis) Spectrophotometry offers a simpler and more cost-effective approach for routine quantification. Thin-Layer Chromatography (TLC) serves as a valuable tool for rapid identification and qualitative screening.

Below is a summary of the quantitative performance of these methods based on available data for the soluble form of Blue 1 (Brilliant Blue FCF), which is the analyte measured after extraction from the lake.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectrophotometryThin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection using a PDA/DAD detector.Measurement of light absorbance at a specific wavelength (λmax ≈ 630 nm).[4][5]Separation based on differential migration of the analyte on a solid support with a liquid mobile phase.
Limit of Detection (LOD) As low as 0.003 mg/kg[6] to 0.30 µg/L[7]Approximately 0.34 µg/L (with pre-concentration)[8]Qualitative, not typically used for trace-level detection.
Limit of Quantification (LOQ) As low as 0.009 mg/kg[6] to 1.0 µg/L[7]Approximately 0.72 µg/L (with pre-concentration)[9]Not applicable for precise quantification.
Linearity Range Wide, e.g., 1 to 30 mg/L[10] or 0.5 to 10,000 ppb[11]Typically linear over a narrower range (e.g., 0.1 - 0.5 µg/ml), adherence to Beer's Law is crucial.[12][13]Not applicable.
Selectivity High; can separate Blue 1 from other colorants and matrix components.[10][11]Moderate; susceptible to interference from other colored compounds with overlapping absorption spectra.[14]Moderate; depends on the chosen stationary and mobile phases.
Precision (%RSD) Typically < 5%Typically < 5%[9]Not applicable for quantitative precision.
Analysis Time 5-20 minutes per sample.[7][10]< 1 minute per sample after calibration.30-60 minutes per plate (multiple samples).
Cost High (instrumentation and consumables).Low to moderate.Low.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following sections outline typical experimental protocols for the analysis of this compound.

Sample Preparation: Extraction of Blue 1 from the Lake

Since this compound is insoluble, the first step for all analytical methods is to release the soluble Brilliant Blue FCF dye from the aluminum hydroxide substrate.

Protocol for Solid Dosage Forms (e.g., Tablets): [3]

  • Sample Comminution: Grind the coated tablets or the sample containing this compound to a fine powder.

  • Acid Treatment: Treat a known weight of the powder with concentrated phosphoric acid to break the lake and release the dye.

  • Dissolution: Add methanol to dissolve the freed dye.

  • Neutralization/Alkalinization: Make the solution alkaline with ammonium hydroxide.

  • Clarification: Centrifuge the mixture to pellet the insoluble excipients and aluminum salts.

  • Extraction: Collect the clear supernatant containing the dissolved Brilliant Blue FCF for subsequent analysis.

G Workflow for this compound Extraction cluster_sample_prep Sample Preparation SolidSample Solid Sample (e.g., Tablet Coating) Grinding Grind to Fine Powder SolidSample->Grinding AcidTreatment Add Phosphoric Acid Grinding->AcidTreatment Dissolution Dissolve in Methanol AcidTreatment->Dissolution Alkalinization Add Ammonium Hydroxide Dissolution->Alkalinization Centrifugation Centrifuge Alkalinization->Centrifugation Supernatant Collect Supernatant (Contains Soluble Blue 1) Centrifugation->Supernatant

Extraction of Blue 1 from its lake form.
High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitoring at the maximum absorbance of Blue 1, approximately 630 nm. The PDA/DAD detector can scan a range of wavelengths to ensure peak purity.[6]

Procedure:

  • Prepare a series of standard solutions of Brilliant Blue FCF of known concentrations.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extract.

  • Quantify the amount of Blue 1 in the sample by comparing its peak area to the calibration curve.

G HPLC Analysis Workflow cluster_hplc HPLC Analysis SampleExtract Sample Extract HPLC HPLC System (C18 Column) SampleExtract->HPLC Separation Chromatographic Separation HPLC->Separation Detection PDA/DAD Detector (630 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

References

Unveiling the Selectivity of Blue 1 Lake for the Pannexin-1 Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise modulation of the Pannexin-1 (Panx1) channel is of paramount importance. This guide provides a comprehensive comparison of Blue 1 lake (also known as Brilliant Blue FCF or BB FCF) with other commonly used Panx1 inhibitors, supported by experimental data and detailed protocols. Our analysis underscores the superior selectivity of this compound, a critical attribute for targeted therapeutic strategies.

The Panx1 channel, a large-pore channel permeable to ions and small molecules like ATP, plays a significant role in various physiological and pathological processes, including inflammation, neuropathic pain, and apoptosis.[1][2] Consequently, the identification of specific inhibitors is crucial for dissecting its functions and for therapeutic development. This compound has emerged as a potent and selective inhibitor of Panx1, offering advantages over less specific alternatives.[3][4][5]

Comparative Analysis of Panx1 Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of this compound and other frequently used Panx1 blockers. The data highlights the superior selectivity of this compound, particularly its negligible effect on the P2X7 receptor (P2X7R), a channel often functionally coupled with Panx1.[3][4]

InhibitorTarget(s)IC50 for Panx1Off-Target Effects / Notes
This compound (BB FCF) Panx1 0.27 µM [3][4]No significant effect on P2X7R at concentrations up to 100 µM.[3][4]
Brilliant Blue G (BBG)Panx1, P2X7R~3 µM[4]Also a well-known inhibitor of the P2X7R, limiting its diagnostic value.[3][4]
Carbenoxolone (CBX)Panx1, ConnexinsMicromolar range[6]A commonly used Panx1 inhibitor, but also a known gap junction (connexin) inhibitor.[6][7] The binding site is suggested to be between the first and second extracellular loops, locking the channel in a closed state.[6]
ProbenecidPanx1, Organic Anion TransportersMicromolar range[8][9]While it inhibits Panx1, it is also known to broadly inhibit organic anion transporters, which can be a confounding factor.[6] It has little effect on connexin hemichannels.[6]
MefloquinePanx1, ConnexinsNanomolar range for Panx1[6]Shows higher affinity for Panx1 compared to connexin channels, where it acts in the micromolar to millimolar range.[6]
10Panx1 PeptidePanx1Micromolar range[6]A mimetic peptide that blocks the first extracellular loop of Panx1.[6] It has been shown to moderately inhibit Cx46 channels.[6]

Experimental Validation of Panx1 Inhibition

The selectivity and potency of Panx1 inhibitors are typically validated through a combination of electrophysiological recordings, dye uptake assays, and ATP release measurements.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in mammalian cells, provide a direct measure of ion flow through the Panx1 channel.[10][11]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding human or mouse Panx1.

  • Incubation: Injected oocytes are incubated for 24-48 hours to allow for protein expression.

  • Recording: Oocytes are placed in a recording chamber continuously perfused with a recording solution (e.g., frog Ringer's solution).[11]

  • Voltage Protocol: The membrane potential is held at a resting potential (e.g., -60 mV) and then stepped to a depolarizing potential (e.g., +60 mV) to activate Panx1 channels.[12]

  • Inhibitor Application: The inhibitor of interest (e.g., this compound) is perfused into the chamber at various concentrations, and the resulting changes in current are measured.

  • Data Analysis: The dose-response relationship is determined by plotting the percentage of current inhibition against the inhibitor concentration to calculate the IC50 value.[12]

G cluster_workflow Electrophysiology Workflow oocyte Xenopus Oocyte Preparation injection Panx1 cRNA Injection oocyte->injection expression Protein Expression (24-48h) injection->expression recording TEVC Recording expression->recording protocol Apply Voltage Protocol recording->protocol inhibitor Apply Inhibitor protocol->inhibitor analysis Data Analysis (IC50) inhibitor->analysis

Workflow for Panx1 inhibitor validation using TEVC.
Dye Uptake Assays

Panx1 channels are permeable to fluorescent dyes like YoPro-1 and ethidium bromide.[13][14] Dye uptake assays provide a functional measure of channel opening and its inhibition.

Experimental Protocol: YoPro-1 Dye Uptake Assay

  • Cell Culture: Cells expressing Panx1 (e.g., HEK293T or N2a cells) are cultured on glass-bottom dishes.[13]

  • Baseline Measurement: Cells are incubated in a saline solution, and baseline fluorescence is measured.

  • Channel Activation: A Panx1 channel activator (e.g., high extracellular potassium or a P2X7R agonist like BzATP) is added to the solution containing the fluorescent dye (e.g., 5 µM YoPro-1).[13]

  • Inhibitor Treatment: In parallel experiments, cells are pre-incubated with the inhibitor before the addition of the activator and dye.

  • Fluorescence Imaging: Time-lapse fluorescence imaging is used to monitor the uptake of the dye into the cells.[15]

  • Data Quantification: The change in fluorescence intensity over time is quantified and compared between control and inhibitor-treated cells.

G cluster_pathway Panx1 and P2X7R Signaling ATP_ext Extracellular ATP P2X7R P2X7 Receptor ATP_ext->P2X7R activates Panx1 Panx1 Channel P2X7R->Panx1 functionally interacts with Inflammasome Inflammasome Activation P2X7R->Inflammasome ATP_release ATP Release Panx1->ATP_release

Signaling relationship between P2X7R and Panx1.
ATP Release Assays

As a primary function of Panx1 is to release ATP, measuring extracellular ATP levels provides another method to assess channel activity and inhibition.[16]

Experimental Protocol: Luciferase-Based ATP Release Assay

  • Cell Culture: Cells are grown to confluency in appropriate culture plates.

  • Assay Buffer: The culture medium is replaced with a low-serum or serum-free buffer.

  • Stimulation and Inhibition: Cells are treated with a Panx1 stimulus in the presence or absence of the inhibitor.

  • Sample Collection: Aliquots of the extracellular buffer are collected at different time points.

  • ATP Measurement: The ATP concentration in the collected samples is measured using a luciferase/luciferin-based ATP assay kit. The luminescence generated is proportional to the ATP concentration and is measured with a luminometer.[16]

  • Data Normalization: ATP release from treated cells is normalized to that of the untreated control cells.[16]

The Selectivity of this compound

A significant challenge in studying Panx1 is the pharmacological overlap with other channels, particularly the P2X7 receptor and connexin hemichannels.[6][7] Many commonly used Panx1 blockers, such as Brilliant Blue G and carbenoxolone, also affect these other channels, confounding the interpretation of experimental results.[3][6]

This compound (BB FCF) distinguishes itself by its high selectivity for Panx1 over the P2X7R.[3][4] This is particularly advantageous as P2X7R activation can lead to the opening of a large pore, a phenomenon that has been linked to Panx1 activity.[4] The ability of this compound to inhibit Panx1 without affecting the P2X7R allows for the clear dissection of the roles of these two channels in various signaling pathways.[3]

G cluster_selectivity Inhibitor Selectivity Blue1 This compound (BB FCF) Panx1 Panx1 Channel Blue1->Panx1 Inhibits (IC50 = 0.27 µM) BBG Brilliant Blue G (BBG) BBG->Panx1 Inhibits P2X7R P2X7 Receptor BBG->P2X7R Inhibits CBX Carbenoxolone (CBX) CBX->Panx1 Inhibits Connexins Connexin Channels CBX->Connexins Inhibits

Selectivity profile of this compound versus other inhibitors.

References

Safety Operating Guide

Proper Disposal of Blue 1 Lake: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Blue 1 Lake, a common colorant used in various laboratory applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with relevant regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and eye protection to avoid skin and eye contact.[1][2] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be minimized.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water sources, foodstuffs, or animal feed.[1]

For Unused or Waste Product:

  • Containment: Keep the chemical in suitable and closed containers labeled for disposal.[1]

  • Professional Disposal: Arrange for the removal of the waste material by a licensed chemical waste disposal service.

For Spills:

  • Control and Contain: In the event of a spill, immediately take steps to control the spread of the material.

  • Cleanup: Spills should be carefully swept up using an absorbent, dust-controlling product and placed into a designated container for disposal.[2][3]

  • Decontamination: The spill area can be washed with water. All water used for cleanup should be collected for approved disposal and not be allowed to enter drains.[2]

For Contaminated Packaging:

  • Decontamination: Containers that held this compound should be triple-rinsed with a suitable solvent.[1]

  • Disposal or Recycling: The rinsed containers can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration.[1]

Chemical Compatibility and Storage

When preparing for disposal, it is important to consider chemical compatibility. This compound should not be stored or mixed with strong oxidizing or reducing agents, as they can destroy the color.[2]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly established and often depend on local regulations, the following table summarizes key characteristics relevant to its handling and disposal.

ParameterValue/InformationSource
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[1]
Discharge to Sewer Prohibited.[1]
Incompatible Materials Oxidizing and reducing agents.[2]
Combustibility May form combustible dust concentrations in air.[4]

Experimental Protocols

The disposal procedures outlined above are based on standard safety data sheet (SDS) recommendations for chemical waste. Specific experimental protocols that generate waste containing this compound should incorporate these disposal steps into their post-experiment cleanup procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Stream cluster_1 Solid Waste cluster_2 Liquid Waste cluster_3 Disposal Actions start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Product or Spill Residue waste_type->solid_waste Solid package_waste Contaminated Packaging waste_type->package_waste Packaging liquid_waste Aqueous Solution or Cleanup Water waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid rinse_package Triple-Rinse Container package_waste->rinse_package collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid licensed_disposal Dispose via Licensed Chemical Waste Contractor collect_solid->licensed_disposal puncture_package Puncture and Dispose in Landfill or Incinerate rinse_package->puncture_package collect_liquid->licensed_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Blue 1 lake

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Blue 1 Lake

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE) Requirements

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure safety. Although generally considered non-hazardous, prudent laboratory practices should always be observed.[1] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentNotes
Eye Protection Chemical splash goggles or tightly fitting safety goggles with side-shields.[2][3]An eyewash station should be readily available in the immediate work area.[2]
Skin Protection Chemically resistant gloves (e.g., natural rubber, Neoprene, PVC).[2]A lab coat or apron should be worn to avoid skin contact.[2]
Respiratory Protection Not generally required under normal use with adequate general room ventilation.[2][4]If dust is generated or ventilation is poor, appropriate respiratory protection may be necessary.[4][5]

Operational and Disposal Plans

Adherence to proper handling and disposal procedures is critical for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an approved eyewash facility and safety shower are readily available. Work in a well-ventilated area to keep airborne concentrations low.[3]

  • Handling : Wear the appropriate PPE as outlined in the table above. Avoid actions that generate dust.[3][6] Avoid contact with eyes, skin, and clothing.[7]

  • Hygiene : Wash hands thoroughly with soap and water after handling the material and before eating or drinking.[1][2]

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6][8] Keep it away from incompatible materials such as strong oxidizing agents.[1]

Spill Management and Disposal Plan
  • Spill Containment : In the event of a spill, isolate the hazard area.[8] Contain the spill using sand or another non-combustible absorbent material.[9] Avoid generating dust during cleanup.[6]

  • Cleanup : Carefully sweep or vacuum the spilled material and place it into a sealed, labeled container for disposal.[8] Do not flush spills into drains or sewers.[2][3][8] The spill area can be washed with water, and the collected water should be disposed of properly.[10][11]

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8][10] This may involve disposal at a licensed chemical destruction plant or through controlled incineration.[3] Do not contaminate water, foodstuffs, or feed during disposal.[3]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Assess Hazards & Review SDS B Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->B C Prepare Workspace (Ensure Adequate Ventilation) B->C D Handle/Weigh this compound (Avoid Dust Generation) C->D E Perform Laboratory Task D->E F Clean Up Spills Immediately (Use Absorbent Material) D->F If Spill Occurs E->F If Spill Occurs G Store in Tightly Sealed Container E->G Post-Task F->G H Doff Personal Protective Equipment G->H I Dispose of Waste (Consult Local Regulations) H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.